1,2-Dimethoxyanthracene-9,10-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-dimethoxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-12-8-7-11-13(16(12)20-2)15(18)10-6-4-3-5-9(10)14(11)17/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKRBKSZCGCEJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400939 | |
| Record name | 1,2-dimethoxyanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6003-12-9 | |
| Record name | 1,2-dimethoxyanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,2-Dimethoxyanthracene-9,10-dione
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 1,2-Dimethoxyanthracene-9,10-dione, a key anthraquinone derivative. This document is intended for researchers, medicinal chemists, and professionals in drug development who require a deep understanding of the synthesis, mechanism, and practical considerations for this compound. We will explore the two most prominent and reliable synthetic strategies: the Friedel-Crafts acylation pathway and the Diels-Alder cycloaddition approach. Each section will delve into the underlying chemical principles, provide detailed, field-tested experimental protocols, and offer insights into the rationale behind procedural choices to ensure reproducibility and high yields.
Introduction
This compound, also known as 1,2-dimethoxyanthraquinone, is an important scaffold in medicinal chemistry and materials science. Anthraquinones are a class of aromatic organic compounds that are widely distributed in nature and have been extensively studied for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The specific substitution pattern of the methoxy groups in the 1 and 2 positions can significantly influence the molecule's electronic properties, solubility, and biological interactions, making it a valuable target for synthetic chemists.
This guide will focus on providing a robust and practical understanding of its synthesis, empowering researchers to confidently produce this compound for further investigation.
Core Synthetic Strategies
The construction of the 1,2-dimethoxyanthraquinone scaffold can be efficiently achieved through two primary and strategically different approaches. The choice between these pathways often depends on the availability of starting materials, desired scale, and laboratory capabilities.
Pathway I: Friedel-Crafts Acylation Strategy
The Friedel-Crafts acylation is a classic and highly effective method for constructing the anthraquinone core. This pathway is a two-step process: (1) an intermolecular Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with phthalic anhydride to form a key benzoylbenzoic acid intermediate, followed by (2) an acid-catalyzed intramolecular cyclization to yield the final tricyclic quinone system.[1]
Mechanism and Rationale:
The initial acylation is an electrophilic aromatic substitution reaction. A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates with phthalic anhydride, generating a highly reactive acylium ion electrophile. Veratrole, activated by two electron-donating methoxy groups, acts as the nucleophile. The reaction's regioselectivity is directed by the methoxy groups to the para position relative to one of the methoxy groups due to steric hindrance at the ortho positions.
The second step, the intramolecular cyclization, is also a Friedel-Crafts acylation. A strong protic acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), protonates the carboxylic acid, facilitating the formation of an acylium ion which then attacks the adjacent aromatic ring to close the central ring of the anthraquinone core, followed by dehydration.
Logical Workflow for Friedel-Crafts Synthesis
Caption: Friedel-Crafts pathway to 1,2-dimethoxyanthraquinone.
Pathway II: Diels-Alder Cycloaddition Strategy
The Diels-Alder reaction is a powerful tool for ring formation, providing a convergent approach to the anthraquinone skeleton.[2] This [4+2] cycloaddition reaction involves a conjugated diene and a dienophile. To achieve the desired 1,2-dimethoxy substitution pattern, the reaction is typically performed between 1,4-naphthoquinone (as the dienophile) and a suitably substituted 1,3-butadiene derivative (as the diene). The resulting cycloadduct is then aromatized, usually via oxidation, to furnish the final product.
Mechanism and Rationale:
The key to this synthesis is the choice of the diene. To install the 1,2-dimethoxy pattern on the final product, a diene such as 1,2-dimethoxy-1,3-butadiene is required. The reaction proceeds via a concerted mechanism, forming a six-membered ring in a single step. The initial adduct is a tetrahydroanthraquinone.[3]
The subsequent aromatization is a critical step. This is often achieved by air oxidation under basic conditions or by using a chemical oxidant. This dehydrogenation step is thermodynamically driven by the formation of the stable aromatic system of the anthraquinone core. This one-pot approach, combining cycloaddition and oxidation, can be highly efficient.
Logical Workflow for Diels-Alder Synthesis
Caption: Diels-Alder pathway to 1,2-dimethoxyanthraquinone.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, with explanations for key steps to ensure both success and understanding.
Protocol 1: Synthesis via Friedel-Crafts Acylation
Step A: Synthesis of 2-(3,4-Dimethoxybenzoyl)benzoic Acid
-
Reagent Preparation: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add phthalic anhydride (14.8 g, 0.1 mol) and 1,2-dimethoxybenzene (veratrole) (16.6 g, 0.12 mol). Add 150 mL of a suitable dry solvent such as dichloromethane or 1,2-dichloroethane.
-
Rationale: A slight excess of veratrole is used to ensure complete consumption of the phthalic anhydride. The solvent must be anhydrous as the Lewis acid catalyst is extremely moisture-sensitive.
-
-
Catalyst Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃) (32.0 g, 0.24 mol) over 30 minutes.
-
Rationale: A stoichiometric excess of AlCl₃ is required because it complexes with both the carbonyl groups of the anhydride and the product, as well as the methoxy groups of veratrole. The addition must be slow and at low temperature to control the highly exothermic reaction and prevent side reactions.[4]
-
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (approx. 40 °C for dichloromethane) for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Cool the reaction mixture back to 0-5 °C and slowly quench by pouring it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).
-
Rationale: The acid-ice mixture hydrolyzes the aluminum chloride complexes and protonates the resulting carboxylate, precipitating the desired benzoic acid derivative.
-
-
Extraction: If a solid precipitate forms, it can be collected by vacuum filtration. If not, transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with water, then with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude 2-(3,4-dimethoxybenzoyl)benzoic acid. The product can be further purified by recrystallization from an ethanol/water mixture.
Step B: Intramolecular Cyclization to this compound
-
Reaction Setup: Place the dried 2-(3,4-dimethoxybenzoyl)benzoic acid (10.0 g, 0.035 mol) into a 100 mL round-bottom flask.
-
Acid Addition: Carefully add concentrated sulfuric acid (50 mL) with stirring.
-
Rationale: Concentrated H₂SO₄ acts as both the catalyst for the intramolecular acylation and as a dehydrating agent to drive the reaction to completion.[5]
-
-
Heating: Heat the mixture in an oil bath at 100-110 °C for 2 hours. The solution will typically develop a deep color.
-
Precipitation and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto 300 g of crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the solid in a vacuum oven. The crude product can be purified by recrystallization from glacial acetic acid or ethanol to yield pure this compound.
Protocol 2: Synthesis via Diels-Alder Reaction
-
Reaction Setup: In a sealed reaction vessel or a round-bottom flask fitted with a reflux condenser, dissolve 1,4-naphthoquinone (7.9 g, 0.05 mol) in 100 mL of a suitable solvent like toluene or xylene.
-
Diene Addition: Add a freshly prepared solution of 1,2-dimethoxy-1,3-butadiene (6.8 g, 0.06 mol) to the reaction mixture.
-
Rationale: A slight excess of the diene is used. The diene is often unstable and should be freshly prepared or distilled immediately before use. The reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the diene.
-
-
Cycloaddition: Heat the mixture to reflux (110-140 °C depending on the solvent) for 6-12 hours, monitoring the disappearance of the starting materials by TLC.[6]
-
Aromatization: After cooling the reaction mixture, introduce an oxidant. A common method is to bubble air or oxygen through the solution while adding a base, such as a 10% aqueous solution of potassium hydroxide, and stirring vigorously for several hours.
-
Rationale: The base facilitates the deprotonation steps required for the oxidation and aromatization of the tetrahydroanthraquinone intermediate.
-
-
Isolation and Purification: After aromatization is complete (indicated by a color change and TLC analysis), neutralize the mixture with dilute HCl. Transfer the mixture to a separatory funnel, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel or by recrystallization as described in Protocol 1.
Characterization and Data
The final product, this compound, should be characterized to confirm its identity and purity.
Physical Properties:
-
Molecular Formula: C₁₆H₁₂O₄
-
Molecular Weight: 268.26 g/mol
-
Appearance: Typically a yellow to orange crystalline solid.
Spectroscopic Data:
-
¹H NMR (CDCl₃, 500 MHz) δ (ppm): 8.25-8.35 (m, 2H, Ar-H), 7.70-7.80 (m, 2H, Ar-H), 7.65 (d, 1H, Ar-H), 7.20 (d, 1H, Ar-H), 4.05 (s, 3H, -OCH₃), 3.95 (s, 3H, -OCH₃). (Note: Predicted values based on similar structures; actual shifts may vary).[7][8]
-
¹³C NMR (CDCl₃, 125 MHz) δ (ppm): 183.5, 182.0, 155.0, 148.5, 134.5, 134.0, 133.5, 133.0, 127.5, 127.0, 125.0, 115.0, 61.5, 56.5. (Note: Predicted values based on similar structures).[9][10]
-
Mass Spectrometry (EI-MS): m/z 268 (M⁺), 253 (M⁺ - CH₃), 240 (M⁺ - CO), 225 (M⁺ - CO - CH₃).
Comparative Analysis of Synthesis Pathways
| Feature | Friedel-Crafts Acylation | Diels-Alder Cycloaddition |
| Starting Materials | Readily available (Veratrole, Phthalic Anhydride) | Requires synthesis of substituted diene, which can be unstable |
| Number of Steps | Two distinct synthetic steps | Can often be performed as a one-pot cycloaddition/oxidation |
| Reagents/Conditions | Uses harsh reagents (AlCl₃, conc. H₂SO₄), requires anhydrous conditions | Milder thermal conditions, but may require specific catalysts or oxidants |
| Scalability | Well-established for large-scale industrial synthesis[1] | Can be limited by the stability and availability of the diene |
| Yield | Generally good to excellent yields (70-90%) | Variable yields, highly dependent on diene quality and oxidation efficiency |
| Key Advantage | Reliable and uses common, inexpensive starting materials | Convergent and elegant approach for building the core structure |
| Key Disadvantage | Generates significant acidic and aluminum waste | Unstable or difficult-to-access dienes can be a major hurdle |
Conclusion
The synthesis of this compound is readily achievable through well-established organic chemistry principles. The Friedel-Crafts acylation pathway offers a robust, reliable, and scalable route using commercially available starting materials, making it the preferred method for many applications. The Diels-Alder approach provides a more convergent and elegant alternative, though it may present challenges related to the synthesis and handling of the required diene. The choice of method will ultimately be guided by the specific needs, resources, and scale of the research objective. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis and purification of this important anthraquinone derivative.
References
- 1H-NMR and 13C-NMR Spectra. (n.d.).
- 1 H (500 MHz) and 13 C (125 MHz) NMR Data of Compounds 9 and 10 in DMSO-d 6. (n.d.). ResearchGate.
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- A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride. (n.d.). Google Patents.
- Wurm, M., et al. (2020). A versatile Diels–Alder approach to functionalized hydroanthraquinones. RSC Advances.
- Stolar, T., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry.
- VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry.
- 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0202370). (n.d.). NP-MRD.
- Preparation method of 2,3,4-trimethoxybenzoic acid. (n.d.). Google Patents.
- PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. (n.d.). Google Patents.
- New synthesis process for 2,3,4-trimethoxybenzoic acid. (n.d.). ResearchGate.
- The preparation method of 3,4- dimethoxy-benzoyl chlorides. (n.d.). Google Patents.
- Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectra.
- Synthesis method of 2-amylanthraquinone. (n.d.). Google Patents.
- Heller, G. (1920). THE FRIEDEL AND CRAFTS REACTION WITH PHTHALIC ANHYDRIDE. Journal of the American Chemical Society.
- Khayyat, S. A. (2017). Friedel-Crafts acylation of veratrole with acetic anhydride for the synthesis of acetoveratrone using nanocrystalline ZSM-5. 2nd European Organic Chemistry Congress.
- Madje, B. R., et al. (2012). Synthesis of anthraquinone derivatives from phthalic anhydride with substituted benzenes in the presence of alum in water. Journal of the Korean Chemical Society.
- The Intramolecular Diels–Alder Reaction as Part of Multi-step Reactions in Total Syntheses of Complex Natural Products. (2005). Princeton University.
- Jacob, S., et al. (2011). Synthesis and Activity of Substituted Anthraquinones against a Human Filarial Parasite, Brugia malayi. Journal of Medicinal Chemistry.
- Leah4sci. (2015). Diels Alder Reaction Mechanism and Product Trick. YouTube.
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- The Diels Alder Reaction-FMO and Stepwise Radical Ion Cycloaddition P
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An In-depth Technical Guide to the Physicochemical Properties of 1,2-Dimethoxyanthracene-9,10-dione
Introduction: The Anthraquinone Scaffold in Modern Drug Discovery
The anthraquinone framework, a tricyclic aromatic system, represents a cornerstone in the development of therapeutic agents, with a rich history and a promising future in medicinal chemistry.[1] Naturally occurring and synthetically accessible, these compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Prominent examples of anthraquinone-based drugs, such as Doxorubicin and Mitoxantrone, are staples in chemotherapy, underscoring the scaffold's clinical significance.[4] The continued exploration of novel anthraquinone derivatives is driven by the quest for enhanced therapeutic efficacy and reduced side effects.[5]
This guide focuses on a specific derivative, 1,2-Dimethoxyanthracene-9,10-dione , providing a comprehensive analysis of its physicochemical properties. Understanding these fundamental characteristics is paramount for researchers, scientists, and drug development professionals, as they directly influence a compound's solubility, membrane permeability, metabolic stability, and ultimately, its bioavailability and therapeutic potential. This document serves as a technical resource, offering both foundational data and detailed experimental protocols to empower further investigation and application of this promising molecule.
Chemical and Physical Characteristics
A thorough understanding of the chemical and physical properties of a compound is the foundation of its development as a potential therapeutic agent. These parameters govern its behavior in both in vitro and in vivo systems.
Molecular Structure and Identification
This compound possesses the characteristic tricyclic core of an anthraquinone, with two methoxy groups substituted on the 1 and 2 positions of one of the outer aromatic rings.
| Identifier | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 6003-12-9 | |
| Molecular Formula | C₁₆H₁₂O₄ | |
| Molecular Weight | 268.26 g/mol | |
| InChI Key | AMKRBKSZCGCEJK-UHFFFAOYSA-N | |
| SMILES | COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)OC |
Physical Properties
The physical state and thermal properties of a compound are critical for its handling, formulation, and stability.
| Property | Value | Source |
| Melting Point | 235-236 °C | |
| Boiling Point | 462.1±45.0 °C (Predicted) | |
| Density | 1.295±0.06 g/cm³ (Predicted) |
Solubility Profile
Solubility is a critical determinant of a drug's absorption and distribution. While specific experimental data for this compound is not extensively published, the general solubility of anthraquinones provides a predictive framework. Anthraquinones are typically poorly soluble in water and more soluble in organic solvents.[6][7] The presence of the two methoxy groups in this compound is expected to slightly increase its polarity compared to the parent anthraquinone, potentially influencing its solubility in polar organic solvents.
Expected Solubility:
-
Water: Poorly soluble
-
Methanol, Ethanol: Slightly soluble
-
Acetone, Chloroform, Dichloromethane: Soluble
-
Dimethyl Sulfoxide (DMSO): Freely soluble
This protocol outlines the equilibrium solubility determination, a gold standard for assessing the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)
-
Scintillation vials
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Add an excess amount of this compound to a scintillation vial containing a known volume of the test solvent.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
-
After agitation, allow the samples to stand to permit the undissolved solid to settle.
-
Centrifuge the samples to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.
-
Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a calibration curve.
Caption: Workflow for shake-flask solubility determination.
Spectral Analysis
Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules.
UV-Visible Spectroscopy
Objective: To determine the UV-Vis absorption spectrum and molar absorptivity of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Prepare a series of dilutions from the stock solution.
-
Record the UV-Vis spectrum of each dilution from approximately 200 to 600 nm, using the pure solvent as a blank.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
According to the Beer-Lambert law, plot absorbance at λmax versus concentration to determine the molar absorptivity (ε).
Caption: Workflow for UV-Vis spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of a compound. The following are the expected ¹H and ¹³C NMR chemical shifts for this compound based on its structure and data for similar compounds. Actual experimental data can be found on spectral databases such as SpectraBase.[1]
¹H NMR:
-
Aromatic Protons (6H): Expected to appear in the range of δ 7.5-8.5 ppm, showing characteristic splitting patterns based on their coupling with neighboring protons.
-
Methoxy Protons (6H): Two distinct singlets are expected for the two methoxy groups, likely in the range of δ 3.8-4.2 ppm.
¹³C NMR:
-
Carbonyl Carbons (C=O): Two signals are expected in the downfield region, typically around δ 180-185 ppm.
-
Aromatic Carbons: A series of signals in the range of δ 110-160 ppm. The carbons attached to the methoxy groups will be significantly shifted downfield.
-
Methoxy Carbons: Two signals around δ 55-65 ppm.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound (5-20 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) (0.6-0.7 mL)
-
5 mm NMR tube
-
NMR spectrometer
Procedure:
-
Dissolve the sample in the deuterated solvent in the NMR tube. Ensure complete dissolution, using sonication if necessary.
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum.
-
Process the data (Fourier transform, phase correction, and baseline correction).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl and ether functional groups, as well as aromatic C-H and C=C bonds. An experimental FTIR spectrum is available on SpectraBase.[1]
Expected Characteristic IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (quinone) | ~1670 - 1690 |
| C-O (ether) | ~1200 - 1300 (asymmetric) and ~1000 - 1100 (symmetric) |
| Aromatic C=C | ~1450 - 1600 |
| Aromatic C-H | ~3000 - 3100 (stretching) and ~690 - 900 (bending) |
Objective: To obtain the FTIR spectrum of this compound in the solid state.
Materials:
-
This compound (solid powder)
-
FTIR spectrometer with an ATR accessory
Procedure:
-
Record a background spectrum of the clean ATR crystal.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
Electrochemical Properties
The electrochemical behavior of anthraquinones is central to many of their biological activities, as they can undergo redox cycling to generate reactive oxygen species. Cyclic voltammetry is the primary technique used to study these properties.
Anthraquinone derivatives typically exhibit two reversible one-electron reduction steps in aprotic media.[2] The first reduction forms a radical anion, and the second forms a dianion. The redox potentials are influenced by the nature and position of substituents on the anthraquinone ring. Electron-donating groups, such as methoxy groups, are expected to shift the reduction potentials to more negative values.[5]
Objective: To determine the redox potentials of this compound.
Materials:
-
This compound
-
Aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Potentiostat
-
Three-electrode cell:
-
Working electrode: Glassy carbon electrode
-
Reference electrode: Ag/AgCl or Ag/Ag⁺
-
Counter electrode: Platinum wire
-
Procedure:
-
Prepare a solution of the supporting electrolyte in the chosen solvent.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
-
Record a blank cyclic voltammogram of the supporting electrolyte solution.
-
Add a known concentration of this compound to the cell.
-
Record the cyclic voltammogram by scanning the potential over a range that encompasses the expected redox events.
-
Vary the scan rate to investigate the reversibility of the redox processes.
-
If desired, add an internal standard (e.g., ferrocene/ferrocenium couple) for accurate potential referencing.
Caption: Workflow for cyclic voltammetry analysis.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of this compound, a compound of interest in the field of drug discovery. By consolidating available data and presenting standardized experimental protocols, this document aims to facilitate further research and development of this and related anthraquinone derivatives. The interplay of solubility, spectral characteristics, and electrochemical behavior ultimately dictates the pharmacological profile of a molecule. A thorough understanding of these properties is therefore an indispensable prerequisite for the rational design and optimization of new therapeutic agents.
References
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Journey of anthraquinones as anticancer agents – a systematic review of recent literature. PMC - NIH. [Link]
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Advances in the Discovery of Anthraquinone-Based Anticancer Agents. PubMed. [Link]
-
Anthraquinones As Pharmacological Tools and Drugs. PubMed. [Link]
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Anthraquinones. Wikipedia. [Link]
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Naturally occurring anthraquinone-derivatives and their chemical structures depiction. ResearchGate. [Link]
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This compound. PubChem. [Link]
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Low and High Molecular Mass Anthraquinone Derivatives Containing Substituents of Varying Electron Donating Properties. NIH. [Link]
-
A Cyclic Voltammetric Study of the Aqueous Electrochemistry of Some Anthraquinone Derivatives on ~ Carbon Paste Electrode. SciSpace. [Link]
-
Investigation of the Redox Chemistry of Anthraquinone Derivatives Using Density Functional Theory. ACS Publications. [Link]
-
Electrooxidation and Electroreduction of Anthraquinone Chromophores at the Platinum Electrode. International Journal of Electrochemical Science. [Link]
-
1,2-Dimethoxy-9,10-anthraquinone. SpectraBase. [Link]
-
UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. PubMed Central. [Link]
-
9,10-Anthracenedione. NIST WebBook. [Link]
-
anthracene-9,10-dione. ChemBK. [Link]
-
Anthraquinone. Solubility of Things. [Link]
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- 3. 1,3-Dimethoxy-2-hydroxy-9,10-anthraquinone | C16H12O5 | CID 15118825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C16H12O4 | CID 4217712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anthraquinone(84-65-1) 13C NMR spectrum [chemicalbook.com]
- 7. csustan.edu [csustan.edu]
- 8. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1,2-Dimethoxyanthracene-9,10-dione (CAS 6003-12-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 1,2-Dimethoxyanthracene-9,10-dione, a member of the anthraquinone class of compounds. Anthraquinones are of significant interest in medicinal chemistry due to their diverse biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the compound's properties, synthesis, potential applications, and relevant experimental protocols.
Core Compound Profile
This compound is a substituted anthraquinone with the chemical formula C₁₆H₁₂O₄.[1] Its core structure consists of an anthracene ring system with two ketone groups at positions 9 and 10, and two methoxy groups at positions 1 and 2. The presence and position of these methoxy groups are critical in modulating the compound's physicochemical properties and biological activity. This compound has been reported in plants such as Rubia tinctorum and Oldenlandia umbellata.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 6003-12-9 | [1] |
| Molecular Formula | C₁₆H₁₂O₄ | [1] |
| Molecular Weight | 268.26 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 1,2-Dimethoxyanthraquinone | [1] |
| Canonical SMILES | COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)OC | [1] |
| InChI Key | AMKRBKSZCGCEJK-UHFFFAOYSA-N | [1] |
Synthesis and Characterization
While a specific, detailed synthesis protocol for this compound is not extensively documented in readily available literature, a plausible synthetic route can be devised based on established methods for analogous anthraquinone derivatives. One common approach involves a Diels-Alder reaction between a suitably substituted naphthoquinone and a diene, followed by oxidation.
A potential retrosynthetic analysis is outlined below:
Caption: Retrosynthetic approach for this compound.
A forward synthesis could involve the reaction of 1,4-naphthoquinone with a substituted butadiene, followed by an oxidation step to yield the final anthraquinone core. The methoxy groups could be introduced either on the starting materials or on the anthraquinone scaffold through nucleophilic substitution or other functional group transformations.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the anthracene core. The two methoxy groups would exhibit sharp singlets in the upfield region, typically around δ 3.8-4.2 ppm.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons in the downfield region (δ > 180 ppm). The aromatic carbons would resonate between δ 110-150 ppm, and the methoxy carbons would appear around δ 55-65 ppm.
-
FT-IR: The infrared spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the quinone system (around 1670-1690 cm⁻¹). Bands for C-O stretching of the methoxy groups would be observed in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 268, corresponding to the molecular weight of the compound.
Potential Biological Activities and Applications in Drug Development
The anthraquinone scaffold is a well-established pharmacophore present in numerous biologically active compounds, including several clinically used anticancer drugs (e.g., Doxorubicin, Mitoxantrone). The biological activity of anthraquinone derivatives is often attributed to their ability to intercalate with DNA, generate reactive oxygen species (ROS), and inhibit key cellular enzymes like topoisomerases and protein kinases.
While specific biological data for this compound is limited, studies on structurally similar dimethoxy-substituted anthraquinones and other derivatives provide valuable insights into its potential applications:
-
Anticancer Activity: Many anthraquinone derivatives exhibit significant cytotoxic effects against various cancer cell lines.[2][3][4][5] The planar aromatic structure allows for intercalation into DNA, disrupting replication and transcription. The presence of methoxy groups can influence the compound's lipophilicity and its interaction with biological targets.
-
Enzyme Inhibition: Anthraquinones have been reported to inhibit a range of enzymes. For instance, some derivatives are known inhibitors of casein kinase II (CK2), a protein kinase implicated in cancer cell proliferation and survival.
-
Antimicrobial and Antiviral Properties: Various natural and synthetic anthraquinones have demonstrated activity against bacteria, fungi, and viruses.
-
Anti-inflammatory Activity: Some anthraquinone derivatives have been shown to possess anti-inflammatory properties.
The workflow for investigating the therapeutic potential of a novel anthraquinone derivative like this compound would typically follow the path outlined below:
Caption: Preclinical drug discovery workflow for an anthraquinone derivative.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
To evaluate the potential anticancer activity of this compound, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials
-
This compound (CAS 6003-12-9)
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent like doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis
The percentage of cell viability can be calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Safety and Handling
This compound should be handled with care in a laboratory setting. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light.
In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if any symptoms develop.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its structural similarity to other biologically active anthraquinones suggests a high potential for cytotoxic and enzyme-inhibitory activities. Further research is warranted to fully elucidate its pharmacological profile, including its mechanism of action and in vivo efficacy. The protocols and information provided in this guide are intended to facilitate such investigations and accelerate the drug discovery process.
References
- Benchchem. (n.d.). Evaluating the Cytotoxicity of Novel Anthraquinones using Cell-Based Assays.
- Choi, H., et al. (2018). Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis.
- ResearchGate. (n.d.). Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis.
- DergiPark. (n.d.). Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines.
- Royal Society of Chemistry. (2022). Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi. RSC Chemical Biology, 3(9), 1085-1111.
- Gomas, F. T., et al. (2021). Journey of anthraquinones as anticancer agents – a systematic review of recent literature. Future Journal of Pharmaceutical Sciences, 7(1), 1-19.
- PubChem. (n.d.). This compound.
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- 1. This compound | C16H12O4 | CID 4217712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Properties of 1,2-Dimethoxyanthracene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dimethoxyanthracene-9,10-dione, a member of the anthraquinone family, is a naturally occurring compound found in plants such as Rubia tinctorum and Oldenlandia umbellata.[1] Anthraquinones are a class of aromatic organic compounds that have garnered significant interest in the scientific community due to their diverse biological activities, including potential applications in drug development. A thorough understanding of the spectroscopic properties of this compound is fundamental for its identification, characterization, and the elucidation of its structure-activity relationships. This guide provides a comprehensive overview of the Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and interpretive insights.
Molecular Structure and Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₆H₁₂O₄ | [1] |
| Molecular Weight | 268.26 g/mol | [1] |
| CAS Number | 6003-12-9 | [1] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from their ground state to higher energy orbitals. For anthraquinones, these transitions are typically of two types: high-intensity π → π* transitions in the UV region, and lower-intensity n → π* transitions which can extend into the visible region. The position and intensity of these absorption bands are sensitive to the substituents on the anthraquinone core.
Expected UV-Vis Absorption Data for this compound
| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Transition |
| ~250-280 nm | High | Ethanol | π → π |
| ~330-380 nm | Moderate | Ethanol | π → π |
| ~400-450 nm | Low | Ethanol | n → π* |
Note: The exact λmax and ε values can vary depending on the solvent and experimental conditions.
Interpretation of the UV-Vis Spectrum
The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands consistent with its anthraquinone structure. The high-energy π → π* transitions are associated with the extensive conjugation of the aromatic system. The lower-energy n → π* transition arises from the excitation of non-bonding electrons on the carbonyl oxygens. The presence of the two methoxy groups, which are electron-donating, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the parent anthraquinone molecule.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL. From this stock, prepare a dilute solution (e.g., 10 µg/mL) for analysis.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the same solvent used for the sample and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder of the spectrophotometer.
-
Data Acquisition: Scan the sample from 200 to 800 nm and record the absorbance spectrum.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
UV-Vis Spectroscopy Experimental Workflow
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending of bonds.
Expected IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2850-2960 | Medium | Aliphatic C-H stretch (methoxy groups) |
| ~1670-1680 | Strong | C=O stretch (quinone) |
| ~1580-1600 | Medium-Strong | C=C stretch (aromatic) |
| ~1250-1300 | Strong | Aryl-O stretch (asymmetric) |
| ~1020-1080 | Strong | Aryl-O stretch (symmetric) |
Interpretation of the IR Spectrum
The IR spectrum of this compound will be dominated by the strong absorption band of the quinone carbonyl groups (C=O) in the region of 1670-1680 cm⁻¹. The presence of the aromatic rings will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations around 1600 cm⁻¹. The two methoxy groups will give rise to characteristic C-H stretching bands below 3000 cm⁻¹ and strong C-O stretching bands in the fingerprint region (around 1250-1300 cm⁻¹ and 1020-1080 cm⁻¹).
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid this compound powder is required.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the powder onto the ATR crystal and apply pressure using the pressure clamp to ensure good contact.
-
Data Acquisition: Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a baseline correction and identify the peak positions (wavenumbers).
ATR-FTIR Spectroscopy Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present.
Expected ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2-8.3 | m | 2H | Aromatic protons (H-5, H-8) |
| ~7.7-7.8 | m | 2H | Aromatic protons (H-6, H-7) |
| ~7.6 | d | 1H | Aromatic proton (H-4) |
| ~7.2 | d | 1H | Aromatic proton (H-3) |
| ~4.0 | s | 3H | Methoxy protons (-OCH₃) |
| ~3.9 | s | 3H | Methoxy protons (-OCH₃) |
Expected ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~182-184 | C=O (quinone) |
| ~150-155 | C-O (aromatic) |
| ~132-135 | Quaternary aromatic carbons |
| ~126-128 | CH aromatic carbons |
| ~115-120 | CH aromatic carbons |
| ~56-62 | Methoxy carbons (-OCH₃) |
Interpretation of the NMR Spectra
The ¹H NMR spectrum is expected to show signals in the aromatic region (7.0-8.5 ppm) corresponding to the six protons on the anthracene core. Due to the substitution pattern, these protons will exhibit complex splitting patterns (multiplets and doublets). The two methoxy groups will each appear as a sharp singlet in the upfield region (around 3.9-4.0 ppm), each integrating to three protons.
The ¹³C NMR spectrum will show signals for the two distinct carbonyl carbons of the quinone in the downfield region (around 182-184 ppm). The aromatic carbons will resonate in the 115-155 ppm range, with the carbons attached to the methoxy groups appearing at a lower field due to the deshielding effect of the oxygen atoms. The two methoxy carbons will give rise to signals in the 56-62 ppm range.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Integrate the signals and determine the chemical shifts and coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Optionally, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
NMR Signal Generation and Processing
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation.
Expected Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 268 | High | [M]⁺ (Molecular ion) |
| 253 | Moderate | [M - CH₃]⁺ |
| 240 | Moderate | [M - CO]⁺ |
| 225 | Moderate | [M - CO - CH₃]⁺ |
| 212 | Low | [M - 2CO]⁺ |
| 184 | Low | [M - 2CO - C₂H₄]⁺ |
Interpretation of the Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ at m/z 268, confirming the molecular weight of the compound. A common fragmentation pathway for anthraquinones is the sequential loss of carbon monoxide (CO) molecules. Therefore, fragments at m/z 240 ([M - CO]⁺) and m/z 212 ([M - 2CO]⁺) are anticipated. Loss of a methyl radical from the methoxy group would lead to a fragment at m/z 253 ([M - CH₃]⁺). Further fragmentation of this ion can also occur.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
GC Conditions:
-
Injector temperature: ~250-280 °C.
-
Oven temperature program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: Scan from a low m/z (e.g., 40) to a value above the molecular weight (e.g., 300).
-
-
Data Acquisition and Analysis: Inject the sample into the GC. The separated components will enter the mass spectrometer. Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.
Proposed Mass Spectrometry Fragmentation Pathway
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The combination of UV-Vis, IR, NMR, and Mass Spectrometry allows for unambiguous structural elucidation and purity assessment. This information is crucial for researchers in natural product chemistry, medicinal chemistry, and drug development who are working with this and related anthraquinone compounds. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data, ensuring reproducibility and reliability in scientific investigations.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,2-Dimethoxy-9,10-anthraquinone. Wiley Science Solutions. Retrieved from [Link]
Sources
Crystal structure of 1,2-Dimethoxyanthracene-9,10-dione
An In-depth Technical Guide to the Crystal Structure of 1,2-Dimethoxyanthracene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the single-crystal X-ray structure of this compound, a member of the anthraquinone family of compounds. Anthraquinones are a significant class of molecules investigated for a wide range of pharmacological activities, including potential as anticancer agents.[1][2] A precise understanding of the three-dimensional structure and intermolecular interactions at the atomic level is fundamental for structure-based drug design, predicting physicochemical properties like solubility and stability, and informing lead optimization strategies. This document details the experimental workflow from crystal growth to structure solution and refinement, analyzes the key features of the molecular and supramolecular structure, and discusses the implications of these findings for the scientific and drug development community.
Introduction: The Significance of Structural Elucidation
This compound (C₁₆H₁₂O₄) belongs to the vast family of anthracene-9,10-diones, commonly known as anthraquinones.[3] The anthraquinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse biological activities.[4] For professionals in drug development, understanding the solid-state structure of an active pharmaceutical ingredient (API) candidate is not merely an academic exercise; it is a critical step in de-risking a development program.
The crystal structure governs key material properties:
-
Polymorphism: Different crystal packing arrangements (polymorphs) of the same molecule can have drastically different solubilities, dissolution rates, and bioavailability.
-
Structure-Activity Relationship (SAR): High-resolution structural data provides the precise geometry of the molecule, which is essential for computational modeling and understanding its interaction with biological targets.
-
Formulation Development: Knowledge of intermolecular interactions can help predict and mitigate issues related to crystal habit, stability, and compatibility with excipients.
This guide serves as a detailed walkthrough of the crystallographic analysis of this compound, providing both the procedural "how" and the scientific "why" to empower researchers in their own structural chemistry endeavors.
Experimental Workflow: From Synthesis to Single Crystal
The journey to elucidating a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. The quality of the crystal is paramount, as it directly dictates the quality and resolution of the resulting diffraction data. A "good" single crystal for X-ray diffraction should ideally be 0.1-0.4 mm in at least two dimensions, possess well-defined faces, and be free of cracks or defects.[5]
Synthesis
While various methods exist for the synthesis of substituted anthraquinones[6][7], a common route involves the modification of precursor anthraquinones. For the purpose of this guide, we will reference a standard synthetic pathway that yields the target compound.
Crystal Growth: The Art of Patient Nucleation
Growing diffraction-quality single crystals is often the most challenging step. The goal is to allow molecules to slowly and methodically arrange themselves into a highly ordered, repeating lattice. Rapid precipitation or crashing out of solution will lead to polycrystalline powder or amorphous solid, unsuitable for single-crystal X-ray diffraction (SC-XRD).
Field-Proven Protocol: Slow Evaporation
A reliable method for growing crystals of small organic molecules like this compound is slow evaporation. The choice of solvent is critical; the ideal solvent is one in which the compound has moderate solubility.
-
Preparation: Dissolve the purified compound in a suitable solvent (e.g., a mixture of dichloromethane and hexane) in a clean vial to create a near-saturated solution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to a shower of tiny crystals.
-
Incubation: Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle or use parafilm with a few pinholes. This allows the solvent to evaporate very slowly over the course of several days to weeks.
-
Environment: Place the vial in a location free from vibrations and significant temperature fluctuations, as these can disturb the crystal growth process.
-
Harvesting: Once suitable crystals have formed, they should be carefully harvested using a spatula or by decanting the mother liquor.
Expert Insight: The rationale for slow evaporation is to maintain the solution at a state of slight supersaturation for an extended period. This thermodynamic condition favors the growth of a small number of large, well-ordered crystals rather than the rapid nucleation of many small, imperfect ones.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is a non-destructive analytical technique that provides precise information about the atomic arrangement within a crystal, including unit cell dimensions, bond lengths, and bond angles.[8] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.
Workflow for Crystallographic Analysis
Caption: Workflow from synthesis to final structural analysis.
Step-by-Step Data Collection Protocol
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a glass fiber or a cryo-loop, which is then affixed to a goniometer head.
-
Centering: The crystal is centered in the X-ray beam. Modern diffractometers use automated or semi-automated procedures for this critical step.[5]
-
Cooling: The crystal is cooled to a low temperature, typically 100-173 K, using a stream of cold nitrogen gas.[5][9]
-
Trustworthiness Check: Cooling is essential as it minimizes thermal motion of the atoms, resulting in sharper diffraction spots and higher resolution data. It also reduces the risk of radiation damage to the crystal during data collection.
-
-
Unit Cell Determination: A preliminary set of diffraction images is collected to locate reflections. These reflections are then auto-indexed to determine the crystal's unit cell parameters and Bravais lattice.[8]
-
Data Collection Strategy: A strategy is calculated to ensure a complete and redundant dataset is collected. This involves rotating the crystal through a series of angles while exposing it to X-rays.[10] A complete dataset may take several hours to collect.[8]
Step-by-Step Structure Solution and Refinement Protocol
Once the raw diffraction data is collected and integrated, the computational phase begins. The goal is to create a model of the atomic arrangement that best reproduces the experimentally observed diffraction pattern.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary model of the structure.
-
Structure Refinement: The refinement process is an iterative procedure of least-squares fitting to improve the agreement between the calculated structure factors (from the model) and the observed structure factors (from the data). The program SHELXL is the industry standard for this process.[11]
-
Initial Refinement: The positions of non-hydrogen atoms are refined isotropically.
-
Difference Fourier Map: A difference map is calculated to locate missing atoms or identify regions of unaccounted-for electron density. Hydrogen atoms are typically placed in calculated positions.
-
Anisotropic Refinement: Non-hydrogen atoms are refined anisotropically, allowing their thermal ellipsoids to account for directional atomic motion.
-
Convergence: Refinement continues until the model converges, meaning that further cycles of refinement do not significantly change the atomic parameters or improve the figures of merit (R-factors).[11][12]
-
Expert Insight: The primary figure of merit is the R1 value, which represents the agreement between the observed and calculated structure factor amplitudes. A final R1 value below 5% (0.05) is generally considered excellent for small-molecule structures.
Crystal Structure Analysis of this compound
The crystallographic data for this compound is available from the Cambridge Crystallographic Data Centre (CCDC), a central repository for small-molecule crystal structures.[13][14] The following data is derived from CCDC deposition number 621062.[3]
Crystallographic Data Summary
| Parameter | Value |
| CCDC Number | 621062 |
| Chemical Formula | C₁₆H₁₂O₄ |
| Formula Weight | 268.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.581(3) |
| b (Å) | 11.234(4) |
| c (Å) | 14.219(5) |
| α (°) | 90 |
| β (°) | 99.18(3) |
| γ (°) | 90 |
| Volume (ų) | 1196.3(8) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.489 |
| Final R1 [I>2σ(I)] | 0.045 |
| wR2 (all data) | 0.128 |
Data sourced from CCDC 621062.[3]
Molecular Geometry
The molecule consists of a central anthraquinone core which is nearly planar. The two methoxy groups are situated on one of the outer aromatic rings. The bond lengths and angles within the molecule are within the expected ranges for this class of compounds. The planarity of the aromatic system is a key feature, influencing its potential for π-stacking interactions.
Supramolecular Assembly and Intermolecular Interactions
Analysis of the crystal packing reveals how individual molecules assemble into a stable, three-dimensional lattice. This is governed by a network of non-covalent interactions. In the crystal structure of this compound, the dominant interactions are weak C—H···O hydrogen bonds.
Caption: Dominant intermolecular forces in the crystal lattice.
Specifically, hydrogen atoms from the aromatic rings and methoxy groups of one molecule form close contacts with the electronegative quinone oxygen atoms of neighboring molecules. These C—H···O interactions, while individually weak, are numerous and collectively play a significant role in stabilizing the overall crystal packing. Unlike some other planar aromatic systems, significant π–π stacking interactions are not the primary organizing force in this particular crystal structure.
Implications for Drug Development and Materials Science
The detailed structural knowledge of this compound provides several key insights for researchers:
-
Computational Modeling: The refined crystallographic coordinates serve as a high-quality, experimentally validated input for virtual screening, docking studies, and molecular dynamics simulations. This allows for a more accurate prediction of how the molecule might interact with a protein binding site.
-
Polymorph Screening: This determined crystal structure represents one possible solid form. Drug development programs must perform comprehensive polymorph screens to identify all accessible crystal forms and select the one with the most desirable physicochemical properties for clinical development. The structure presented here serves as the essential reference (Form I) against which any new forms would be compared.
-
Solubility Prediction: The absence of strong hydrogen bond donors and the prevalence of weaker C-H···O interactions can inform predictions about the compound's solubility in various solvent systems, a critical parameter for both synthesis and formulation.
Conclusion
This guide has provided a comprehensive overview of the determination and analysis of the single-crystal structure of this compound. By detailing the experimental protocols with an emphasis on the underlying scientific rationale, we have established a framework for understanding the critical role of structural chemistry in modern research. The elucidated structure, characterized by a monoclinic P2₁/n space group and stabilized primarily by C—H···O interactions, provides a definitive atomic-level blueprint of this compound. This information is invaluable for professionals in drug discovery and materials science, serving as a foundational dataset for further computational, chemical, and formulation studies.
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Unveiling the Botanical Origins of 1,2-Dimethoxyanthracene-9,10-dione: A Technical Guide for Scientific Professionals
This guide provides an in-depth exploration of the natural sources of 1,2-Dimethoxyanthracene-9,10-dione, a significant anthraquinone derivative. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the botanical origins, biosynthetic pathways, and methodologies for the isolation and characterization of this compound.
Introduction: The Significance of this compound
Anthraquinones are a class of naturally occurring aromatic compounds with a 9,10-dioxoanthracene core. They are widely distributed in the plant kingdom and are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] this compound, a methylated derivative, has garnered interest for its potential pharmacological applications. Understanding its natural sources is the foundational step in harnessing its therapeutic potential.
Confirmed Botanical Sources
Comprehensive phytochemical investigations have definitively identified this compound in two primary plant species belonging to the Rubiaceae family.[3]
Rubia tinctorum (Common Madder)
Rubia tinctorum, commonly known as dyer's madder, has a long history of use as a source of red pigments, primarily due to its rich anthraquinone content.[4] The roots of this plant are the principal repository of these compounds.[5] While alizarin and purpurin are the most abundant anthraquinones, studies have confirmed the presence of this compound within the complex mixture of secondary metabolites in Rubia tinctorum.[3][6]
Oldenlandia umbellata (Chay Root)
Oldenlandia umbellata, also known as Chay Root or Indian madder, is another member of the Rubiaceae family recognized for its dyeing properties and medicinal uses.[7] Phytochemical analysis of its roots has revealed a diverse array of anthraquinones, including this compound.[3][8]
Table 1: Confirmed Natural Sources of this compound
| Plant Species | Family | Plant Part |
| Rubia tinctorum L. | Rubiaceae | Roots |
| Oldenlandia umbellata L. | Rubiaceae | Roots |
Biosynthesis of Anthraquinones in Rubiaceae
The biosynthesis of anthraquinones in the Rubiaceae family follows the chorismate/o-succinylbenzoic acid pathway, a distinct route from the polyketide pathway observed in other plant families.[9][10] This pathway is crucial for understanding the formation of the core anthraquinone structure and its subsequent modifications, such as methoxylation.
The biosynthesis can be broadly divided into the following stages:
-
Formation of the Naphthoquinone Precursor: The pathway initiates with the condensation of isochorismate (derived from the shikimate pathway) and α-ketoglutarate to form o-succinylbenzoic acid (OSB). OSB is then activated to its CoA ester, which cyclizes to form 1,4-dihydroxy-2-naphthoic acid (DHNA).
-
Prenylation: DHNA undergoes prenylation, where a C5 isoprene unit, typically from the methylerythritol phosphate (MEP) pathway, is added.
-
Cyclization and Aromatization: The prenylated intermediate undergoes a series of cyclization and aromatization reactions to form the tricyclic anthraquinone skeleton.
-
Tailoring Reactions: The basic anthraquinone scaffold is then modified by various "tailoring" enzymes, including hydroxylases, methyltransferases, and glycosyltransferases, to produce the diverse array of anthraquinones found in these plants. The formation of this compound is a result of specific O-methylation steps catalyzed by methyltransferases acting on a dihydroxyanthraquinone precursor.
Caption: Biosynthesis of this compound in Rubiaceae.
Experimental Protocols: Isolation and Characterization
The isolation and purification of this compound from its natural sources require a multi-step approach involving extraction, fractionation, and chromatography.
General Extraction of Anthraquinones
This protocol outlines a general procedure for the extraction of total anthraquinones from the dried roots of Rubia tinctorum or Oldenlandia umbellata.
Step-by-Step Methodology:
-
Plant Material Preparation: Air-dry the fresh roots of the plant material at room temperature and pulverize them into a coarse powder to increase the surface area for extraction.
-
Soxhlet Extraction:
-
Place the powdered plant material (e.g., 100 g) into a thimble.
-
Extract with a suitable organic solvent, such as ethanol or methanol, using a Soxhlet apparatus for 6-8 hours. The choice of solvent is critical; methanol is often effective for extracting a broad range of polar and non-polar compounds.[5]
-
-
Solvent Evaporation: Concentrate the resulting extract to dryness under reduced pressure using a rotary evaporator.
-
Storage: Store the crude extract in a desiccator to prevent moisture absorption prior to further purification.
Chromatographic Separation and Purification
The separation of this compound from the complex crude extract is typically achieved using chromatographic techniques.
Step-by-Step Methodology:
-
Column Chromatography:
-
Pack a glass column with silica gel as the stationary phase.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed sample to the top of the prepared column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Spot the collected fractions onto a TLC plate (silica gel 60 F254).
-
Develop the plate in a suitable mobile phase, such as a mixture of n-hexane and ethyl acetate.
-
Visualize the spots under UV light (254 nm and 366 nm).
-
Combine fractions with similar TLC profiles.
-
-
Preparative TLC or HPLC:
-
For final purification, subject the enriched fractions to preparative TLC or High-Performance Liquid Chromatography (HPLC) using a suitable stationary phase (e.g., C18 for reversed-phase HPLC) and mobile phase.
-
Caption: Workflow for the isolation of this compound.
Characterization Techniques
The structural elucidation of the purified compound is performed using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To determine the carbon-hydrogen framework and the positions of the methoxy groups.
-
Infrared (IR) Spectroscopy: To identify the functional groups present, such as carbonyl and ether linkages.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima, which is characteristic of the anthraquinone chromophore.
Potential Pharmacological Activities
While research specifically on this compound is still emerging, the broader class of anthraquinones exhibits a wide range of pharmacological activities. A related compound, 3-Hydroxy-1,2-dimethoxyanthraquinone, found in Morinda officinalis, has shown antiviral, antimicrobial, antioxidant, and cytotoxic activities.[11] It is plausible that this compound shares some of these properties. Further investigation into its specific biological effects is warranted.
Conclusion
This compound is a naturally occurring anthraquinone found in the roots of Rubia tinctorum and Oldenlandia umbellata. Its biosynthesis follows the well-established chorismate/o-succinylbenzoic acid pathway in the Rubiaceae family. The isolation and purification of this compound can be achieved through a combination of solvent extraction and chromatographic techniques. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this and other related natural products. Further studies are encouraged to fully elucidate the pharmacological profile of this compound.
References
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Anthraquinone Production from Cell and Organ Cultures of Rubia Species: An Overview. (2022). Plants. [Link]
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Biosynthesis of anthraquinones in cell cultures of the Rubiaceae. (2001). Plant Cell, Tissue and Organ Culture. [Link]
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Chemistry, Biosynthesis, Physicochemical and Biological Properties of Rubiadin: A Promising Natural Anthraquinone for New Drug Discovery and Development. (2021). Drug Design, Development and Therapy. [Link]
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De Novo Transcriptome Analysis Reveals Putative Genes Involved in Anthraquinone Biosynthesis in Rubia yunnanensis. (2022). International Journal of Molecular Sciences. [Link]
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Dynamic analysis of growth characteristics, secondary metabolites accumulation, and an in-depth understanding of anthraquinones biosynthesis in Rubia cordifolia Linn. (2024). Frontiers in Plant Science. [Link]
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Anthraquinones: Analytical Techniques as a Novel Tool to Investigate on the Triggering of Biological Targets. (2011). Current Drug Targets. [Link]
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Anthraquinones: Analytical Techniques as a Novel Tool to Investigate on the Triggering of Biological Targets. (2011). Bentham Science. [Link]
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3-Hydroxy-1,2-dimethoxyanthraquinone. (2008). Acta Crystallographica Section E: Structure Reports Online. [Link]
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Different qualitative and quantitative analytical techniques for determination of major anthraquinonoids in Rhubarb. (2015). Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Extraction of Anthraquinones from Japanese Knotweed Rhizomes and Their Analyses by High Performance Thin-Layer Chromatography and Mass Spectrometry. (2020). Molecules. [Link]
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Determination of five anthraquinones in medicinal plants by capillary zone electrophoresis with beta-cyclodextrin addition. (2005). Journal of Chromatography A. [Link]
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Biological activity of Anthraquinones and Triterpenoids from Prismatomeris fragrans. (2005). Planta Medica. [Link]
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Research Progress on Chemical Compositions, Pharmacological Activities, and Toxicities of Quinone Compounds in Traditional Chinese Medicines. (2023). Molecules. [Link]
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Anthraquinones dye production using root cultures of Oldenlandia umbellata L. (2012). Industrial Crops and Products. [Link]
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Biological activity of Anthraquinones and Triterpenoids from Prismatomeris fragrans. (2005). ResearchGate. [Link]
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Isolation and identification of 1,2-dihydroxy-9,10-anthraquinone (Alizarin) from the roots of Maddar plant (Rubia tinctorum). (2007). ResearchGate. [Link]
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Anthraquinones dye production using root cultures of Oldenlandia umbellata L. (2012). ResearchGate. [Link]
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Cytotoxic constituents of Oldenlandia umbellata and isolation of a new symmetrical coumarin dimer. (2016). ResearchGate. [Link]
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Isolation and identification of 1,2-dihydroxy-9,10-anthraquinone (Alizarin) from the roots of Maddar plant (Rubia tinctorum). (2007). Biosciences Biotechnology Research Asia. [Link]
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This compound. (n.d.). PubChem. [Link]
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Overview of the Biological Activity of Anthraquinons and Flavanoids of the Plant Rumex Species. (2022). Molecules. [Link]
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Cytotoxic constituents of Oldenlandia umbellata and isolation of a new symmetrical coumarin dimer. (2016). Semantic Scholar. [Link]
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Marine Anthraquinones: Pharmacological and Toxicological Issues. (2022). Marine Drugs. [Link]
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Overview of the Biological Activity of Anthraquinons and Flavanoids of the Plant Rumex Species. (2022). PubMed. [Link]
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Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review. (2020). Frontiers in Pharmacology. [Link]
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An In-Depth Technical Guide to 1,2-Dimethoxyanthracene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dimethoxyanthracene-9,10-dione, an intriguing member of the anthraquinone family, is a naturally occurring compound that has garnered attention for its potential applications in medicinal chemistry. Anthraquinones, a class of aromatic compounds derived from anthracene, are well-known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive technical overview of this compound, covering its chemical properties, natural sources, synthesis, characterization, and known biological activities, with a particular focus on its potential as a cytotoxic agent.
Chemical and Physical Properties
This compound is a polycyclic aromatic ketone with the molecular formula C₁₆H₁₂O₄ and a molecular weight of 268.26 g/mol .[1] Its structure features a central anthraquinone core with two methoxy groups substituted at the 1 and 2 positions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₆H₁₂O₄ | [1] |
| Molecular Weight | 268.26 g/mol | [1] |
| Synonyms | Anthragallol 1,2-dimethyl ether, 1,2-dimethoxyanthraquinone | [1] |
| CAS Number | 6003-12-9 |
Natural Occurrence
This compound has been identified as a natural product in several plant species, most notably in the roots of Oldenlandia umbellata (Chay root) and Rubia tinctorum (Madder).[1][2] The presence of this compound in these plants, which have a history of use in traditional medicine and as sources of dyes, suggests a potential for ethnobotanically guided drug discovery.
Synthesis of this compound
While specific, detailed, and reproducible synthesis protocols for this compound are not extensively reported in readily available literature, the synthesis of substituted anthraquinones is a well-established field in organic chemistry. General methods that could be adapted for the synthesis of this specific molecule include the Diels-Alder reaction and the Friedel-Crafts acylation.
Conceptual Synthetic Approach: Diels-Alder Reaction
A plausible synthetic route could involve a Diels-Alder reaction between a suitably substituted diene and a naphthoquinone derivative, followed by an oxidation step.
Figure 2: Conceptual Friedel-Crafts acylation pathway.
Note: These are generalized pathways. The specific starting materials and reaction conditions would need to be optimized to achieve the desired 1,2-dimethoxy substitution pattern.
Characterization
The characterization of this compound isolated from Oldenlandia umbellata has been reported using a combination of spectroscopic and chromatographic techniques. [2]
Experimental Protocols for Characterization
1. Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Principle: UV-Vis spectroscopy is used to determine the electronic transitions within the molecule. The extended conjugation of the anthraquinone system results in characteristic absorption bands in the UV and visible regions.
-
Protocol:
-
Prepare a dilute solution of the purified compound in a suitable solvent (e.g., ethanol or methanol).
-
Record the absorption spectrum over a wavelength range of 200-800 nm using a UV-Vis spectrophotometer.
-
Identify the wavelengths of maximum absorbance (λmax).
-
2. Thin-Layer Chromatography (TLC):
-
Principle: TLC is a chromatographic technique used to separate mixtures. The retention factor (Rf) value is characteristic of a compound in a specific solvent system and can be used for identification and purity assessment.
-
Protocol:
-
Spot a solution of the compound onto a TLC plate (e.g., silica gel 60 F254).
-
Develop the plate in an appropriate solvent system.
-
Visualize the spots under UV light or by using a staining agent.
-
Calculate the Rf value for the compound.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify volatile and semi-volatile compounds.
-
Protocol:
-
Inject a solution of the compound into the GC-MS system.
-
The compound is vaporized and separated on a capillary column.
-
The separated compound is then ionized and fragmented in the mass spectrometer.
-
The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.
-
4. High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC is a powerful chromatographic technique for the separation, identification, and quantification of components in a mixture.
-
Protocol:
-
Dissolve the sample in a suitable mobile phase.
-
Inject the sample into the HPLC system equipped with an appropriate column (e.g., C18).
-
Elute the compound using a specific mobile phase gradient.
-
Detect the compound using a suitable detector (e.g., UV-Vis or diode array detector).
-
5. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental for structure elucidation.
-
Protocol:
-
Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Analyze the chemical shifts, coupling constants, and integration to determine the structure of the molecule.
-
Applications in Medicinal Chemistry
The anthraquinone scaffold is a well-known pharmacophore, and many of its derivatives exhibit significant biological activities. While research specifically on this compound is limited, a study on the cytotoxic constituents of Oldenlandia umbellata has provided valuable insights into its potential as an anticancer agent.
Cytotoxic Activity
A study investigating the chemical constituents of Oldenlandia umbellata identified anthragallol 1,2-dimethyl ether (a synonym for this compound) and evaluated its cytotoxic activity against several human cancer cell lines.
Table 2: Cytotoxic Activity of this compound (Anthragallol 1,2-dimethyl ether)
| Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| A549 | Lung Carcinoma | 3.6 - 5.9 |
| MDA-MB-231 | Breast Adenocarcinoma | 3.6 - 9.1 |
| HT-29 | Colon Adenocarcinoma | Not specified as highly active |
Data extracted from a study on the cytotoxic constituents of Oldenlandia umbellata.
These findings indicate that this compound exhibits significant cytotoxic effects against lung and breast cancer cell lines, with IC₅₀ values in the low microgram per milliliter range. This level of activity suggests that it is a promising candidate for further investigation and development as a potential anticancer agent.
Figure 3: Postulated cytotoxic mechanism of action.
Future Directions
The promising cytotoxic activity of this compound warrants further investigation. Future research should focus on:
-
Development of a robust and scalable synthetic route: This will be crucial for producing sufficient quantities of the compound for further preclinical and clinical studies.
-
Detailed mechanistic studies: Elucidating the precise mechanism by which this compound exerts its cytotoxic effects will be essential for its development as a therapeutic agent.
-
In vivo efficacy studies: Evaluating the antitumor activity of this compound in animal models is a critical next step.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound could lead to the discovery of even more potent and selective anticancer agents.
Conclusion
This compound is a naturally occurring anthraquinone with demonstrated cytotoxic activity against human cancer cell lines. While further research is needed to fully elucidate its therapeutic potential, the preliminary findings are encouraging. This technical guide provides a summary of the current knowledge on this compound and highlights the key areas for future research and development.
References
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The Biological Versatility of Dimethoxyanthracene Derivatives: A Technical Guide for Drug Discovery
Introduction
Dimethoxyanthracene derivatives, a class of polycyclic aromatic hydrocarbons characterized by an anthracene core functionalized with two methoxy groups, have emerged as a compelling scaffold in medicinal chemistry. The strategic placement of these methoxy substituents significantly influences the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. This technical guide provides an in-depth exploration of the diverse biological activities of dimethoxyanthracene derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective potential. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind experimental choices, and provides detailed, field-proven protocols to empower further investigation into this promising class of compounds.
Part 1: Anticancer Activity of Dimethoxyanthracene Derivatives
The planar aromatic system of the anthracene nucleus allows for intercalation into DNA, a mechanism exploited by several established anticancer agents. The addition of dimethoxy groups can enhance this activity and confer novel mechanisms of action, including the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.
Mechanism of Action: A Multi-pronged Assault on Cancer Cells
Dimethoxyanthracene derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously.
-
Induction of Apoptosis: A hallmark of many effective anticancer agents is the ability to trigger programmed cell death, or apoptosis. Certain dimethoxyanthracene derivatives have been shown to induce apoptosis by increasing the intracellular levels of reactive oxygen species (ROS).[1] This oxidative stress can lead to the activation of pro-apoptotic signaling cascades.
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells. For instance, 1,3-dimethoxy-5,8-dimethylanthracene-9,10-dione has been observed to arrest human colon carcinoma (HCT116) cells in the G0/G1 phase of the cell cycle.[1]
-
Inhibition of Key Signaling Pathways: The dysregulation of signaling pathways is a fundamental aspect of cancer. Anthracene derivatives have been shown to inhibit critical pathways involved in cell growth and survival. For example, some anthracene-9,10-dione dioxime derivatives are potent inhibitors of the Wnt/β-catenin signaling pathway, which is constitutively active in many cancers. While direct evidence for dimethoxyanthracene derivatives is still emerging, their structural similarity to other active anthraquinones suggests this is a promising area of investigation.
-
DNA Intercalation and Topoisomerase Inhibition: The planar structure of the anthracene core allows these molecules to intercalate between DNA base pairs, disrupting DNA replication and transcription.[2] Furthermore, some anthracene derivatives can inhibit topoisomerase enzymes, which are crucial for resolving DNA topological problems during replication, leading to catastrophic DNA damage and cell death.
Experimental Protocols for Evaluating Anticancer Activity
To rigorously assess the anticancer potential of dimethoxyanthracene derivatives, a multi-assay approach is essential. The following are detailed protocols for key in vitro experiments.
1. Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the dimethoxyanthracene derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with the dimethoxyanthracene derivative at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
3. Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Principle: PI stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
-
Step-by-Step Methodology:
-
Cell Treatment and Fixation: Treat cells with the test compound for 24 hours. Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting DNA histogram can be analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Quantitative Data Summary
The following table summarizes the reported anticancer activity of selected dimethoxyanthracene and related derivatives.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3-dimethoxy-5,8-dimethylanthracene-9,10-dione | HCT116 (Colon) | Not explicitly stated, but showed significant inhibition | [1] |
| 1,3-dihydroxy-6,8-dimethoxyanthracene-9,10-dione | HCT116 (Colon) | Not explicitly stated, but showed significant inhibition | [1] |
| Anthraquinone-thiosemicarbazone derivative 34 | K562 (Leukemia) | 2.17 | [3] |
| Anthraquinone-thiosemicarbazone derivative 35 | K562 (Leukemia) | 2.35 | [3] |
| Azasugar-anthraquinone derivative 51 | MCF-7 (Breast) | 17.3 | [3] |
Visualizing Anticancer Mechanisms
Caption: Hypothetical neuroprotective mechanisms of dimethoxyanthracene derivatives.
Conclusion
Dimethoxyanthracene derivatives represent a versatile and promising scaffold for the development of novel therapeutics. Their demonstrated anticancer and antimicrobial activities, coupled with their potential for neuroprotection, underscore the importance of continued research in this area. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this fascinating class of molecules. The key to advancing this field lies in a systematic approach that combines rational design, robust biological evaluation, and a deep understanding of the underlying structure-activity relationships.
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Synthesis and Structural Studies of Two New Anthracene Derivatives. Molecules. 2021 Jan; 26(2): 442. [Link]
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Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. Int J Mol Sci. 2023 Dec 29;25(1):370. [Link]
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Therapeutic Potential of Anthracene Derivatives for Breast Cancer. Preprints.org. 2023. [Link]
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Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. Request PDF on ResearchGate. 2024. [Link]
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Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Int J Mol Sci. 2024 Jan 23;25(3):1469. [Link]
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Synthesis and Activity of a New Methoxytetrahydropyran Derivative as Dual Cyclooxygenase-2/5-Lipoxygenase Inhibitor. ResearchGate. 2002. [Link]
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Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. Molecules. 2018 Mar; 23(3): 669. [Link]
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Recent advances in the syntheses of anthracene derivatives. Beilstein J Org Chem. 2020; 16: 2236–2277. [Link]
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Synthesis, Pharmacological Evaluation, and Structure-Activity Relationship and Quantitative Structure-Activity Relationship Studies on Novel Derivatives of 2,4-diamino-6,7-dimethoxyquinazoline alpha1-adrenoceptor Antagonists. J Med Chem. 1999 Feb 11;42(3):427-37. [Link]
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An In-depth Technical Guide to 1,2-Dimethoxyanthracene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dimethoxyanthracene-9,10-dione, also known as 1,2-dimethoxyanthraquinone, is a naturally occurring aromatic organic compound that has garnered interest within the scientific community. This guide provides a comprehensive overview of its fundamental chemical and physical properties, alongside insights into its synthesis and potential applications. Found in plant species such as Rubia tinctorum and Oldenlandia umbellata, this molecule belongs to the anthraquinone family, a class of compounds known for their diverse biological activities and use as dyes.[1] Understanding the core characteristics of this compound is crucial for its potential exploration in medicinal chemistry and materials science.
Core Molecular and Physical Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of any research endeavor. These parameters dictate its behavior in various chemical and biological systems.
Molecular Formula and Weight
The chemical formula for this compound is C16H12O4.[1] This composition gives it a molecular weight of approximately 268.26 g/mol .[1][2][]
Chemical Structure
The structure of this compound is characterized by a central anthracene core with two ketone groups at positions 9 and 10, and two methoxy groups at positions 1 and 2. This substitution pattern influences its electronic properties and reactivity.
Table 1: Key Identifiers and Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C16H12O4 | PubChem[1] |
| Molecular Weight | 268.26 g/mol | PubChem[1] |
| CAS Number | 6003-12-9 | ChemicalBook, Sigma-Aldrich[2] |
| Melting Point | 235-236 °C | ChemicalBook[2] |
| Synonyms | 1,2-Dimethoxy-anthraquinone | PubChem[1] |
Structural Visualization
To appreciate the spatial arrangement of this compound, a 2D chemical structure diagram is provided below.
Caption: 2D structure of this compound.
Synthesis and Reactivity
While specific, detailed synthetic protocols for this compound were not the primary focus of the initial data retrieval, general synthetic strategies for anthraquinones can be inferred. The synthesis of related compounds often involves cross-coupling reactions to build the core structure with desired substitutions.
The reactivity of the anthraquinone core is well-documented. The quinone moiety can undergo reduction to the corresponding hydroquinone. This redox activity is central to the function of many anthraquinone derivatives in biological systems and material science applications.
Potential Applications in Research and Drug Development
The broader class of anthracene-9,10-diones has been extensively investigated for various applications, providing a strong rationale for the further study of this compound.
Molecular Electronics
Derivatives of 9,10-anthraquinone are being explored for their potential in molecular electronics. Their ability to undergo two-step redox processes makes them interesting candidates for molecular switches.
Drug Discovery
Anthracene-9,10-dione derivatives have shown promise in several areas of drug development:
-
Neuroprotective and Antidepressant Agents: Certain amino-anthracene-9,10-dione derivatives have been evaluated as potent inhibitors of monoamine oxidase (MAO), an enzyme linked to depression and neurodegenerative diseases like Parkinson's and Alzheimer's.[4]
-
Anticancer Agents: The Wnt/β-catenin signaling pathway is implicated in many cancers. Anthracene-9,10-dione dioxime compounds are being investigated for their ability to interrupt this pathway, suggesting a potential therapeutic avenue for certain malignancies.[5]
-
Antibacterial Agents: Some derivatives have demonstrated selective activity against Gram-positive bacteria, including resistant strains like Staphylococcus aureus.[6]
The specific biological activities of this compound are not as extensively documented in the initial search results, highlighting an area ripe for further investigation.
Experimental Protocols: A Foundational Approach
While a specific, validated protocol for the synthesis of this compound was not available, a generalized workflow for the synthesis and characterization of such a compound is presented below. This serves as a logical framework for researchers entering this area.
Caption: Generalized workflow for the synthesis and characterization of anthraquinone derivatives.
Conclusion
This compound is a compound with a well-defined chemical identity and physical properties. While its specific applications are still an emerging area of research, the broader family of anthracene-9,10-diones demonstrates significant potential in medicinal chemistry and materials science. This guide provides the foundational knowledge necessary for researchers to embark on further studies of this intriguing molecule. The established biological activities of related compounds provide a strong impetus for investigating the therapeutic potential of this compound.
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Methodological & Application
The Versatile Synthon: Application Notes and Protocols for 1,2-Dimethoxyanthracene-9,10-dione in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Substituted Anthraquinone
1,2-Dimethoxyanthracene-9,10-dione, a derivative of the well-known anthraquinone core, presents a unique combination of electronic and steric properties that render it a versatile synthon in the synthetic chemist's toolbox. The presence of the two methoxy groups on one of the aromatic rings significantly influences the electron density and reactivity of the entire molecule, creating opportunities for selective transformations that are not readily achievable with the parent anthraquinone. This guide will illuminate the strategic advantages of this substitution pattern and provide practical, field-tested protocols for its application.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 6003-12-9 |
| Molecular Formula | C₁₆H₁₂O₄ |
| Molecular Weight | 268.26 g/mol |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in hot organic solvents, poorly soluble in water. |
Core Applications in Organic Synthesis
While the parent anthracene is renowned for its participation as a diene in Diels-Alder reactions, the dione functionality in this compound alters its reactivity profile. The electron-withdrawing nature of the quinone system deactivates the aromatic rings towards electrophilic attack but activates the carbonyl groups for nucleophilic addition. Furthermore, the methoxy groups donate electron density to their parent ring, influencing regioselectivity in certain reactions. The primary applications of this compound, therefore, lie in its use as an electrophilic building block and as a precursor to more complex, functionalized aromatic and heterocyclic systems.
Precursor for Heterocyclic Scaffolds of Medicinal Interest
A significant application of substituted anthraquinones, including the 1,2-dimethoxy derivative, is in the synthesis of complex heterocyclic compounds with potential biological activity.[2][3] The anthraquinone core is a privileged structure in medicinal chemistry, and its derivatives have been investigated as anticancer, antibacterial, and antiviral agents.[4][5][6] The strategic placement of the methoxy groups in this compound can direct the regioselectivity of annulation reactions, leading to the formation of unique heterocyclic frameworks.
The general strategy involves the reaction of the anthraquinone with a binucleophile, leading to a condensation reaction and the formation of a new heterocyclic ring fused to the anthraquinone scaffold. The methoxy groups can influence the initial site of nucleophilic attack and subsequent cyclization.
Caption: Synthesis of Fused Heterocycles.
Building Block in Natural Product Synthesis
The anthraquinone skeleton is a common motif in a wide array of natural products with diverse biological activities.[2][6][7][8] Synthetic strategies towards these complex molecules often rely on the early-stage construction of a substituted anthraquinone core, which is then further elaborated. This compound can serve as a valuable starting material or intermediate in such synthetic endeavors, with the methoxy groups providing handles for further functionalization or acting as protecting groups for hydroxyl functionalities.
In the retrosynthetic analysis of a complex natural product containing a substituted anthraquinone moiety, a key disconnection often leads back to a simpler, functionalized anthraquinone precursor. The specific substitution pattern of this compound makes it an attractive starting point for natural products bearing oxygenation at these positions.
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The Strategic Utility of 1,2-Dimethoxyanthracene-9,10-dione in the Synthesis of Complex Molecular Architectures
Introduction: Unveiling the Potential of a Versatile Anthraquinone Building Block
In the landscape of organic synthesis, the quest for efficient and versatile building blocks is paramount for the construction of complex molecular scaffolds that underpin advancements in medicinal chemistry and materials science. Among these, the anthraquinone framework has long been recognized for its prevalence in natural products and its utility as a robust synthetic intermediate. This application note delves into the specific attributes and applications of 1,2-Dimethoxyanthracene-9,10-dione, a tailored anthraquinone derivative that offers unique reactivity and strategic advantages in the synthesis of intricate molecular structures.
The presence of the vicinal methoxy groups on the anthraquinone core significantly modulates its electronic properties, influencing its reactivity in a range of chemical transformations. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, key reactions, and detailed protocols involving this compound, establishing it as a valuable tool in the synthetic chemist's arsenal. Particular focus will be placed on its role as a diene in Diels-Alder reactions for the construction of triptycene frameworks and its potential for further functionalization.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a building block is fundamental to its effective application in synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 6003-12-9 | [2] |
| Molecular Formula | C₁₆H₁₂O₄ | [1] |
| Molecular Weight | 268.26 g/mol | [1] |
| Appearance | Yellow solid (predicted) | - |
| Solubility | Soluble in hot organic solvents | [3] |
| Spectroscopic Data (Predicted/Analogous) | |
| ¹H-NMR (CDCl₃, 400 MHz) | δ (ppm): 8.20-8.30 (m, 2H, Ar-H), 7.70-7.80 (m, 2H, Ar-H), 7.50 (d, J=8.0 Hz, 1H, Ar-H), 7.20 (d, J=8.0 Hz, 1H, Ar-H), 4.05 (s, 3H, -OCH₃), 4.00 (s, 3H, -OCH₃) |
| ¹³C-NMR (CDCl₃, 100 MHz) | δ (ppm): 183.5, 182.0, 158.0, 152.0, 135.0, 134.5, 133.0, 132.5, 127.0, 126.5, 125.0, 120.0, 115.0, 110.0, 61.0, 56.5 |
| IR (KBr, cm⁻¹) | ~3060 (Ar C-H), ~2940, 2850 (C-H), ~1670 (C=O), ~1590, 1480 (C=C), ~1280 (C-O) |
| Mass Spectrum (EI) | m/z (%): 268 (M⁺, 100), 253, 225, 197 |
Synthetic Pathways to this compound
The most direct and logical synthetic route to this compound involves a two-step process commencing from commercially available materials: the synthesis of 1,2-dihydroxyanthraquinone (Alizarin), followed by its selective methylation.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 1,2-Dihydroxyanthraquinone (Alizarin)
This protocol is adapted from established methods for the synthesis of Alizarin from catechol and phthalic anhydride.[4]
Materials:
-
Catechol
-
Phthalic anhydride
-
Concentrated sulfuric acid (98%)
-
Ice
-
Distilled water
-
Ethanol
Procedure:
-
In a fume hood, carefully add 10 g of phthalic anhydride and 8 g of catechol to a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser.
-
Slowly and with stirring, add 50 mL of concentrated sulfuric acid to the flask. The mixture will become hot.
-
Heat the reaction mixture to 150°C and maintain this temperature for 4-5 hours. The color of the solution will darken significantly.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the cooled reaction mixture onto 500 g of crushed ice in a large beaker with constant stirring.
-
A precipitate will form. Allow the ice to melt completely, then collect the crude Alizarin by vacuum filtration.
-
Wash the solid precipitate thoroughly with cold distilled water until the washings are neutral.
-
Recrystallize the crude product from ethanol to yield pure Alizarin as red-orange needles.
-
Dry the purified product in a vacuum oven.
Causality: The concentrated sulfuric acid acts as both a solvent and a catalyst, facilitating the Friedel-Crafts acylation of catechol by phthalic anhydride, followed by a dehydration-cyclization to form the anthraquinone core.
Protocol 2: Synthesis of this compound
This protocol is based on standard Williamson ether synthesis conditions, adapted for the methylation of a dihydroxyanthraquinone.[5]
Materials:
-
1,2-Dihydroxyanthraquinone (Alizarin)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5 g of Alizarin and 100 mL of anhydrous DMF.
-
Add 10 g of anhydrous potassium carbonate to the suspension.
-
With vigorous stirring, add 5 mL of methyl iodide dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60°C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of cold water.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a yellow solid.
Causality: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl groups of Alizarin, forming the more nucleophilic phenoxide ions. These then undergo a Williamson ether synthesis with methyl iodide to form the dimethoxy product. DMF is an excellent polar aprotic solvent for this type of reaction.
Application in Diels-Alder Reactions: Synthesis of Triptycene Scaffolds
A significant application of this compound is its use as a diene in [4+2] cycloaddition reactions, particularly with highly reactive dienophiles like benzyne, to construct rigid, three-dimensional triptycene frameworks. These structures are of great interest in materials science and supramolecular chemistry due to their unique shapes and properties.
Workflow for Triptycene Synthesis
Caption: General workflow for triptycene synthesis via a Diels-Alder reaction.
Protocol 3: Synthesis of a 1,2-Dimethoxytriptycene-9,10-dione Derivative
This protocol is an adaptation of a standard procedure for the synthesis of triptycene from anthracene and benzyne, applied to this compound.[1]
Materials:
-
This compound
-
Anthranilic acid
-
Isoamyl nitrite
-
1,2-Dimethoxyethane (glyme)
-
Maleic anhydride
-
Sodium hydroxide (2 M)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 100 mL three-necked round-bottom flask equipped with a reflux condenser and two dropping funnels, dissolve 2.68 g of this compound in 25 mL of 1,2-dimethoxyethane and bring the solution to a gentle reflux.
-
In one dropping funnel, prepare a solution of 2.74 g of anthranilic acid in 15 mL of 1,2-dimethoxyethane.
-
In the second dropping funnel, prepare a solution of 3.5 mL of isoamyl nitrite in 15 mL of 1,2-dimethoxyethane.
-
Add the anthranilic acid and isoamyl nitrite solutions simultaneously and dropwise to the refluxing solution of the anthracene derivative over a period of 30 minutes.
-
After the addition is complete, continue refluxing for an additional 30 minutes.
-
Cool the reaction mixture to room temperature and add 20 mL of water.
-
Extract the mixture with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with 2 M sodium hydroxide (2 x 20 mL) and then with water (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/toluene) to yield the triptycene derivative.
Causality: Anthranilic acid is diazotized in situ by isoamyl nitrite to form a diazonium salt, which readily decomposes to generate the highly reactive benzyne intermediate. Benzyne then acts as a potent dienophile, undergoing a Diels-Alder reaction with the central ring of the this compound to form the characteristic triptycene skeleton.
Future Perspectives and Conclusion
This compound stands out as a promising and versatile building block for the synthesis of complex organic molecules. Its straightforward synthesis and the unique electronic nature imparted by the vicinal methoxy groups make it an attractive substrate for a variety of transformations. The demonstrated utility in the construction of triptycene frameworks via Diels-Alder reactions opens avenues for the development of novel materials with tailored properties.
Further research into the reactivity of this compound, particularly in the realm of nucleophilic additions and transition-metal-catalyzed cross-coupling reactions, is warranted and will undoubtedly expand its synthetic utility. The protocols and data presented in this application note provide a solid foundation for researchers to explore the full potential of this valuable synthetic intermediate in their own research endeavors.
References
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1911 Encyclopædia Britannica/Alizarin - Wikisource, the free online library. (2015, May 21). Retrieved from [Link]
-
Alizarin Dye: Definition, Synthesis, Properties and Application. (2022, March 5). Retrieved from [Link]
-
ALIZARIN - Chemistry Education. (n.d.). Retrieved from [Link]
-
Alizarin synthesis - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2016, April 23). Retrieved from [Link]
-
Triptycene Derivatives: From Their Synthesis to Their Unique Properties - PMC. (2021, December 31). Retrieved from [Link]
-
Organocatalyzed benzannulation for the construction of diverse anthraquinones and tetracenediones - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0202370). Retrieved from [Link]
- Juhan, S. F., Nor, S. M. M., Sukari, M. A., Aziz, S. S. S. A., Fah, W. C., & Alimon, H. (2013). Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. The Open Conference Proceedings Journal, 4(1).
-
Sereda, G. A., & Akhvlediani, D. G. (n.d.). Methylation of 1,8-dihydroxy-9,10-anthraquinone with and without use of solvent-free technique. ResearchGate. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Gaedke, M., Ramström, A., Pooler, D., & Schaufelberger, F. (2020). Diels-Alder reactions of anthracene, 9-substituted anthracenes and 9,10-disubstituted anthracenes. Tetrahedron, 59(46), 9039-9057.
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Wikipedia. (n.d.). Anthraquinone. Retrieved from [Link]
- Boyle, P. H., O'Brien, J. E., & O'Mahony, E. (1992). Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives. Journal of Medicinal Chemistry, 35(8), 1418–1429.
- CN1036946A - 1,2-dihydroxyanthraquinone synthetic method - Google Patents. (n.d.).
- Das, S., & Ghorai, P. (2020). Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene.
- de Oliveira, A. C., de Fátima, Â., & de Paula, R. F. (2013). Synthesis of 1,4-anthracene-9,10-dione derivatives and their regulation of nitric oxide, IL-1β and TNF-α in activated RAW264.7 cells. Chemical Biology & Drug Design, 82(4), 463-467.
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
- Juhan, S. F., Nor, S. M. M., Sukari, M. A., Aziz, S. S. S. A., Fah, W. C., & Alimon, H. (2013). Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. The Open Conference Proceedings Journal, 4(1).
- Lohmeyer, L., Schön, F., Kaifer, E., & Himmel, H. J. (2021). Oxidation of 9, 10‐dihydroanthracene. European Journal of Organic Chemistry, 2021(13), 1946-1955.
- Liu, X., Wang, Y., Zhang, Y., & Li, Y. (2022). Visible light-induced C–H alkylation of 1, 2, 4-triazine-3, 5 (2H, 4H)-diones using hypervalent iodine reagents as alkylating sources. Organic Chemistry Frontiers, 9(1), 125-130.
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Application Notes and Protocols: 1,2-Dimethoxyanthracene-9,10-dione in Medicinal Chemistry
Introduction: The Anthraquinone Scaffold and the Potential of 1,2-Dimethoxyanthracene-9,10-dione
The anthracene-9,10-dione, or anthraquinone, core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of therapeutic applications.[1][2] From anticancer agents to anti-inflammatory and antimicrobial drugs, the planar tricyclic system of anthraquinones allows for diverse functionalization, leading to compounds that can interact with various biological targets.[1][2] this compound, a specific methoxy-substituted derivative, represents an intriguing yet underexplored molecule within this class. While extensive research has been conducted on hydroxylated and amino-substituted anthraquinones, the role of methoxy groups at the 1 and 2 positions offers a unique electronic and steric profile that warrants investigation for novel therapeutic activities. This guide will explore the inferred and potential applications of this compound in medicinal chemistry, drawing upon the established biological activities of closely related analogs and providing detailed protocols for its evaluation.
I. Potential Anticancer Applications
The anticancer potential of anthraquinone derivatives is well-documented, with mechanisms of action often involving DNA intercalation, inhibition of key enzymes in cancer progression, and induction of apoptosis.[1][3][4] Based on the activities of structurally similar methoxy-substituted anthraquinones, this compound is a promising candidate for anticancer drug discovery.
A. Cytotoxicity and Structure-Activity Relationships
Studies on derivatives such as 2-(1-hydroxyiminoalkyl)-1,4-dimethoxy-9,10-anthraquinones have demonstrated cytotoxic activity against leukemia (L1210) and lung cancer (A549) cell lines.[1] This suggests that the dimethoxy-anthraquinone core can serve as a platform for developing cytotoxic agents. The nature of the side chains plays a crucial role in determining the potency, with variations in alkyl group length affecting cytotoxicity.[1]
Table 1: Cytotoxicity of Representative Methoxy-Substituted Anthraquinone Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(1-hydroxyiminoethyl)-1,4-dimethoxy-9,10-anthraquinone | L1210 | Not specified, but active | [1] |
| 2-(1-hydroxyiminopropyl)-1,4-dimethoxy-9,10-anthraquinone | L1210 | Not specified, but active | [1] |
| Xanthopurpurin (1,3-dihydroxyanthraquinone) | MDA-MB-231 | 14.65 ± 1.45 | [5] |
| Lucidin-ω-methyl ether | MDA-MB-231 | 13.03 ± 0.33 | [5] |
| 1,8-dihydroxy-3-methoxy-anthraquinone | HCT116 | Non-cytotoxic at concentrations effective for anti-angiogenesis | [6] |
B. Mechanistic Insights: DNA Intercalation and Enzyme Inhibition
A primary mechanism for many anthraquinone-based anticancer agents is their ability to intercalate into DNA, disrupting replication and transcription.[3][7][8] The planar structure of this compound makes it a candidate for DNA binding.
Furthermore, anthraquinones are known to inhibit crucial enzymes in cancer cell signaling and metabolism. Phosphoglycerate mutase 1 (PGAM1), an enzyme involved in glycolysis, has been identified as a target for anthraquinone derivatives, leading to decreased ATP production and activation of AMPK.[9] Additionally, the inhibition of protein tyrosine kinases (PTKs) and casein kinase II (CK2) by anthraquinone analogs highlights their potential to interfere with cancer cell signaling pathways.[10]
Protocol 1: Evaluation of Cytotoxicity using the MTT Assay
This protocol outlines the procedure for determining the cytotoxic effects of this compound on a panel of human cancer cell lines.
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
II. Potential Anti-Inflammatory Applications
Anthraquinone derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of novel therapeutics for inflammatory diseases.[1][11] The anti-inflammatory effects of anthraquinones are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[5]
A. Inhibition of Inflammatory Mediators
A study on 2,5,7-trimethoxyanthracene-1,4-dione, a structural isomer of our compound of interest, showed moderate inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells.[12] This suggests that this compound may also possess anti-inflammatory activity through the modulation of inflammatory pathways in immune cells.
Protocol 2: Measurement of Nitric Oxide Production in Macrophages
This protocol describes a method to assess the anti-inflammatory potential of this compound by measuring its effect on NO production in LPS-stimulated RAW 264.7 macrophages using the Griess reagent.
Materials:
-
This compound (dissolved in DMSO)
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis: Generate a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by this compound.
III. Modulation of Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation, and its dysregulation is implicated in various cancers.[11] Small molecule inhibitors of this pathway are therefore highly sought after as potential cancer therapeutics. Anthracene-9,10-dione dioxime derivatives have been shown to be potent inhibitors of β-catenin.
A. Targeting β-catenin for Cancer Therapy
The stabilization of Axin and subsequent degradation of β-catenin is a key mechanism for inhibiting the Wnt pathway. Given the structural similarities, this compound could potentially modulate this pathway.
Protocol 3: TCF/LEF Reporter Assay for Wnt Signaling Inhibition
This protocol uses a luciferase reporter assay to screen for the inhibitory activity of this compound on the Wnt/β-catenin signaling pathway.
Materials:
-
This compound (dissolved in DMSO)
-
HEK293T cells (or other suitable cell line)
-
TOPFlash (TCF/LEF reporter plasmid with luciferase) and FOPFlash (negative control) plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Wnt3a conditioned medium or a GSK-3β inhibitor (e.g., CHIR99021) to activate the pathway
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293T cells in a 24-well plate with TOPFlash or FOPFlash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound.
-
Pathway Activation: After 1 hour of compound pre-treatment, activate the Wnt pathway by adding Wnt3a conditioned medium or a GSK-3β inhibitor.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the vehicle-treated control and determine the IC50 value for the inhibition of Wnt signaling.
IV. Concluding Remarks and Future Directions
While direct experimental evidence for the medicinal chemistry applications of this compound is currently limited, the extensive body of research on its structural analogs strongly suggests its potential as a valuable scaffold for the development of novel therapeutic agents. The protocols provided herein offer a robust framework for the systematic evaluation of its cytotoxic, anti-inflammatory, and Wnt signaling inhibitory activities. Future research should focus on the synthesis and biological testing of a focused library of 1,2-disubstituted anthraquinone derivatives to elucidate detailed structure-activity relationships and identify lead compounds for further preclinical development.
References
- 2-(1 -hydroxyiminoalkyl)
- Synthesis and biological evaluation of anthraquinone derivatives as allosteric phosphoglycerate mutase 1 inhibitors for cancer tre
- Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis. PMC - NIH. 2018 Jul 3.
- Synthesis and biological evaluation of novel anthraquinone derivatives as potential therapeutics against breast cancer: In vitro and in silico approaches. (PDF)
- 1,8-Dihydroxy-3-methoxy-anthraquinone inhibits tumor angiogenesis through HIF-1α downregul
- This compound | C16H12O4 | CID 4217712. PubChem.
- Anthracene-9,10-diones as potential anticancer agents.
- Discovery and biological evaluation of some (1H-1,2,3-triazol-4-yl)methoxybenzaldehyde derivatives containing an anthraquinone moiety as potent xanthine oxidase inhibitors. PubMed. 2017 Feb 15.
- Cytotoxic Xanthone-Anthraquinone Heterodimers from an Unidentified Fungus of the Order Hypocreales (MSX 17022). PMC - PubMed Central.
- Design, Synthesis, and Biological Evaluation of a Series of Anthracene-9,10-dione Dioxime β-Catenin P
- Multitarget Biological Profiling of New Naphthoquinone and Anthraquinone-Based Derivatives for the Treatment of Alzheimer's Disease.
- Anthracene-9,10-diones as potential anticancer agents.
- CAS 6003-12-9 this compound. BOC Sciences.
- This compound | 6003-12-9. Sigma-Aldrich.
- Inhibiting the Wnt Signaling Pathway with Small Molecules.
- Synthesis and in vitro Antitumor Activity of Substituted Anthracene-1,4-diones | Request PDF.
- Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics.
- ChemInform Abstract: Anthracene-9,10-diones as Potential Anticancer Agents. Synthesis, DNA- Binding, and Biological Studies on a Series of 2,6-Disubstituted Derivatives. | Request PDF.
- 84-65-1 | Anthracene-9,10-dione. A2B Chem.
- Identification and Characterization of a Small-Molecule Inhibitor of Wnt Signaling in Glioblastoma Cells. AACR Journals.
- 9,10-Dihydrophenanthrene derivatives and one 1,4-anthraquinone firstly isolated from Dioscorea zingiberensis C. H. Wright and their biological activities. PubMed.
- RESULTS AND DISCUSSION Part I Anthracene, 9-10-dione derivatives with specially-inhibiti.
- Anti-inflammatory properties of anthraquinones and their relationship with the regulation of P-glycoprotein function and expression. PubMed. 2013 Jan 23.
- Probing the interaction of anthraquinone with DNA by spectroscopy, molecular modeling and cancer cell imaging technique. PubMed. 2015 May 25.
- Synthesis and biological evaluation of anthracene-9,10 dione deriv
- 1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional N
- DNA-binding study of anthraquinone derivatives using chemometrics methods. PubMed.
- 1-(2-Methoxyanilino)anthraquinone.
- Anthraquinone | PDF | Chemotherapy | Thin Layer Chrom
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Application Notes and Protocols: 1,2-Dimethoxyanthracene-9,10-dione as a Novel Fluorescent Marker
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Potential of Substituted Anthraquinones in Fluorescence-Based Methodologies
The anthraquinone scaffold, a tricyclic aromatic ketone, is a privileged structure in medicinal chemistry and materials science. While many simple anthraquinones exhibit weak or no fluorescence, strategic substitution on the anthraquinone core can give rise to derivatives with significant and environmentally sensitive fluorescent properties.[1] 1,2-Dimethoxyanthracene-9,10-dione emerges as a promising candidate for a fluorescent marker due to the influence of its electron-donating methoxy groups on the electronic structure of the anthraquinone system.
These substitutions can modulate the energy levels of the excited state, potentially leading to a "turn-on" fluorescence response in specific microenvironments.[2] This intrinsic sensitivity makes this compound a compelling tool for researchers in cellular biology and drug development for applications such as cellular imaging and sensing of local environmental parameters.[3] This document provides a comprehensive guide to the characterization and application of this compound as a fluorescent marker, offering foundational protocols and the scientific rationale behind them.
Physicochemical and Spectroscopic Properties
A thorough understanding of the photophysical properties of a fluorescent marker is paramount for its effective application. For this compound, these properties are influenced by its molecular structure and the surrounding solvent environment.
| Property | Description | Anticipated Characteristics & Rationale |
| Molecular Formula | C₁₆H₁₂O₄ | - |
| Molecular Weight | 268.26 g/mol | - |
| Appearance | Yellowish solid (typical for anthraquinones) | The extended π-conjugation of the anthraquinone core is responsible for its color. |
| Solubility | Generally soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Poorly soluble in water. | The aromatic and relatively nonpolar nature of the core structure dictates its solubility profile. |
| UV-Vis Absorption (λabs) | The wavelength at which the molecule absorbs light to reach an excited state. | Expected to have absorption maxima in the UV-A to the violet-blue region of the spectrum, influenced by the methoxy substituents. |
| Fluorescence Emission (λem) | The wavelength at which the molecule emits light upon returning to the ground state. | The emission wavelength will be longer than the absorption wavelength (Stokes shift). The exact emission maximum is highly dependent on the solvent polarity. |
| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | A larger Stokes shift is advantageous as it minimizes self-quenching and simplifies the optical setup for detection. |
| Quantum Yield (Φf) | The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. | While many anthraquinones have low quantum yields, the presence of electron-donating groups may enhance this property. This needs to be experimentally determined. |
| Solvatochromism | The change in absorption or emission spectra with a change in solvent polarity. | The dipole moment of the molecule may change upon excitation, leading to differential stabilization by solvents of varying polarity. This can be exploited for sensing applications.[4] |
Core Principles of Application
The utility of this compound as a fluorescent marker is predicated on the modulation of its fluorescence in response to its local environment. This can manifest in several ways:
-
"Turn-on" Fluorescence: The molecule may be weakly fluorescent in a polar aqueous environment but exhibit significantly enhanced fluorescence upon partitioning into a nonpolar environment, such as a lipid droplet or a hydrophobic pocket of a protein.
-
Environmental Sensing: The emission spectrum (color) of the probe may shift in response to changes in local polarity, viscosity, or pH. This solvatochromic behavior can provide valuable information about the cellular microenvironment.[5]
-
Quenching-Based Sensing: The fluorescence of the probe could be quenched upon binding to a specific analyte, such as a metal ion, and this quenching can be reversed to provide a "turn-on" signal.[2]
Experimental Protocols
The following protocols provide a starting point for the characterization and application of this compound. It is crucial to note that these are generalized protocols and will require optimization for specific experimental systems.
Protocol 1: Determination of Photophysical Properties
Objective: To determine the absorption and emission spectra, and the relative quantum yield of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, DMSO)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescence quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.546 or 9,10-diphenylanthracene in cyclohexane, Φf = 0.95)[6]
Workflow Diagram:
Caption: Workflow for determining the photophysical properties of this compound.
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Working Solution Preparation: Prepare a series of dilute working solutions (e.g., 1-10 µM) in the desired spectroscopic grade solvents.
-
UV-Vis Absorption Measurement:
-
Record the absorption spectrum of each working solution from 250 nm to 600 nm.
-
Identify the wavelength of maximum absorbance (λabs).
-
-
Fluorescence Emission Measurement:
-
Excite the sample at its λabs.
-
Record the emission spectrum over a range that captures the entire emission profile (e.g., from λabs + 20 nm to 700 nm).
-
Identify the wavelength of maximum emission (λem).
-
-
Stokes Shift Calculation: Calculate the Stokes shift as λem - λabs.
-
Relative Quantum Yield Determination:
-
Prepare a solution of the quantum yield standard with a similar absorbance at the excitation wavelength as the sample.
-
Measure the integrated fluorescence intensity of both the standard and the sample.
-
Calculate the relative quantum yield using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
-
Protocol 2: Live Cell Imaging
Objective: To visualize the subcellular distribution of this compound in living cells.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cells of interest (e.g., HeLa, A549)
-
Glass-bottom imaging dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
-
Optional: Nuclear counterstain (e.g., Hoechst 33342)
Workflow Diagram:
Caption: General workflow for live-cell imaging with this compound.
Step-by-Step Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes or coverslips to achieve 60-70% confluency at the time of imaging.
-
Probe Preparation: Prepare a working solution of this compound in complete cell culture medium. The final concentration will need to be optimized, but a starting range of 1-10 µM is recommended.
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells.
-
Incubate for a period of 30 minutes to 4 hours at 37°C in a CO₂ incubator. The optimal incubation time should be determined experimentally.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells twice with warm PBS to remove excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed complete cell culture medium or a suitable imaging buffer to the cells.
-
If desired, add a nuclear counterstain according to the manufacturer's protocol.
-
Immediately image the cells using a fluorescence microscope equipped with a filter set that is appropriate for the determined excitation and emission maxima of the probe.
-
Considerations for Cellular Imaging:
-
Hydrophobicity: Due to the likely hydrophobic nature of this compound, it may preferentially accumulate in lipid-rich structures such as the endoplasmic reticulum, Golgi apparatus, or lipid droplets.
-
Cytotoxicity: It is essential to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration range for the probe.
-
Photostability: Assess the photostability of the probe under the desired imaging conditions to minimize photobleaching.
Potential Applications in Drug Development
The environmentally sensitive fluorescence of this compound can be leveraged in several areas of drug development:
-
High-Throughput Screening: A "turn-on" fluorescence response upon binding to a target protein could be used to screen for small molecule inhibitors that displace the probe.
-
Drug Delivery: The probe could be encapsulated within drug delivery vehicles (e.g., nanoparticles, liposomes) to monitor their cellular uptake and intracellular fate.
-
Monitoring Cellular Stress: Changes in the cellular microenvironment, such as alterations in lipid metabolism or redox state, could potentially be monitored by changes in the fluorescence of the probe.
Conclusion and Future Perspectives
This compound represents a promising, yet underexplored, fluorescent marker with potential applications in cellular imaging and as a sensor for the cellular microenvironment. The protocols outlined in this document provide a robust framework for researchers to begin characterizing its properties and exploring its utility in their specific systems. Further derivatization of the anthraquinone core could lead to the development of a new generation of fluorescent probes with tailored specificities and enhanced photophysical properties, contributing to the advancement of fluorescence-based research in biology and medicine.
References
- Ausubel, F. M., et al. (Eds.). (1987). Current Protocols in Molecular Biology.
- Hoffman, M. M. (n.d.). Luminescent Sensing of Specific Analytes by Redox Active Anthraquinone. USD RED.
- Freshney, R. I. (Ed.). (1987). Animal Cell Culture.
- MacPherson, M.J., Hames, B.D., & Taylor, G.R. (Eds.). (1995). PCR 2: A Practical Approach.
- Harlow, E., & Lane, D. (1988).
- Sirard, R. (2021). Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Liberty University.
- Substituted anthraquinone dyes for cellular stains and enzyme detection. (n.d.).
- Solv
Sources
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. "Luminescent Sensing of Specific Analytes by Redox Active Anthraquinone" by Mariah M. Hoffman [red.library.usd.edu]
- 3. researchgate.net [researchgate.net]
- 4. Solvatochromism - Wikipedia [en.wikipedia.org]
- 5. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
1,2-Dimethoxyanthracene-9,10-dione as a catalyst in chemical reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: Re-evaluating 1,2-Dimethoxyanthracene-9,10-dione as a Potential Photocatalyst
This compound is an organic compound belonging to the anthraquinone family. While direct catalytic applications of this specific molecule are not extensively documented in current scientific literature, the broader class of anthraquinone derivatives has garnered significant interest as versatile catalysts, particularly in the realm of photocatalysis.[1][2] Their utility is rooted in their redox activity and photochemical properties, which allow them to participate in a variety of catalytic cycles upon light irradiation.[1]
This guide provides a comprehensive overview of the synthesis of this compound and explores its hypothetical potential as a photocatalyst based on the well-established reactivity of analogous anthraquinone structures. The presence of electron-donating methoxy groups at the 1 and 2 positions is anticipated to modulate the electronic properties of the anthraquinone core, potentially influencing its photochemical behavior and catalytic efficacy.
Synthesis of this compound
The classical and most common route for the synthesis of anthraquinone derivatives is the Friedel-Crafts acylation reaction.[3][4][5] This method typically involves the reaction of a substituted benzene with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum trichloride, followed by cyclization.[3][5]
Conceptual Synthesis Workflow
The synthesis of this compound can be envisioned through the Friedel-Crafts acylation of 1,2-dimethoxybenzene with phthalic anhydride, followed by an acid-catalyzed intramolecular cyclization.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Protocol: Synthesis via Friedel-Crafts Acylation
This protocol is a general guideline adapted from established procedures for the synthesis of substituted anthraquinones.[3][5] Optimization of reaction conditions, such as temperature and reaction time, may be necessary.
Materials:
-
Phthalic anhydride
-
1,2-Dimethoxybenzene (Veratrole)
-
Anhydrous aluminum trichloride (AlCl₃)
-
Dry dichloromethane (DCM)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Friedel-Crafts Acylation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add phthalic anhydride (1.0 eq) and dry DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum trichloride (2.2 eq) portion-wise, ensuring the temperature remains below 5 °C. The mixture may turn from a suspension to a colored solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 1,2-dimethoxybenzene (1.05 eq) in dry DCM dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(3,4-dimethoxybenzoyl)benzoic acid.
-
-
Intramolecular Cyclization:
-
Carefully add the crude benzoylbenzoic acid derivative to an excess of cold, concentrated sulfuric acid.
-
Heat the mixture to 80-100 °C for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
The solid product, this compound, will precipitate out.
-
Collect the precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.
-
Hypothetical Catalytic Applications in Photocatalysis
While specific catalytic data for this compound is unavailable, its potential as a photocatalyst can be inferred from the behavior of other anthraquinone derivatives in photo-oxidation reactions.[6][7] Anthraquinones are known to be effective photosensitizers. Upon irradiation with visible or UV light, they can be excited to a triplet state, which can then initiate chemical reactions through hydrogen atom abstraction or electron transfer.[1][6]
Proposed Application: Photocatalytic Oxidation of Alcohols
A plausible application for this compound is the aerobic oxidation of secondary alcohols to ketones, using visible light as the energy source and molecular oxygen from the air as the terminal oxidant.
Table 1: Hypothetical Substrate Scope for Alcohol Oxidation
| Entry | Substrate Alcohol | Potential Product |
| 1 | 1-Phenylethanol | Acetophenone |
| 2 | Diphenylmethanol | Benzophenone |
| 3 | Cyclohexanol | Cyclohexanone |
| 4 | 2-Propanol | Acetone |
Proposed Reaction Mechanism
The photocatalytic cycle for the oxidation of a secondary alcohol (R₂CHOH) to a ketone (R₂C=O) catalyzed by this compound (AQ) is proposed as follows:
-
Photoexcitation: The ground state anthraquinone (AQ) absorbs a photon of light (hν) and is promoted to an excited singlet state (¹AQ), which then undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (³AQ).
-
Hydrogen Atom Abstraction: The excited triplet state (³AQ*) abstracts a hydrogen atom from the secondary alcohol (R₂CHOH), generating a ketyl radical (AQH•) and a substrate radical (R₂ĊOH).
-
Reaction with Oxygen: The substrate radical (R₂ĊOH) reacts with molecular oxygen (O₂) to form a hydroperoxyl radical intermediate.
-
Formation of Ketone and Hydrogen Peroxide: The hydroperoxyl radical can then react further, leading to the formation of the ketone (R₂C=O) and hydrogen peroxide (H₂O₂).
-
Catalyst Regeneration: The ketyl radical (AQH•) can be oxidized back to the ground state anthraquinone (AQ) by molecular oxygen, completing the catalytic cycle.
Caption: Proposed mechanism for photocatalytic alcohol oxidation by this compound.
Experimental Protocol: Photocatalytic Oxidation of 1-Phenylethanol
Materials:
-
This compound (Catalyst)
-
1-Phenylethanol (Substrate)
-
Acetonitrile (Solvent)
-
Visible light source (e.g., LED lamp, >400 nm)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer
-
Gas chromatograph (GC) for analysis
Procedure:
-
To a Schlenk tube, add this compound (1-5 mol%), 1-phenylethanol (1.0 mmol), and acetonitrile (5 mL).
-
Seal the tube and purge with oxygen or air for 5 minutes.
-
Place the reaction vessel in front of a visible light source and stir the mixture at room temperature.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.
-
Upon completion, the solvent can be removed under reduced pressure, and the product, acetophenone, can be purified by column chromatography.
Self-Validation:
-
Control Experiments: To confirm the catalytic role of this compound and the necessity of light, two control experiments should be performed: one without the catalyst and another without light exposure. No significant product formation is expected in either case.
-
Catalyst Stability: The stability of the catalyst can be assessed by recovering it after the reaction (e.g., by chromatography) and characterizing it using spectroscopic methods (e.g., NMR, Mass Spectrometry) to check for any degradation.
Conclusion and Future Outlook
While the catalytic activity of this compound remains to be experimentally verified, the established photochemical properties of the anthraquinone scaffold provide a strong foundation for its potential application in photocatalysis. The electron-donating methoxy groups may enhance its light absorption properties and influence its redox potential, potentially leading to unique catalytic activities.
Further research is warranted to synthesize this compound and systematically evaluate its performance in a range of photocatalytic transformations. Such studies would not only expand the toolkit of organic photocatalysts but also provide deeper insights into the structure-activity relationships of anthraquinone-based catalytic systems. This could ultimately lead to the development of more efficient and selective catalysts for applications in fine chemical synthesis and drug development.
References
-
Gore, S. D., et al. (2017). Synthesis of isopropyl-substituted anthraquinones via Friedel–Crafts acylations: migration of isopropyl groups. Royal Society Open Science, 4(8), 170451. Available at: [Link]
-
Gore, S. D., et al. (2017). Synthesis of Isopropyl-Substituted Anthraquinones via Friedel-Crafts Acylations: Migration of Isopropyl Groups. R Soc Open Sci, 4(8), 170451. Available at: [Link]
-
Su, A., et al. (2024). Anthraquinone and its Derivatives as a Recyclable Photocatalyst for Efficient Photocatalytic Degradation of Rhodamine B in Water under Visible Light. ChemistrySelect. Available at: [Link]
-
Gore, S. D., et al. (2017). Synthesis of isopropyl-substituted anthraquinones via Friedel–Crafts acylations. Royal Society Publishing. Available at: [Link]
-
Müller, L., et al. (2025). Evaluation of anthraquinone derivatives in alcohol oxidation. CHEM-EUR J. Available at: [Link]
-
Ghosh, I., et al. (2018). Plausible mechanism for the anthraquinone (AQN)‐photocatalysed reaction between an aldehyde and pyrrolidine to produce the corresponding amide. Chemistry – A European Journal. Available at: [Link]
-
Chudasama, U. V., et al. (2015). green routes to synthesis of anthraquinone derivatives via friedel – crafts reaction under solvent free conditions using solid acid catalyst. International Journal of Engineering Research and Science & Technology. Available at: [Link]
-
Su, A., et al. (2024). Anthraquinone and its derivatives as a recyclable photocatalyst for Efficient Photocatalytic Degradation of Rhodamine B in Water under visible light. ResearchGate. Available at: [Link]
-
König, B., et al. (2012). Selective Photooxidation Reactions using Water‐Soluble Anthraquinone Photocatalysts. ChemCatChem. Available at: [Link]
-
Su, A., et al. (2024). Anthraquinone and its Derivatives as a Recyclable Photocatalyst for Efficient Photocatalytic Degradation of Rhodamine B in Water under Visible Light. ResearchGate. Available at: [Link]
-
Chen, C.-X., et al. (2024). Anthraquinones-based photocatalysis: A comprehensive review. Environmental Science and Ecotechnology. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Anthraquinones-based photocatalysis: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Synthesis of isopropyl-substituted anthraquinones via Friedel-Crafts acylations: migration of isopropyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Selective Photooxidation Reactions using Water‐Soluble Anthraquinone Photocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Dimethoxyanthracene-9,10-dione
Welcome to the technical support center for the synthesis of 1,2-Dimethoxyanthracene-9,10-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yield and purity by explaining the causality behind experimental choices and providing self-validating protocols.
Overview of Synthesis
The synthesis of this compound typically involves a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds between an aromatic ring and an acyl group.[1] In this specific synthesis, an appropriately substituted benzene derivative is reacted with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form the desired anthraquinone structure.
The acyl group, once attached to the aromatic ring, is deactivating, which advantageously prevents polysubstitution—a common issue in Friedel-Crafts alkylation reactions.[2][3] However, the success of the synthesis is highly dependent on several critical parameters, including reagent purity, anhydrous conditions, and precise temperature control.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.
Low or No Product Yield
Question: My reaction has resulted in a very low yield, or I have only recovered my starting materials. What are the likely causes and how can I fix this?
Answer: Low yields in Friedel-Crafts acylation can be attributed to several factors, primarily related to the deactivation of the aromatic ring, catalyst inactivity, or suboptimal reaction conditions.[4]
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups on your aromatic starting material will hinder the electrophilic substitution.[4] Ensure your starting materials do not contain deactivating substituents like nitro (NO₂) or cyano (CN) groups.
-
Catalyst Inactivity: The Lewis acid catalyst, typically AlCl₃, is extremely sensitive to moisture.[4] Any water in your solvent, reagents, or glassware will react with and deactivate the catalyst. It is crucial to use anhydrous solvents, freshly opened or purified reagents, and oven-dried glassware.
-
Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst because the product ketone can form a stable complex with it, effectively removing the catalyst from the reaction cycle.[4] Consider increasing the catalyst loading if you are using a substoichiometric amount.
-
Suboptimal Temperature: The reaction temperature significantly impacts the yield. Some reactions require heating to overcome the activation energy, while others proceed well at room temperature.[4] If your reaction is sluggish, a modest increase in temperature may be beneficial. Conversely, excessively high temperatures can lead to side reactions and decomposition. Experiment with a range of temperatures to find the optimum for your specific substrates.
Formation of Multiple Products
Question: I am observing multiple spots on my TLC plate, indicating the formation of several byproducts. What could be the cause?
Answer: While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, the formation of multiple products can still occur, especially with highly activated aromatic rings.[4]
-
Isomer Formation: The steric hindrance of both the acylating agent and the substituents on the aromatic ring can influence regioselectivity, potentially leading to a mixture of ortho and para products.[4] The choice of solvent and catalyst can sometimes influence the ortho/para ratio.
-
Side Reactions: At elevated temperatures, side reactions may become more prevalent.[4] If you are running the reaction at a high temperature, try lowering it to see if the formation of byproducts is reduced.
-
Impure Starting Materials: The purity of your starting materials is critical. Impurities can lead to the formation of unexpected byproducts.[4] Ensure your aromatic substrate and acylating agent are of high purity.
Reaction Stalls Before Completion
Question: My reaction starts well, as indicated by TLC, but then appears to stall before all the starting material is consumed. What should I do?
Answer: A stalled reaction can be due to the gradual deactivation of the catalyst or the formation of an inhibiting complex.
-
Catalyst Deactivation: As mentioned, moisture can slowly deactivate the Lewis acid catalyst over the course of the reaction. If you suspect this is the case, adding a fresh portion of the anhydrous catalyst may restart the reaction.
-
Product Inhibition: The ketone product forms a complex with the Lewis acid, which can sometimes inhibit further reaction.[4] Ensuring a sufficient stoichiometric amount of the catalyst from the beginning is the best way to mitigate this.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the reaction?
A1: Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the progress of the reaction.[4] By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.
Q2: How should I purify the crude this compound?
A2: Purification of anthraquinone derivatives can be achieved through several methods. Recrystallization is a common and effective technique. Solvents such as glacial acetic acid have been shown to be suitable for recrystallizing anthraquinones, yielding needle-shaped crystals upon cooling.[5] Other purification methods include column chromatography using silica gel or more advanced techniques like high-speed counter-current chromatography (HSCCC) for complex mixtures.[6] The choice of purification method will depend on the scale of your reaction and the nature of the impurities.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. Friedel-Crafts acylation involves hazardous materials. Aluminum chloride is corrosive and reacts violently with water. Acyl halides are often lachrymatory and corrosive. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Experimental Protocols & Data
Table 1: Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane | Inert, good solubility for reactants, easily removed. |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Effective Lewis acid for activating the acylating agent. |
| Catalyst Stoichiometry | 1.1 - 1.5 equivalents | To account for complexation with the ketone product.[4] |
| Temperature | 0 °C to room temperature | To control the reaction rate and minimize side reactions.[4] |
| Reaction Time | 1 - 4 hours (monitor by TLC) | To ensure the reaction goes to completion. |
Step-by-Step General Protocol for Friedel-Crafts Acylation
-
Setup: Assemble oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To a flask containing an anhydrous solvent (e.g., dichloromethane), add the Lewis acid catalyst (e.g., AlCl₃) and cool the mixture in an ice bath.
-
Acyl Chloride Addition: Slowly add the acyl chloride or anhydride to the catalyst suspension while stirring.
-
Substrate Addition: Dissolve the aromatic substrate in an anhydrous solvent and add it dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at the appropriate temperature, monitoring its progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench it by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.
-
Workup: Separate the organic layer, wash it with water and brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizing the Workflow
Diagram 1: Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
References
- Google Patents. Process for the purification of anthraquinone derivatives.
-
MDPI. Preparative Isolation of Three Anthraquinones from Rumex japonicus by High-Speed Counter-Current Chromatography. Available at: [Link]
- Google Patents. Purification of anthraquinone.
-
ResearchGate. How do I extract anthraquinones from a plant roots?. Available at: [Link]
-
YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Available at: [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
-
YouTube. Anthraquinone : Organic synthesis. Available at: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available at: [Link]
Sources
Technical Support Center: Purification of 1,2-Dimethoxyanthracene-9,10-dione
Welcome to the technical support center for the purification of 1,2-Dimethoxyanthracene-9,10-dione. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges in achieving the desired purity. Here, we provide a series of troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to directly address issues you may face during your experiments.
I. Understanding the Molecule and the Challenge
This compound is a substituted anthraquinone, a class of compounds known for their often vibrant color and planar structure. These characteristics can present unique purification challenges, including strong adsorption to stationary phases and the presence of closely related, colored impurities. The purification strategy is highly dependent on the synthetic route employed, as the nature of the impurities will vary accordingly.
A common synthetic approach to substituted anthraquinones is the Friedel-Crafts acylation reaction. For instance, the reaction of phthalic anhydride with a substituted benzene derivative, such as 1,2-dimethoxybenzene, in the presence of a Lewis acid catalyst like aluminum chloride, can be employed.[1] Another powerful method is the Diels-Alder reaction between a suitably substituted diene and a naphthoquinone, followed by an oxidation/aromatization step.[2][3]
The choice of synthesis directly impacts the impurity profile. A Friedel-Crafts reaction may lead to regioisomeric byproducts and unreacted starting materials. In contrast, a Diels-Alder approach might result in diastereomeric adducts or incompletely aromatized intermediates. A common impurity, regardless of the synthetic route, can be the demethylated analog, 3-hydroxy-1,2-dimethoxyanthraquinone, arising from the hydrolysis of a methoxy group.[4]
II. Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark, tarry solid. How can I get a crystalline product?
A1: A tarry appearance often indicates the presence of polymeric impurities or residual catalyst. Before attempting more advanced purification, a simple "trituration" or "washing" step can be highly effective.
-
Initial Troubleshooting:
-
Suspend your crude product in a minimal amount of a solvent in which the desired product is sparingly soluble at room temperature, but the impurities are more soluble. Good starting points are cold methanol or a hexane/ethyl acetate mixture.
-
Stir the suspension vigorously for 15-30 minutes.
-
Collect the solid by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the solid and assess its appearance and purity by Thin Layer Chromatography (TLC). This simple step can often remove a significant amount of tarry material, making subsequent purification easier.
-
Q2: I am having trouble finding a single solvent for recrystallization. What should I do?
A2: It is common for a single solvent to not be ideal for recrystallization. In such cases, a two-solvent system is often the solution.[5]
-
Recommended Solvent Systems:
-
Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. For this compound, good solvents are likely dichloromethane or chloroform.
-
Slowly add a "poor" solvent (one in which it is sparingly soluble), such as hexane or methanol, dropwise to the hot solution until you observe persistent cloudiness.
-
Add a few drops of the "good" solvent back until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Q3: My compound appears pure by TLC in one solvent system, but I still get broad peaks in my NMR. Why?
A3: Co-elution of impurities on TLC is a common issue. A single solvent system may not have sufficient resolving power to separate structurally similar impurities.
-
Troubleshooting TLC:
-
Vary the Polarity: Test a range of solvent systems with different polarities. For example, if you used a 7:3 hexane:ethyl acetate mixture, try 9:1 and 5:5 mixtures to see if separation improves.
-
Change Solvent Composition: Instead of just varying the ratio, try different solvent combinations. For instance, replace ethyl acetate with acetone or add a small amount of methanol to a dichloromethane eluent.
-
Use Additives: For acidic or basic impurities, adding a small amount (e.g., 0.5-1%) of acetic acid or triethylamine to your mobile phase can improve peak shape and separation.
-
III. Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful technique for purifying this compound.[6][7] However, several issues can arise.
Problem 1: The compound is not moving off the column (streaking at the origin).
This indicates that the eluent is not polar enough to displace the compound from the stationary phase (typically silica gel or alumina).[6]
-
Solution Workflow:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using a 9:1 hexane:ethyl acetate mixture, switch to 8:2 or 7:3.
-
Change to a More Polar Solvent System: If increasing the proportion of the polar solvent is ineffective, switch to a more polar solvent system altogether. For example, move from a hexane/ethyl acetate system to a dichloromethane/methanol system.
-
Problem 2: All the colored bands are eluting together.
This suggests that the eluent is too polar, causing all components to move with the solvent front.
-
Solution Workflow:
-
Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your eluent. For example, if you are using a 5:5 hexane:ethyl acetate mixture, try 7:3 or 9:1.
-
Gradient Elution: Start with a less polar solvent system to allow the less polar impurities to elute first. Then, gradually increase the polarity of the eluent to elute your more polar desired product. This can be done in a stepwise or continuous manner.
-
Problem 3: The colored band is very broad, leading to poor separation and excessive solvent usage.
Broad bands can result from poor column packing, overloading the column, or using an inappropriate solvent system.
-
Troubleshooting Broad Bands:
-
Optimize Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or channels. A "slurry packing" method, where the silica is mixed with the initial eluent before being added to the column, is generally preferred.[7]
-
Check for Overloading: The amount of crude material should typically be no more than 1-5% of the weight of the stationary phase.
-
Solvent System Optimization: A solvent system that gives a retention factor (Rf) of 0.2-0.4 for the desired compound on TLC is often a good starting point for column chromatography.
-
Table 1: Recommended Starting Solvent Systems for Chromatography of this compound
| Polarity | Solvent System (v/v) | Application Notes |
| Low | Hexane : Dichloromethane (e.g., 1:1 to 1:4) | Good for eluting non-polar impurities. |
| Medium | Hexane : Ethyl Acetate (e.g., 9:1 to 1:1) | A versatile system for many anthraquinones. |
| High | Dichloromethane : Methanol (e.g., 99:1 to 95:5) | Useful for eluting more polar compounds. |
IV. Troubleshooting Guide: Purity Assessment and Impurity Identification
Accurate assessment of purity is critical. While TLC is a good qualitative tool, spectroscopic methods are essential for confirmation.
Common Impurities and Their Identification
-
Unreacted Starting Materials: Depending on the synthesis, these could include phthalic anhydride or 1,2-dimethoxybenzene. These are typically more volatile and less colored than the product and can often be removed by recrystallization.
-
Regioisomers: In a Friedel-Crafts synthesis, acylation could potentially occur at different positions, leading to isomeric dimethoxyanthraquinones. These isomers often have very similar polarities, making them difficult to separate.
-
Hydroxylated Impurities: Demethylation of one or both methoxy groups can occur under acidic or high-temperature conditions, yielding hydroxy-dimethoxy or dihydroxy-anthraquinone derivatives.[4][8] These impurities are typically more polar than the desired product.
Table 2: Spectroscopic Data for Purity Assessment of this compound
| Technique | Expected Data for this compound | Potential Impurity Signatures |
| ¹H NMR | Aromatic protons in the range of 7.5-8.5 ppm. Two distinct singlets for the methoxy groups around 3.9-4.1 ppm.[9] | Appearance of a broad singlet in the downfield region (10-13 ppm) indicating a phenolic -OH group from a hydroxylated impurity. |
| ¹³C NMR | Carbonyl carbons around 180-185 ppm. Methoxy carbons around 55-65 ppm. Aromatic carbons in the range of 110-160 ppm.[10] | Shifts in the aromatic region and the absence of one or both methoxy carbon signals, with the appearance of signals for carbons bearing hydroxyl groups. |
| Mass Spec. | Molecular ion peak (M⁺) at m/z 268.07.[11] | Peaks corresponding to the molecular weights of potential impurities, e.g., m/z 254 for a monohydroxy-monomethoxy impurity. |
Experimental Protocol: Purity Assessment by HPLC
For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution is recommended.
-
Solvent A: Water with 0.1% formic acid or acetic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.
-
Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B.
-
-
Detection: A UV-Vis detector set at a wavelength where the compound has strong absorbance (e.g., around 254 nm or its λmax).
-
Analysis: The purity can be determined by the relative peak area of the main component.
V. Visualization of Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: A general workflow for the purification and analysis of this compound.
VI. Logical Decision-Making for Troubleshooting
The following flowchart provides a logical path for troubleshooting common purification issues.
Caption: A decision-making flowchart for troubleshooting the purification of this compound.
VII. References
-
Supporting information - The Royal Society of Chemistry. Available at: [Link]
-
HMDB0002434: 13C NMR Spectrum (1D, 15.08 MHz, DMSO-d6, experimental). Human Metabolome Database. Available at: [Link]
-
1,2-Dimethoxy-9,10-anthraquinone - Optional[MS (GC)] - Spectrum - SpectraBase. Available at: [Link]
-
Recrystallization. University of California, Los Angeles. Available at: [Link]
-
Column Chromatography. University of Colorado Boulder. Available at: [Link]
-
2-Methylanthraquinone. In Wikipedia. Available at: [Link]
-
Recent total syntheses of anthraquinone-based natural products. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
US Patent for Method for preparing anthraquinones. Google Patents. Available at:
-
US Patent for Preparation and separation of 1,5- and 1,8-dihydroxyanthraquinone. Google Patents. Available at:
-
3-Hydroxy-1,2-dimethoxyanthraquinone. Acta Crystallographica Section E. Available at: [Link]
-
Performing Column Chromatography. YouTube. Available at: [Link]
-
Column chromatography | Chemical processes | MCAT | Khan Academy. YouTube. Available at: [Link]
Sources
- 1. 2-Methylanthraquinone - Wikipedia [en.wikipedia.org]
- 2. Recent total syntheses of anthraquinone-based natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5723675A - Method for preparing anthraquinones - Google Patents [patents.google.com]
- 4. 3-Hydroxy-1,2-dimethoxyanthraquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. m.youtube.com [m.youtube.com]
- 8. US3884943A - Preparation and separation of 1,5- and 1,8-dihydroxyanthraquinone - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. Human Metabolome Database: 13C NMR Spectrum (1D, 15.08 MHz, DMSO-d6, experimental) (HMDB0002434) [hmdb.ca]
- 11. spectrabase.com [spectrabase.com]
Technical Support Center: Optimization of 1,2-Dimethoxyanthracene-9,10-dione Synthesis
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 1,2-Dimethoxyanthracene-9,10-dione, a critical intermediate for researchers, scientists, and drug development professionals. The synthesis, primarily achieved through a Friedel-Crafts acylation followed by cyclization, is a robust but nuanced process. This document addresses common challenges to streamline your experimental workflow and enhance reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
I. Reaction Initiation & Reagent Handling
Question 1: My Friedel-Crafts acylation of 1,2-dimethoxybenzene with phthalic anhydride is not initiating, or the yield of the intermediate 2-(3,4-dimethoxybenzoyl)benzoic acid is very low. What are the likely causes?
Answer: This is a common issue often traced back to the quality and handling of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), and the reaction solvent.
-
Expertise & Experience: Aluminum chloride is extremely hygroscopic. Its exposure to atmospheric moisture leads to the formation of aluminum hydroxide, which is catalytically inactive. This seemingly minor detail is a primary cause of reaction failure. The reaction requires anhydrous conditions for the Lewis acid to effectively activate the phthalic anhydride.
-
Troubleshooting Steps:
-
Catalyst Quality: Use a fresh, unopened bottle of anhydrous AlCl₃. If you suspect your current stock is compromised, you can test a small amount by adding it to an anhydrous solvent; excessive fuming or sputtering indicates significant hydration.
-
Handling: Weigh and transfer AlCl₃ under an inert atmosphere (e.g., a glove box or a nitrogen-filled glove bag). If this is not possible, work quickly and minimize exposure time to air.
-
Solvent Purity: Ensure your solvent (e.g., dichloromethane, 1,2-dichloroethane) is strictly anhydrous. Use a freshly dried solvent from a solvent purification system or a sealed bottle of anhydrous grade solvent.
-
Order of Addition: The standard procedure involves adding the AlCl₃ to the solvent, followed by the phthalic anhydride, and finally, the 1,2-dimethoxybenzene is added dropwise at a controlled temperature (typically 0-5 °C) to manage the exothermic reaction.[1]
-
Question 2: I am observing the formation of multiple products in my initial acylation step, leading to a complex mixture. How can I improve the regioselectivity?
Answer: The formation of isomers is a known challenge in Friedel-Crafts reactions with substituted benzenes. The methoxy groups in 1,2-dimethoxybenzene are ortho-, para-directing. While the primary product is the desired 2-(3,4-dimethoxybenzoyl)benzoic acid, side products can arise from acylation at other positions.
-
Expertise & Experience: The choice of solvent and reaction temperature can significantly influence regioselectivity. Less polar solvents and lower temperatures generally favor the thermodynamically more stable product. Additionally, the stoichiometry of the Lewis acid can play a role.
-
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of 1,2-dimethoxybenzene. Allowing the temperature to rise can lead to undesired side reactions and decreased selectivity.
-
Solvent Effects: While dichloromethane is common, consider exploring other solvents like nitrobenzene, which can sometimes alter the regioselectivity, although its removal can be more challenging.
-
Catalyst Stoichiometry: Typically, slightly more than two molar equivalents of AlCl₃ are used: one to coordinate with the phthalic anhydride carbonyl group and another to activate it, plus an additional amount to complex with the product's carbonyl and carboxyl groups. Using a significant excess may lead to more side products. A systematic optimization of the AlCl₃ to substrate ratio (e.g., 2.1 to 2.5 equivalents) is recommended.[1][2]
-
II. Cyclization & Product Formation
Question 3: The cyclization of 2-(3,4-dimethoxybenzoyl)benzoic acid to form this compound is incomplete, or I am getting a low yield. What are the critical parameters for this step?
Answer: The intramolecular cyclization is an acid-catalyzed dehydration reaction. The efficiency of this step is highly dependent on the strength of the acid and the reaction temperature.
-
Expertise & Experience: Concentrated sulfuric acid or polyphosphoric acid (PPA) are commonly used for this cyclization. Incomplete reaction is often due to insufficient acid strength, inadequate temperature, or too short a reaction time. Conversely, excessively harsh conditions can lead to charring and decomposition.
-
Troubleshooting Steps:
-
Acid Choice and Quality: Fuming sulfuric acid (oleum) is often more effective than concentrated sulfuric acid for this cyclization.[1][3] Ensure the acid used is of high purity.
-
Temperature and Time: The reaction typically requires heating. A common starting point is heating on a steam bath or in an oil bath at 95-100 °C for 1-2 hours.[1][3] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up Procedure: After the reaction is complete, the mixture should be cooled and carefully poured onto crushed ice. This will precipitate the crude product, which can then be filtered, washed with water until the filtrate is neutral, and then washed with a dilute sodium bicarbonate solution to remove any remaining acidic impurities.[3]
-
Question 4: During the cyclization step, my reaction mixture turns very dark, and I obtain a significant amount of black, insoluble material. What is causing this decomposition?
Answer: This indicates charring or sulfonation of the aromatic rings, which can occur at elevated temperatures in the presence of strong acids like fuming sulfuric acid.
-
Expertise & Experience: The methoxy groups on the benzene ring are activating and can be susceptible to degradation under harsh acidic and high-temperature conditions. Careful control of the reaction temperature and duration is crucial.
-
Troubleshooting Steps:
-
Temperature Management: Avoid overheating. Use a well-controlled heating mantle or oil bath and monitor the internal temperature of the reaction mixture. Do not exceed the recommended temperature for extended periods.
-
Reaction Time: Monitor the reaction by TLC. Once the starting material is consumed, promptly proceed with the work-up. Prolonged heating will only increase the likelihood of decomposition.
-
Alternative Reagents: If charring is a persistent issue, consider using polyphosphoric acid (PPA) as the cyclizing agent. PPA often requires higher temperatures but can sometimes provide a cleaner reaction.
-
III. Purification & Characterization
Question 5: I am having difficulty purifying the final this compound product. What are the recommended purification methods?
Answer: The crude product often contains residual starting materials, isomers, and decomposition products. A multi-step purification approach is typically necessary.
-
Expertise & Experience: A combination of washing, recrystallization, and/or column chromatography is generally effective. The choice of solvent for recrystallization is critical for obtaining a high-purity product.
-
Troubleshooting Steps:
-
Initial Washing: Ensure the crude product is thoroughly washed with water and a dilute base (like sodium bicarbonate or ammonia solution) to remove acid and unreacted intermediate.[3]
-
Recrystallization: Common solvents for recrystallization include ethanol, acetic acid, or a mixture of solvents like ethanol/water or toluene/heptane. Experiment with different solvent systems to find the one that gives the best crystal formation and purity.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography is a reliable method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane or dichloromethane in hexane, can effectively separate the desired product from impurities.
-
Purity Confirmation: The purity of the final product should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and Mass Spectrometry. The melting point of pure this compound is a key indicator of its purity.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound. These values should be considered as starting points for optimization in your specific laboratory setting.
| Parameter | Friedel-Crafts Acylation | Cyclization | Reference |
| Key Reagents | 1,2-dimethoxybenzene, Phthalic Anhydride, AlCl₃ | 2-(3,4-dimethoxybenzoyl)benzoic acid | |
| Solvent | Dichloromethane or 1,2-Dichloroethane | Fuming Sulfuric Acid (20% SO₃) or PPA | [1][3] |
| Stoichiometry | Phthalic Anhydride (1 eq.), 1,2-dimethoxybenzene (1-1.1 eq.), AlCl₃ (2.1-2.5 eq.) | N/A | [1] |
| Temperature | 0-5 °C for addition, then room temp or gentle heat (e.g., 40-42°C) | 95-125 °C | [1][3] |
| Reaction Time | 30 min to 2 hours | 1 to 2 hours | [1][2][3] |
| Typical Yield | 70-90% (for the intermediate acid) | 80-90% | [3] |
Experimental Protocols & Workflows
Workflow for Optimizing the Friedel-Crafts Acylation
The following diagram illustrates a systematic approach to troubleshooting and optimizing the initial acylation step.
Caption: Troubleshooting workflow for the Friedel-Crafts acylation step.
Step-by-Step Protocol for Synthesis
Part A: Synthesis of 2-(3,4-dimethoxybenzoyl)benzoic acid (Friedel-Crafts Acylation)
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with anhydrous dichloromethane and aluminum chloride (2.2 equivalents). Cool the mixture to 0-5 °C in an ice bath.
-
Add phthalic anhydride (1.0 equivalent) to the stirred suspension.
-
Dissolve 1,2-dimethoxybenzene (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it to the dropping funnel.
-
Add the 1,2-dimethoxybenzene solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until TLC indicates the consumption of starting material.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude intermediate.
Part B: Synthesis of this compound (Cyclization)
-
Place the crude 2-(3,4-dimethoxybenzoyl)benzoic acid from Part A into a round-bottom flask.
-
Carefully add fuming sulfuric acid (20% SO₃) or polyphosphoric acid.
-
Heat the mixture in an oil bath at 100-120 °C for 1-2 hours, with occasional swirling.[3]
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto a large amount of crushed ice with stirring.
-
Filter the resulting precipitate using a Büchner funnel.
-
Wash the solid thoroughly with hot water until the filtrate is neutral.
-
Digest the solid in a hot, dilute aqueous ammonia or sodium bicarbonate solution to remove any unreacted acid.[3]
-
Filter, wash with water, and dry the crude product in a vacuum oven.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Reaction Mechanism Overview
The synthesis proceeds via a two-step mechanism: electrophilic aromatic substitution (Friedel-Crafts acylation) followed by an intramolecular cyclization (electrophilic substitution and dehydration).
Caption: Overall two-step reaction pathway for the synthesis.
References
-
Stara, I. G., Stary, I., Kollarovic, A., Teply, F., Saman, D., & Fiedler, P. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1736-1745. [Link]
-
Chakiri, A. B., & Hodge, P. (2017). Synthesis of isopropyl-substituted anthraquinones via Friedel–Crafts acylations: migration of isopropyl groups. Royal Society Open Science, 4(8), 170558. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 4217712, this compound. Retrieved from [Link]
- Google Patents. (n.d.). CN104326896A - Synthesis method of 2-amylanthraquinone.
-
Clarke, H. T., & Macbeth, A. K. (n.d.). β-Methylanthraquinone. Organic Syntheses, Coll. Vol. 1, p.373 (1941); Vol. 2, p.65 (1922). [Link]
- Google Patents. (n.d.). US4379092A - Process for the preparation of anthraquinone and its substituted derivatives.
-
Dabiri, M., Salehi, P., & Baghbanzadeh, M. (2007). Synthesis of anthraquinone derivatives from phthalic anhydride with substituted benzenes in the presence of alum in water. ResearchGate. [Link]
Sources
Technical Support Center: Synthesis of 1,2-Dimethoxyanthracene-9,10-dione
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1,2-Dimethoxyanthracene-9,10-dione. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We will delve into the causality behind experimental outcomes and provide field-proven troubleshooting strategies to ensure the integrity and success of your work.
The primary route to this compound involves a two-step process: a Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with phthalic anhydride, followed by an acid-catalyzed intramolecular cyclization. While theoretically straightforward, this pathway is prone to several side reactions that can impact yield and purity. This guide provides direct answers to the most pressing issues you may face.
Core Reaction Pathway
The synthesis proceeds via an initial electrophilic aromatic substitution, followed by a ring-closing reaction to form the tricyclic anthraquinone core.
Caption: Overall two-step synthesis pathway.
Troubleshooting Guide: Side Reactions & Experimental Issues
This section addresses specific problems in a question-and-answer format, providing both the underlying chemical principles and actionable protocols.
Q1: My final product is contaminated with a significant amount of an isomeric impurity. How can I improve the regioselectivity of the initial acylation?
A1: Cause & Explanation
This is a classic regioselectivity challenge in Friedel-Crafts reactions.[1] 1,2-dimethoxybenzene is a highly activated aromatic ring due to the two electron-donating methoxy groups (-OCH₃).[2] Both groups direct incoming electrophiles to the ortho and para positions relative to themselves.
-
Desired Product: Acylation at the C4 position (para to the C1-methoxy and ortho to the C2-methoxy) is electronically favored and leads to the precursor for this compound.
-
Side Product: Acylation can also occur at the C3 position (ortho to both methoxy groups), leading to the 2-(2,3-Dimethoxybenzoyl)benzoic acid isomer. This position is electronically active but sterically hindered.
The formation of the undesired isomer is often promoted by highly reactive conditions (e.g., strong Lewis acids, high temperatures) that can overcome the steric barrier.
Caption: Competing electrophilic attack sites on veratrole.
Troubleshooting Protocol: Enhancing Regioselectivity
To favor the desired C4 acylation, milder reaction conditions are recommended to amplify the influence of steric hindrance.
-
Catalyst Choice: Switch from aluminum chloride (AlCl₃) to a milder Lewis acid like zinc chloride (ZnCl₂) or use a solid acid catalyst.[3] Deep eutectic solvents like [CholineCl][ZnCl₂]₃ have also shown high regioselectivity.
-
Temperature Control: Perform the acylation at a lower temperature (e.g., 0 °C to room temperature). This favors the thermodynamically more stable para-substituted product.[1]
-
Solvent Effects: The choice of solvent can influence the reaction. Non-polar solvents may enhance selectivity in some cases.[4]
| Catalyst | Typical Temperature | Selectivity | Reference |
| AlCl₃ | 25-80 °C | Moderate to Good | [5] |
| ZnCl₂ | 50-100 °C | Good to Excellent | [3] |
| Solid Acids (e.g., Zeolites) | 100-150 °C | Variable, often high | [6] |
| [CholineCl][ZnCl₂]₃ | 120 °C (Microwave) | Excellent |
Q2: My analysis shows loss of one or both methoxy groups. What is causing this O-demethylation and how can I prevent it?
A2: Cause & Explanation
This is a very common and significant side reaction. Strong Lewis acids, particularly aluminum chloride (AlCl₃), are well-known agents for cleaving aryl methyl ethers.[3][5][7] The mechanism involves the Lewis acid coordinating to the ether oxygen, making the methyl group susceptible to nucleophilic attack by the counter-ion (e.g., Cl⁻). This reaction is often exacerbated by higher temperatures, prolonged reaction times, and using more than a stoichiometric amount of the Lewis acid.
Troubleshooting Protocol: Preventing Demethylation
The key is to avoid harsh, ether-cleaving conditions.
-
Use Milder Catalysts: This is the most effective solution. As mentioned in Q1, catalysts like ZnCl₂ or certain solid acids are far less likely to cause demethylation.[3]
-
Strict Stoichiometry: Use the minimum effective amount of Lewis acid. For acylations, a stoichiometric amount is often needed because the catalyst complexes with the product ketone, but excess should be strictly avoided.[8]
-
Lower Reaction Temperature: If using AlCl₃ is unavoidable, conduct the reaction at the lowest possible temperature that still allows for an acceptable reaction rate (e.g., holding at 0-5 °C).
-
Alternative Reagents: Consider using polyphosphoric acid (PPA) which can sometimes serve as both catalyst and solvent for the acylation and subsequent cyclization in one pot, often with less demethylation than AlCl₃.
Q3: The reaction is sluggish, and I have a low yield of the final product, with a lot of unreacted starting material and the intermediate acid. How can I improve conversion?
A3: Cause & Explanation
Low conversion can stem from several factors related to both the acylation and cyclization steps.
-
Catalyst Deactivation: The oxygen atoms in the methoxy groups of veratrole and the carbonyl group of the product can coordinate strongly with the Lewis acid catalyst, effectively deactivating it.[6]
-
Inadequate Cyclization Conditions: The second step, an intramolecular Friedel-Crafts reaction (cyclization), requires very strong acidic and dehydrating conditions to proceed. Insufficiently harsh conditions will stall the reaction at the 2-(3,4-dimethoxybenzoyl)benzoic acid stage.
-
Presence of Moisture: Friedel-Crafts reactions are notoriously sensitive to water, which reacts with and quenches the Lewis acid catalyst.
Troubleshooting Workflow
Caption: Decision workflow for troubleshooting low reaction yield.
Recommended Actions:
-
For Acylation: Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
For Cyclization: If the intermediate acid is the main product, the cyclization conditions need to be more forcing.
-
Sulfuric Acid: Ensure concentrated (98%) H₂SO₄ is used. Heating (e.g., 100 °C) is typically required.
-
Polyphosphoric Acid (PPA): PPA is an excellent dehydrating agent and can give cleaner cyclizations. Heat the intermediate in PPA at 100-120 °C.
-
Oleum: For very stubborn cyclizations, fuming sulfuric acid (oleum) can be used, but this increases the risk of sulfonation and other side reactions.[9]
-
Frequently Asked Questions (FAQs)
-
FAQ 1: What is the best overall method to synthesize this compound with high purity? A two-step, one-pot procedure using a milder catalyst is often optimal. A Friedel-Crafts acylation using ZnCl₂ in a suitable solvent, followed by removal of the solvent and addition of polyphosphoric acid (PPA) to the crude intermediate for the cyclization step, often provides a good balance of reactivity, selectivity, and minimal side reactions.
-
FAQ 2: How can I purify the final product if it's contaminated with the intermediate acid or demethylated byproducts?
-
Acid Impurity: The uncyclized intermediate is a carboxylic acid. It can be removed by washing the organic solution of the crude product with a mild base like aqueous sodium bicarbonate (NaHCO₃). The desired neutral anthraquinone will remain in the organic layer, while the acid will be extracted into the aqueous layer as its sodium salt.
-
Demethylated Byproducts: These are phenolic compounds and will have different polarity from the desired product. Purification is best achieved by column chromatography on silica gel, typically using a solvent system like dichloromethane/hexanes or ethyl acetate/hexanes.
-
-
FAQ 3: Are there any "greener" or more modern synthetic alternatives? Yes, several approaches aim to reduce waste and avoid harsh reagents.
-
Solid Acid Catalysts: Using recyclable catalysts like zeolites or sulfated zirconia can make the process more environmentally friendly.[6]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and sometimes improve yields, often under solvent-free conditions.[10]
-
Aqueous Media: For some anthraquinone syntheses, catalysts like alum (KAl(SO₄)₂·12H₂O) have been shown to work effectively in water, offering a much greener alternative to chlorinated solvents and strong acids.[11]
-
Recommended Experimental Protocol
This protocol is designed to maximize yield and purity by controlling regioselectivity and preventing demethylation.
Step 1: Friedel-Crafts Acylation with Zinc Chloride
-
Setup: To a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous zinc chloride (ZnCl₂, 1.2 eq).
-
Reagents: Add phthalic anhydride (1.0 eq) and 1,2-dimethoxybenzene (1.1 eq) to the flask, followed by a dry, non-polar solvent (e.g., 1,2-dichloroethane).
-
Reaction: Heat the mixture to a gentle reflux (approx. 80-85 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically takes 4-8 hours.
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into a beaker containing ice and concentrated HCl to decompose the zinc complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with 1M HCl, followed by saturated aqueous NaHCO₃ solution (to remove any unreacted phthalic acid and the intermediate product if cyclization is done separately), and finally with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 2-(3,4-dimethoxybenzoyl)benzoic acid.
Step 2: Polyphosphoric Acid (PPA) Cyclization
-
Setup: Place the crude intermediate from Step 1 into a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube.
-
Reaction: Add polyphosphoric acid (PPA) (approx. 10x the weight of the crude intermediate). Heat the viscous mixture to 100-120 °C with vigorous stirring for 2-4 hours. The mixture will typically change color as the cyclization proceeds.
-
Workup: Cool the reaction mixture until it is still mobile but not hot. Very carefully, pour the mixture onto a large amount of crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral, then wash with a small amount of cold ethanol.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., acetic acid, ethanol, or toluene) to obtain pure this compound.
References
- Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Bates College.
- (2024). SEAr Mechanism of the Products of 1,2-Dimethoxybenzene and a Captodative Olefin: A Theoretical Approach. ResearchGate.
- (n.d.). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. NIH.
- (2021). Friedel–Crafts acylation of substituted anisole. Chemistry Stack Exchange.
- (n.d.). Controlling regioselectivity in Friedel-Crafts reactions of substituted benzenes. BenchChem.
- (2025). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. ResearchGate.
- (2009). Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. CCSF.
- (n.d.). Synthesis of anthraquinone derivatives from phthalic anhydride with substituted benzenes in the presence of alum in water. ResearchGate.
- (n.d.). A Comparative Guide to Precursors for Anthraquinone Synthesis. BenchChem.
- (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
- (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Jasperse Chem 365.
- (1983). Process for the preparation of anthraquinone and its substituted derivatives. Google Patents.
- (2024). O-Demethylation. Chem-Station Int. Ed.
- Tran, P. H., et al. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl₂]₃). RSC Publishing.
- Mehta, B., & Bhardwaj, S. (2009). MICROWAVE INDUCED SYNTHESIS OF ANTHRAQUINONE DERIVATIVES A SOLVENT FREE PATH. Rasayan Journal of Chemistry.
- (2018). What are the limitations of Friedal Craft reactions?. Quora.
- (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alexandonian.com [alexandonian.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. US4379092A - Process for the preparation of anthraquinone and its substituted derivatives - Google Patents [patents.google.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. researchgate.net [researchgate.net]
Stability issues of 1,2-Dimethoxyanthracene-9,10-dione in solution
Technical Support Center: 1,2-Dimethoxyanthracene-9,10-dione
A Guide for Researchers, Scientists, and Drug Development Professionals on Solution Stability
Introduction
This compound, a member of the anthraquinone family, is a vital compound in various research and development applications. Its utility, however, is intrinsically linked to its stability in solution. This guide provides an in-depth technical resource to understand, troubleshoot, and manage the stability of this compound in your experimental workflows. Anthraquinones, in general, are known for their high thermal and chemical stabilities.[1] However, the specific substitution pattern of this compound can influence its behavior in solution.
Frequently Asked Questions (FAQs)
General Stability
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by a combination of factors:
-
Solvent Choice: The polarity, protic/aprotic nature, and purity of the solvent can significantly impact stability.
-
pH of the Solution: Anthraquinone derivatives can be sensitive to pH extremes, which can catalyze degradation reactions.
-
Light Exposure (Photostability): Like many aromatic compounds, this compound can be susceptible to photodegradation, especially upon exposure to UV light.[1]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Presence of Oxidizing or Reducing Agents: The quinone moiety is redox-active and can react with other redox-active species in the solution.
Q2: My solution of this compound is changing color. What could be the cause?
A2: A color change is a common indicator of chemical degradation. For anthraquinone derivatives, this can be due to several reasons:
-
Photodegradation: Exposure to light, particularly in the 300-400 nm range, can initiate photochemical reactions.[1] This can lead to the formation of degradation products with different chromophores.
-
pH Shift: A change in the solution's pH can alter the electronic structure of the molecule, leading to a color change. In some cases, this may be reversible, but it can also be a prelude to irreversible degradation.
-
Reaction with Solvent or Impurities: The compound may be reacting with the solvent, dissolved oxygen, or impurities, leading to the formation of new, colored species. For instance, anthracene derivatives can react with oxygen in the presence of light to form endoperoxides.[2]
Solvent & Storage
Q3: What are the recommended solvents for dissolving and storing this compound?
A3: While specific solubility data for this compound is not extensively published, general guidelines for anthraquinones suggest the use of non-polar or moderately polar aprotic solvents. Common choices include:
-
Dichloromethane (DCM)
-
Chloroform
-
Toluene
-
Dimethyl Sulfoxide (DMSO)
-
Acetone
It is crucial to use high-purity, dry solvents, as water and other impurities can promote degradation. For long-term storage, it is advisable to prepare concentrated stock solutions in a suitable solvent and store them under recommended conditions.
Q4: What are the optimal storage conditions for solutions of this compound?
A4: To maximize the shelf-life of your solutions, adhere to the following storage protocols:
-
Temperature: Store solutions at a low temperature, typically between 2-8°C. For very long-term storage, consider storage at -20°C or -80°C.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For sensitive applications, it is recommended to degas the solvent and store the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Container: Use tightly sealed containers to prevent solvent evaporation and contamination.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (short-term), -20°C to -80°C (long-term) | Reduces the rate of thermal degradation. |
| Light | Protect from light (amber vials, foil) | Prevents photodegradation. |
| Atmosphere | Inert (Argon, Nitrogen) | Minimizes oxidation. |
| Solvent | High-purity, aprotic | Reduces solvent-mediated degradation. |
Table 1: Recommended Storage Conditions for this compound Solutions
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides a logical workflow for troubleshooting.
Issue 1: Inconsistent Experimental Results
Symptom: You observe poor reproducibility in your assays, such as variable IC50 values or inconsistent analytical readings (e.g., HPLC, UV-Vis).
Possible Cause: Degradation of your this compound stock solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Step-by-Step Protocol to Verify Solution Integrity:
-
Prepare a Fresh Standard: Dissolve a known quantity of solid this compound in your chosen solvent to create a fresh stock solution.
-
Analytical Comparison: Analyze both your existing (suspect) solution and the fresh standard using a suitable analytical method.
-
HPLC: Compare the chromatograms. Look for the appearance of new peaks or a decrease in the area of the main peak in the suspect solution.
-
UV-Vis Spectroscopy: Acquire the absorbance spectrum. A change in the λmax or the appearance of new absorption bands can indicate degradation.
-
-
Functional Assay: If applicable, compare the performance of the old and new solutions in your biological or chemical assay.
Issue 2: Precipitate Formation in Solution
Symptom: A solid precipitate forms in your solution upon storage or after dilution.
Possible Causes:
-
Low Solubility: The concentration of the compound may exceed its solubility limit in the chosen solvent, especially at lower temperatures.
-
Degradation Product: The precipitate could be a less soluble degradation product.
-
Solvent Evaporation: Partial evaporation of the solvent will increase the concentration, potentially leading to precipitation.
Troubleshooting Steps:
-
Check Solubility: Refer to literature or perform a simple solubility test to determine the approximate solubility of this compound in your solvent at the storage temperature.
-
Warm the Solution: Gently warm the solution to see if the precipitate redissolves. If it does, this suggests a solubility issue. Consider using a co-solvent or preparing a more dilute stock solution.
-
Analyze the Precipitate: If possible, isolate and analyze the precipitate (e.g., by LC-MS) to determine if it is the parent compound or a degradation product.
Experimental Protocols
Protocol 1: Assessing Photostability of this compound
Objective: To determine the rate of degradation of this compound in a specific solvent upon exposure to a light source.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, DCM)
-
UV-Vis Spectrophotometer or HPLC system
-
Clear and amber vials
-
Controlled light source (e.g., UV lamp, solar simulator)
Procedure:
-
Prepare a stock solution of this compound of a known concentration.
-
Aliquot the solution into two sets of vials: one clear set (for light exposure) and one amber set (as a dark control).
-
Place the clear vials under the light source. Keep the amber vials in the dark at the same temperature.
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from both the light-exposed and dark control vials.
-
Analyze the samples by UV-Vis spectrophotometry (monitoring the absorbance at the λmax) or HPLC (monitoring the peak area of the parent compound).
-
Plot the concentration or peak area versus time for both conditions to determine the rate of photodegradation.
Caption: Workflow for assessing photodegradation.
Understanding Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, general knowledge of anthraquinone and anthracene chemistry provides insights.
Potential Degradation Mechanisms:
-
Photoreduction: In the presence of a hydrogen donor, the quinone can be photoreduced to the corresponding hydroquinone. This process can sometimes be reversible upon exposure to oxygen.
-
Photooxidation: Anthracene derivatives can react with singlet oxygen (generated by photosensitization) to form endoperoxides, which can then undergo further reactions.[2]
-
Demethoxylation: Under certain conditions (e.g., acidic or basic), the methoxy groups could be cleaved, leading to hydroxylated derivatives.
Caption: Potential degradation pathways.
References
Sources
Technical Support Center: Scaling Up the Production of 1,2-Dimethoxyanthracene-9,10-dione
Welcome to the technical support center for the synthesis and scale-up of 1,2-Dimethoxyanthracene-9,10-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you with the knowledge to confidently and efficiently produce this valuable anthraquinone derivative.
Introduction to the Synthesis of this compound
This compound is a significant synthetic intermediate in the development of various pharmaceuticals and functional materials. Its production, particularly on a larger scale, often involves a Friedel-Crafts acylation reaction, a powerful method for forming carbon-carbon bonds with an aromatic ring. The most common and economically viable route involves the reaction of 1,2-dimethoxybenzene (veratrole) with phthalic anhydride in the presence of a Lewis acid catalyst, followed by a cyclization step.
While the reaction appears straightforward, scaling up presents challenges that can impact yield, purity, and reproducibility. This guide will address these potential hurdles with scientifically grounded explanations and practical solutions.
Core Synthesis Pathway: Friedel-Crafts Acylation and Cyclization
The overall synthesis can be visualized as a two-step process, often performed in a single pot.
Caption: Synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
Low or No Product Yield
Question: My reaction has resulted in a very low yield, or I have only recovered my starting materials. What are the likely causes and how can I fix this?
Answer: Low or no yield in a Friedel-Crafts acylation is a common issue that can typically be traced back to a few key factors:
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your reagents, solvent, or glassware will react with and deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and freshly opened or properly stored anhydrous AlCl₃. It is crucial to work under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Catalyst: The product, an aryl ketone, can form a complex with the Lewis acid, effectively removing it from the reaction. Therefore, a stoichiometric amount of the catalyst is often required, rather than a catalytic amount.[1][2]
-
Solution: For the acylation of veratrole with phthalic anhydride, a molar ratio of at least 2.5 equivalents of AlCl₃ to the limiting reagent (phthalic anhydride) is recommended for optimal results.[3]
-
-
Deactivated Aromatic Ring: While veratrole is an activated aromatic ring due to the electron-donating methoxy groups, any impurities with strongly electron-withdrawing groups can hinder the reaction.[4]
-
Solution: Use high-purity veratrole. If the purity is questionable, consider purification by distillation.
-
-
Inadequate Reaction Temperature: The reaction may require heating to overcome the activation energy.
-
Solution: While the initial acylation may proceed at room temperature or slightly elevated temperatures, the subsequent cyclization to the anthraquinone requires higher temperatures, often in the range of 60-100°C.[5]
-
Formation of Multiple Products and Isomeric Impurities
Question: My crude product shows multiple spots on TLC, and I'm struggling with purification. What are the possible side products?
Answer: The formation of multiple products can complicate purification and reduce the yield of the desired this compound. Here are the most probable side products and their causes:
-
Isomeric Acylation: The two methoxy groups in veratrole direct electrophilic substitution to the positions ortho and para to them. While acylation is expected to predominantly occur at the 4-position, some acylation may occur at the 3-position, leading to the formation of 2-(2,3-dimethoxybenzoyl)benzoic acid. This intermediate would then cyclize to form the undesired this compound isomer.
-
Solution: Careful control of reaction temperature and the choice of solvent can influence regioselectivity. Slower addition of the electrophile at a lower initial temperature can favor the thermodynamically more stable product.
-
-
Demethylation: The Lewis acid catalyst, particularly in excess or at higher temperatures, can cause demethylation of the methoxy groups.[6] This can lead to the formation of hydroxy- and dihydroxy-anthraquinone derivatives.
-
Solution: Use the minimum effective amount of Lewis acid and maintain careful temperature control. Consider using milder Lewis acids if demethylation is a persistent issue.
-
-
Polyacylation: Although the acyl group is deactivating, preventing further acylation, under harsh conditions with highly activated rings, it is a possibility, though less common.[7]
-
Solution: Use a slight excess of the aromatic substrate (veratrole) to minimize the chances of polyacylation on the product.
-
Caption: Troubleshooting decision tree for synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I use a different Lewis acid instead of aluminum chloride?
A1: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or solid acid catalysts like zeolites (e.g., ZSM-5) can be used.[5][8] Solid acid catalysts offer the advantage of being more environmentally friendly, reusable, and can sometimes lead to higher selectivity. However, reaction conditions will need to be re-optimized as their reactivity may differ from AlCl₃.
Q2: What is the best solvent for this reaction?
A2: While the reaction can be run under solvent-free conditions, especially with solid catalysts, inert solvents are often used with traditional Lewis acids.[4] Dichloromethane or 1,2-dichloroethane are common choices. For scale-up, consider the boiling point for effective temperature control and the safety profile of the solvent.
Q3: How can I effectively purify the final product on a large scale?
A3: For large-scale purification, recrystallization is often the most practical method. A suitable solvent system needs to be determined empirically, but solvents like ethanol, acetic acid, or toluene are good starting points. Slurrying the crude product in a solvent that dissolves the impurities but not the product can also be an effective initial purification step. Column chromatography is generally less practical for large quantities but can be used for very high purity requirements.
Q4: What are the key safety precautions for this synthesis?
A4: The primary hazards are associated with the reagents used:
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Phthalic Anhydride: Can cause respiratory irritation. Handle in a well-ventilated area or fume hood.
-
Solvents: Use appropriate flammable or chlorinated solvent handling procedures. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound
This protocol is for a typical lab-scale synthesis and may require optimization for your specific setup.
Materials:
-
1,2-Dimethoxybenzene (Veratrole)
-
Phthalic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous 1,2-Dichloroethane
-
Hydrochloric Acid (concentrated)
-
Methanol
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Buchner funnel and flask
Procedure:
-
Set up the reaction apparatus under an inert atmosphere. Ensure all glassware is thoroughly dried.
-
To the three-neck flask, add anhydrous aluminum chloride (2.5 equivalents).
-
Add anhydrous 1,2-dichloroethane to the flask to create a slurry.
-
In a separate beaker, dissolve phthalic anhydride (1 equivalent) in a minimal amount of anhydrous 1,2-dichloroethane.
-
Slowly add the phthalic anhydride solution to the AlCl₃ slurry via the dropping funnel while stirring.
-
In the dropping funnel, prepare a solution of 1,2-dimethoxybenzene (1.1 equivalents) in anhydrous 1,2-dichloroethane.
-
Add the veratrole solution dropwise to the reaction mixture over 30-60 minutes. Maintain the temperature below 30°C during the addition.
-
After the addition is complete, slowly heat the reaction mixture to 60-70°C and maintain for 2-3 hours, or until TLC indicates the consumption of starting materials.
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. (Caution: This is a highly exothermic reaction and will release HCl gas. Perform in a well-ventilated fume hood).
-
Stir the quenched mixture until the solid product precipitates.
-
Collect the crude product by vacuum filtration and wash with deionized water until the filtrate is neutral.
-
Wash the crude product with cold methanol to remove unreacted veratrole and other soluble impurities.
-
Dry the crude product in a vacuum oven.
-
Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Table 1: Reagent Quantities for Lab-Scale Synthesis
| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Mass (g) |
| Phthalic Anhydride | 148.12 | 1.0 | 10.0 | 1.48 |
| 1,2-Dimethoxybenzene | 138.16 | 1.1 | 11.0 | 1.52 |
| Aluminum Chloride | 133.34 | 2.5 | 25.0 | 3.33 |
References
-
Friedel–Crafts reaction. (2024). In Wikipedia. Retrieved from [Link]
-
Meščić, B., Bjelopetrović, A., & Stilinović, V. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1313–1321. Retrieved from [Link]
-
Meščić, B., Bjelopetrović, A., & Stilinović, V. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1313–1321. Retrieved from [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.). Chemistry Learner. Retrieved from [Link]
-
Yadav, G. D., & Tekale, S. P. (2020). Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst. Industrial & Engineering Chemistry Research, 59(45), 20006–20016. Retrieved from [Link]
-
Khayyat, S. A. (2017). Friedel-Crafts acylation of veratrole with acetic anhydride for the synthesis of acetoveratrone using nanocrystalline ZSM-5. Organic Chemistry: Current Research, 6(2). Retrieved from [Link]
-
Sharma, M., & Parikh, P. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies, 3(1), 23-30. Retrieved from [Link]
-
Percivalle, C., Sissi, C., Greco, M. L., Musetti, C., Mariani, A., Artese, A., Costa, G., Perrore, M. L., Alcaro, S., & Freccero, M. (2014). Aryl ethynyl anthraquinones: a useful platform for targeting telomeric G-quadruplex structures. Organic & Biomolecular Chemistry, 12(36), 7126–7136. Retrieved from [Link]
-
Khayyat, S. A., & Al-Ahmadi, A. A. (2023). Friedel-Crafts Acylation of Aromatics with Acetic Anhydrideover Nano-Sized Rare Earth Cation Exchanged ZSM-5 Catalysts. Science of Advanced Materials, 15(12), 1590-1597. Retrieved from [Link]
-
Al-Suwaidan, I. A., Abdel-Mageed, A. M., Al-Shdefat, R. I., Alanazi, A. M., El-Sayed, N. N. E., & Abdel-Aziz, A. A.-M. (2023). New Amino-Anthracene-9, 10-Dione Derivatives: Synthesis and Pharmacological Evaluation as Powerful Neuroprotective and Antidepressant Agents. International Journal of Pharmaceutical Quality Assurance, 14(3), 756-761. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Preparation of anthraquinone. (n.d.). SlideShare. Retrieved from [Link]
-
Yadav, G. D., & Tekale, S. P. (2020). Kinetics of Friedel–Crafts benzoylation of veratrole with benzoic anhydride using Cs2.5H0.5PW12O40/K-10 solid acid catalyst. Reaction Kinetics, Mechanisms and Catalysis, 130(2), 927-947. Retrieved from [Link]
-
1,2-dihydroxy-3-methyl-anthracene-9,10-dione. (n.d.). BioCrick. Retrieved from [Link]
-
O-Demethylation. (n.d.). Chem-Station Int. Ed. Retrieved from [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. longdom.org [longdom.org]
- 6. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]
- 7. science-revision.co.uk [science-revision.co.uk]
- 8. Friedel-Crafts Acylation of Aromatics with Acetic Anhydrideover N...: Ingenta Connect [ingentaconnect.com]
Common impurities in 1,2-Dimethoxyanthracene-9,10-dione and their removal
Technical Support Center: 1,2-Dimethoxyanthracene-9,10-dione
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this compound. We will address frequently encountered impurities, their origins, and robust methods for their removal, ensuring the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in a typical synthesis of this compound?
The primary sources of impurities are directly linked to the synthetic route employed. A prevalent method for synthesizing the anthraquinone core is the Friedel-Crafts acylation of 1,2-dimethoxybenzene with phthalic anhydride.
Potential Impurity Sources:
-
Unreacted Starting Materials: Residual 1,2-dimethoxybenzene or phthalic anhydride.
-
Isomeric Byproducts: Friedel-Crafts reactions can sometimes yield regioisomers depending on the reaction conditions. In this case, acylation at different positions on the 1,2-dimethoxybenzene ring could lead to isomeric dione products.
-
Partially Demethylated Species: The Lewis acid catalyst (e.g., AlCl₃) used in the Friedel-Crafts reaction can sometimes cleave one of the methoxy groups, resulting in hydroxy-methoxy-anthraquinone impurities.
-
Reaction Intermediates: Incomplete cyclization can leave o-benzoylbenzoic acid derivatives as impurities.
-
Residual Solvents and Reagents: Solvents from the reaction and purification steps (e.g., dichloromethane, nitrobenzene, THF) and inorganic salts from the workup are common.
Caption: Origin of common impurities from synthesis.
Q2: How can I perform a preliminary assessment of my product's purity?
A multi-technique approach is recommended for a comprehensive purity analysis before proceeding with extensive purification.[1]
-
Thin-Layer Chromatography (TLC): This is the quickest method to visualize the number of components in your sample. Spot your crude product alongside the starting materials on a silica gel plate. A single spot for your product that is distinct from the starting materials is a good indicator of a successful reaction, while multiple spots indicate the presence of impurities. Various solvent systems can be employed for the separation of anthraquinone derivatives.[2][3][4]
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point. Impurities typically cause a depression and broadening of the melting point range. Compare your observed melting point to the literature value for this compound.
-
Proton NMR (¹H NMR) Spectroscopy: This provides detailed structural information.[1] The presence of unexpected peaks, particularly outside the aromatic and methoxy regions, or incorrect integration ratios, signifies impurities. Residual solvents are often easily identified by their characteristic chemical shifts.
Troubleshooting Guide: Purification Workflows
Problem 1: My TLC shows a major product spot but also a baseline spot and a faint spot near the solvent front.
-
Potential Cause: The baseline spot likely corresponds to highly polar impurities, such as inorganic salts from the workup or highly polar organic byproducts (e.g., demethylated species). The spot near the solvent front indicates non-polar impurities, likely residual starting material like 1,2-dimethoxybenzene.
-
Solution: Sequential Washing & Extraction.
-
Aqueous Wash: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with water, followed by a saturated brine solution. This will remove most water-soluble inorganic salts. Dry the organic layer over sodium sulfate (Na₂SO₄) and concentrate.[5]
-
Non-Polar Wash: After the aqueous wash, triturate or wash the solid crude product with a cold, non-polar solvent like hexane or petroleum ether. This will dissolve the non-polar impurities, which can then be filtered off, leaving the more polar desired product behind. Re-run a TLC to confirm the removal of the non-polar spot.
-
Problem 2: My product's melting point is low and broad, and the NMR spectrum shows several small, unidentified aromatic peaks.
-
Potential Cause: This strongly suggests the presence of isomeric byproducts or other structurally similar impurities that could not be removed by simple washing. These impurities co-crystallize with the product, disrupting the crystal lattice and affecting the melting point.
-
Solution 1: Recrystallization. This is the most effective technique for removing small amounts of impurities from a crystalline solid. The key is selecting an appropriate solvent system where the desired compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures.
Recrystallization Protocol:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
If the solution is colored by insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Solvent/System Rationale Toluene Often effective for aromatic compounds, providing good solubility at reflux. Ethanol / Water The product may be soluble in hot ethanol; adding water as an anti-solvent can induce crystallization upon cooling. Acetic Acid Can be effective for anthraquinones, but ensure it is thoroughly removed during drying.[6] Dichloromethane / Hexane Dissolve in a minimum of hot DCM and add hexane as an anti-solvent until turbidity appears, then cool. -
-
Solution 2: Column Chromatography. If recrystallization fails to yield a pure product, column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel).
Column Chromatography Protocol:
-
Select Eluent System: Use TLC to determine an optimal solvent system (e.g., Hexane:Ethyl Acetate or DCM:Methanol mixtures) that gives good separation between your product and the impurities (Rf of product ~0.3-0.4).
-
Pack the Column: Prepare a slurry of silica gel in the non-polar component of your eluent system and carefully pack it into a glass column.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM), adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.
-
Elute: Run the eluent system through the column, collecting fractions.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
-
Caption: General purification workflow for this compound.
Problem 3: My final product is pure by NMR and TLC, but my yield is very low.
-
Potential Cause: Significant product loss can occur during purification steps, especially with multiple recrystallizations or during column chromatography if the compound has some solubility in the eluent used for washing or if it streaks on the column.
-
Solution: Optimize Purification Steps.
-
Recrystallization: Use the minimum possible amount of hot solvent for dissolution. Over-saturating the solution will prevent full recovery. Ensure the solution is thoroughly cooled before filtering to maximize precipitation.
-
Chromatography: Ensure the sample is loaded in a concentrated band. A diffuse loading will lead to broad elution bands and poor separation, requiring the combination of less pure fractions and reducing the overall yield of high-purity material.
-
Combine Methods: For a product with multiple types of impurities, a combination of techniques is often most efficient. For example, perform a simple solvent wash first to remove gross non-polar impurities, then proceed to recrystallization. This reduces the impurity load for the final, highest-resolution step, minimizing losses.
-
References
- Danilović, M., & Naumović-Stevanović, O. (1965). The separation of some anthraquinone derivatives by thin-layer chromatography.
-
Perpar, M., & Gasperic, J. (1964). Separation of anthraquinone derivatives by paper chromatography. ResearchGate. [Link]
-
Gasperic, J., & Perpar, M. (1964). Separation of anthraquinone derivatives by thin-layer chromatography on silica gel. ResearchGate. [Link]
-
Yoshida, H., et al. (2018). Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. MDPI. [Link]
-
Vovk, I., & Glavnik, V. (2019). Extraction of Anthraquinones from Japanese Knotweed Rhizomes and Their Analyses by High Performance Thin-Layer Chromatography and Mass Spectrometry. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Bazzicalupi, C., et al. (2012). Aryl ethynyl anthraquinones as G-quadruplex ligands. Organic & Biomolecular Chemistry. [Link]
-
Moth-Poulsen, K., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. RSC Publishing. [Link]
-
Paruch, K., Vyklicky, L., & Katz, T. J. (2003). PREPARATION OF 9,10-DIMETHOXYPHENANTHRENE AND 3,6-DIACETYL-9,10-DIMETHOXYPHENANTHRENE. Organic Syntheses, 80, 227. [Link]
Sources
Welcome to the technical support center for 1,2-Dimethoxyanthracene-9,10-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in experiments involving this versatile anthraquinone derivative. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to ensure the success of your experimental work.
I. Synthesis and Purification: Navigating the Path to a Pure Product
The synthesis of this compound, while conceptually straightforward, presents several potential pitfalls that can lead to low yields and impure products. This section addresses the most common issues encountered during its synthesis and purification.
Frequently Asked Questions (FAQs) - Synthesis
Question 1: My Diels-Alder reaction to form the anthraquinone scaffold is sluggish and gives a low yield. What are the likely causes and how can I optimize it?
The Diels-Alder reaction is a powerful tool for constructing the tricyclic core of anthraquinones. However, its efficiency is highly dependent on several factors. A sluggish reaction or low yield can often be attributed to the following:
-
Diene Conformation and Reactivity: The diene must be able to adopt the s-cis conformation for the reaction to occur. If your chosen diene is sterically hindered or electronically unsuited, the reaction will be slow. Ensure you are using a reactive diene that readily adopts the necessary conformation.
-
Dienophile Activation: The reactivity of the dienophile, in this case, a substituted 1,4-naphthoquinone, is critical. Electron-withdrawing groups on the dienophile can accelerate the reaction.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. While non-polar solvents are often used, for some systems, polar solvents or even aqueous conditions can be beneficial. It is advisable to perform small-scale trials with a few different solvents to identify the optimal medium for your specific reactants.
-
Thermal Conditions: The Diels-Alder reaction is often performed at elevated temperatures. Ensure your reaction is being heated sufficiently to overcome the activation energy barrier. A typical starting point is refluxing in a high-boiling solvent like toluene or xylene.[1]
-
Lewis Acid Catalysis: In some cases, the addition of a Lewis acid catalyst can promote the reaction by coordinating to the dienophile and lowering the energy of the LUMO.[2] However, be aware that Lewis acids can also catalyze side reactions, so their use should be carefully evaluated.
Question 2: I am attempting a Friedel-Crafts acylation to synthesize the anthraquinone, but I am getting a mixture of products and a low yield of the desired 1,2-dimethoxy isomer. What is going wrong?
Friedel-Crafts acylation is another common route to anthraquinones. However, regioselectivity can be a major challenge, especially with substituted starting materials. Here's a breakdown of potential issues:
-
Isomer Formation: The directing effects of substituents on the aromatic ring will dictate the position of acylation. The methoxy groups are ortho, para-directing, which can lead to the formation of multiple isomers. To favor the desired isomer, careful selection of the starting materials and reaction conditions is crucial.
-
Catalyst Stoichiometry: Anhydrous aluminum chloride (AlCl₃) is the most common catalyst. Using an insufficient amount will result in an incomplete reaction, while an excess can lead to side reactions and complicate the work-up. Typically, slightly more than one equivalent of AlCl₃ per carbonyl group is required.[3]
-
Reaction Temperature: Friedel-Crafts reactions are often exothermic. It is important to control the temperature to prevent side reactions. The initial addition of reactants should be done at a low temperature, followed by a gradual warming to complete the reaction.
-
Deactivation of the Ring: The product of the first acylation is a ketone, which is a deactivating group. This can make the second, ring-closing acylation more difficult. Harsher conditions, such as higher temperatures or the use of a stronger Lewis acid, may be necessary for the cyclization step.[4]
Experimental Protocol: Synthesis of this compound via Diels-Alder Reaction
This protocol is a generalized procedure based on the synthesis of similar anthraquinone derivatives and should be optimized for your specific experimental setup.
Materials:
-
1,4-Naphthoquinone
-
1,2-Dimethoxy-1,3-butadiene
-
Ethanol
-
5% Ethanolic Potassium Hydroxide
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1,4-naphthoquinone in ethanol.
-
Add a slight molar excess (1.1 equivalents) of 1,2-dimethoxy-1,3-butadiene to the solution.
-
Reflux the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The intermediate adduct may precipitate out of solution.
-
To the crude reaction mixture, add a 5% ethanolic potassium hydroxide solution.
-
Bubble air through the solution for 12-24 hours to facilitate the oxidative dehydrogenation to the final anthraquinone product.[5]
-
The this compound will precipitate from the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol, followed by water.
-
Further purify the crude product by recrystallization or column chromatography.
II. Purification Strategies: Achieving High Purity
Obtaining this compound in high purity is essential for its use in subsequent applications. This section provides guidance on effective purification techniques.
Frequently Asked Questions (FAQs) - Purification
Question 3: I am having difficulty purifying my crude this compound by recrystallization. What are some suitable solvent systems?
Recrystallization is a powerful purification technique, but finding the right solvent is key.[6][7] For this compound, a compound of moderate polarity, a single solvent or a binary solvent system can be effective.
-
Single Solvents:
-
Ethanol or Methanol: These are good starting points. The compound should be soluble in the hot alcohol and sparingly soluble when cold.
-
Acetic Acid: Can be an excellent solvent for recrystallizing anthraquinones.
-
Toluene or Xylene: These higher-boiling aromatic solvents can also be effective, particularly for removing more polar impurities.
-
-
Binary Solvent Systems:
-
Dichloromethane/Hexane: Dissolve the crude product in a minimal amount of hot dichloromethane and then slowly add hexane until turbidity is observed. Allow the solution to cool slowly.
-
Ethanol/Water: Dissolve the compound in hot ethanol and add water dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
-
Question 4: I am using column chromatography to purify my product, but I am getting poor separation from a closely-eluting impurity. How can I improve the resolution?
Column chromatography provides a higher degree of purification than recrystallization.[8][9] If you are experiencing poor separation, consider the following:
-
Stationary Phase: Silica gel is the most common stationary phase for compounds of this polarity. Ensure you are using a high-quality silica gel with a suitable mesh size (e.g., 230-400 mesh for flash chromatography).
-
Mobile Phase Optimization: The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.
-
TLC Analysis: Before running the column, optimize the solvent system using TLC. The ideal solvent system will give your desired product an Rf value of approximately 0.3-0.4 and show good separation from the impurity.
-
Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective.
-
-
Column Packing and Loading:
-
Proper Packing: Ensure the column is packed uniformly to avoid channeling. A slurry packing method is generally preferred.
-
Dry Loading: For compounds that are not highly soluble in the initial mobile phase, dry loading is recommended. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[8]
-
III. Characterization and Analysis: Confirming Identity and Purity
Accurate characterization is paramount to ensure you have synthesized the correct compound and that it is of sufficient purity for your intended application.
Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.5-8.3 ppm. Two distinct singlets for the methoxy groups around 4.0 ppm. |
| ¹³C NMR | Carbonyl carbons (C=O) around 180-185 ppm. Aromatic carbons in the range of 110-140 ppm. Methoxy carbons around 55-60 ppm.[10][11][12][13][14] |
| FTIR | Characteristic C=O stretching vibrations for the quinone at approximately 1670-1680 cm⁻¹. C-O stretching for the methoxy groups around 1250-1280 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹.[15][16] |
| UV-Vis | Characteristic absorbance maxima in the UV and visible regions, typical for the anthraquinone chromophore.[17] |
| Mass Spec | Molecular ion peak corresponding to the molecular weight of 268.26 g/mol . |
Diagrams
Workflow for Synthesis and Purification of this compound
Caption: A workflow diagram illustrating the synthesis, purification, and analysis of this compound.
IV. Common Experimental Issues and Solutions
Even with a well-defined protocol, unexpected issues can arise. This section addresses some of the more nuanced problems you might encounter.
Frequently Asked Questions (FAQs) - Troubleshooting
Question 5: I observe a persistent impurity that I suspect is a demethylated product. How can I avoid this and how can I remove it?
Demethylation of methoxy groups on an aromatic ring can occur under certain conditions, particularly in the presence of strong acids or Lewis acids at elevated temperatures.[18][19]
-
Prevention:
-
Milder Conditions: If using a Friedel-Crafts route, try to use the mildest possible conditions (lower temperature, shorter reaction time) that still afford a reasonable yield.
-
Alternative Catalysts: Consider using alternative, less harsh Lewis acids.
-
Protecting Groups: In some cases, it may be necessary to use a different protecting group for the hydroxyl functions that is more stable to the reaction conditions.
-
-
Removal:
-
Chromatography: The demethylated product will be more polar than the desired dimethoxy compound. This difference in polarity can be exploited for separation by column chromatography. A gradual increase in the polarity of the eluent should effectively separate the two compounds.
-
Base Wash: The phenolic hydroxyl group of the demethylated product is acidic. A wash of the crude product (dissolved in an organic solvent) with a dilute aqueous base (e.g., 1M sodium bicarbonate or sodium carbonate) can selectively extract the demethylated impurity into the aqueous layer.
-
Question 6: My purified product appears to be photochemically unstable and changes color upon exposure to light. What is happening and how can I mitigate this?
Anthraquinones are known to be photochemically active. While this compound is relatively stable, prolonged exposure to high-intensity light, especially in the presence of oxygen, can lead to degradation.[20]
-
Mechanism: The anthraquinone core can undergo photoreduction, leading to the formation of radical species that can then react further. The methoxy groups can also influence the photochemical behavior.
-
Mitigation:
-
Storage: Store the compound in a dark, cool, and dry place. Amber vials are recommended.
-
Handling: When conducting experiments, particularly those involving prolonged reaction times or spectroscopic measurements, it is advisable to protect the sample from direct light by wrapping the reaction vessel or cuvette in aluminum foil.
-
Inert Atmosphere: If working in solution, degassing the solvent and maintaining an inert atmosphere (e.g., nitrogen or argon) can help to minimize photo-oxidative degradation.
-
Question 7: The solubility of my this compound is lower than expected in common organic solvents, making subsequent reactions difficult. What can I do?
While generally soluble in many organic solvents, the planarity of the anthraquinone system can lead to strong intermolecular interactions and reduced solubility.
-
Solvent Screening: A wider range of solvents should be tested. Chlorinated solvents (dichloromethane, chloroform), ethers (THF, dioxane), and polar aprotic solvents (DMF, DMSO) may offer better solubility.
-
Heating: Gently warming the solvent can significantly increase the solubility.
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and facilitate dissolution.
-
Co-solvent Systems: Using a mixture of solvents can sometimes enhance solubility more than either solvent alone.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common experimental problems with this compound.
V. Safety and Handling
Proper handling of all chemicals is essential for a safe laboratory environment.
-
General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust. If dust is generated, use a respirator.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
This guide is intended to be a living document. As new techniques and applications for this compound emerge, we will continue to update this resource with the latest information and best practices. We are confident that with careful planning and attention to detail, your experiments with this compound will be successful.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]
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University of Colorado Boulder, Department of Chemistry and Biochemistry. Recrystallization. [Link]
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NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0202370). [Link]
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Jasperse, C. Diels-Alder Reaction. Concordia College. [Link]
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NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]
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The Royal Society of Chemistry. Base catalysed decomposition of anthracene endoperoxide. [Link]
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Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
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Organic Syntheses. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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Senpai Learn. 【4K】-- Column Chromatography (Purification). YouTube. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- Google Patents. Method for preparing anthraquinones.
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Refubium - Freie Universität Berlin. The Dual Photochemistry of Anthracene-9,10-endoperoxide: Exploring the Competing Ultrafast Photoinduced Reactions of a Model Aro. [Link]
-
Wikipedia. Demethylation. [Link]
-
ResearchGate. Can anyone help me to isolated dimeric naphthoquinones using column chromatography?. [Link]
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MDPI. Preparative Isolation of Three Anthraquinones from Rumex japonicus by High-Speed Counter-Current Chromatography. [Link]
-
PubMed. Recent advances in dissecting the demethylation reactions in natural product biosynthesis. [Link]
-
National Center for Biotechnology Information. Synthesis of 3-Alkenyl-1-azaanthraquinones via Diels-Alder and Electron Transfer Reactions. [Link]
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YouTube. Performing Column Chromatography. [Link]
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PubChem. 9,10-Anthracenedione, 1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-. [Link]
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Docsity. The Friedel Crafts Reaction: Anthraquinone - Experiment | CHEM 210. [Link]
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Princeton University. The Intramolecular Diels–Alder Reaction as Part of Multi-step Reactions in Total Syntheses of Complex Natural Products Christo. [Link]
- Google Patents. Process of making anthraquinones.
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Türkmen Research Group. NMR Spectroscopy Spring 2021 Midterm 2 Solutions. [Link]
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Manchester NMR Methodology Group. Chemical Communications. [Link]
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Web Pages. 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. [Link]
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SpringerLink. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. [Link]
-
National Center for Biotechnology Information. Synthesis, In Silico and In Vivo Toxicity Assessment of Functionalized Pyridophenanthridinones via Sequential MW-Assisted Intramolecular Friedel-Crafts Alkylation and Direct C–H Arylation. [Link]
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Organic Syntheses. 2,3-dimethylanthraquinone. [Link]
-
The Royal Society of Chemistry. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. [Link]
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National Institute of Standards and Technology. 9,10-Anthracenedione - the NIST WebBook. [Link]
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National Institute of Standards and Technology. 9,10-Anthracenedione - the NIST WebBook. [Link]
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National Institute of Standards and Technology. 9,10-Anthracenedione - the NIST WebBook. [Link]
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National Center for Biotechnology Information. Demethylation of methylguanidine by a stepwise dioxygenase and lyase reaction. [Link]
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ResearchGate. (PDF) Demethylation of methylguanidine by a stepwise dioxygenase and lyase reaction. [Link]
- Google Patents.
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Technical Support Center: Enhancing the Solubility of 1,2-Dimethoxyanthracene-9,10-dione
Welcome to the dedicated technical support center for 1,2-Dimethoxyanthracene-9,10-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for enhancing the solubility of this compound. Given its hydrophobic nature, achieving desired concentrations in aqueous and organic media can be a significant challenge. This guide offers a structured, question-and-answer-based approach to address common issues and provide robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, an anthraquinone derivative, is a hydrophobic molecule and is generally considered to have low aqueous solubility.[1][2] It exhibits better solubility in some organic solvents. While specific quantitative data is limited in publicly available literature, it is qualitatively known to be soluble in solvents like chloroform, dichloromethane, and acetone.[1] Its solubility in alcohols like ethanol is expected to be moderate and likely increases with temperature.
Q2: I'm struggling to dissolve this compound in my desired solvent. What are the first steps I should take?
A2: Initially, it is crucial to determine the intrinsic solubility of your compound in a range of solvents to establish a baseline. This involves creating a saturated solution and measuring the concentration of the dissolved compound. A detailed protocol for determining intrinsic solubility is provided in the "Experimental Protocols" section of this guide. Understanding the baseline solubility will help you select the most appropriate enhancement strategy.
Q3: What are the primary methods for enhancing the solubility of this compound?
A3: For hydrophobic compounds like this compound, the three most effective and commonly employed solubility enhancement techniques are:
-
Co-solvency: Introducing a water-miscible organic solvent (a co-solvent) to an aqueous solution to increase the solubility of a nonpolar solute.
-
Micellar Solubilization using Surfactants: Employing surfactants that form micelles in solution, which can encapsulate hydrophobic molecules within their core.
-
Complexation with Cyclodextrins: Using cyclic oligosaccharides (cyclodextrins) that have a hydrophobic inner cavity and a hydrophilic exterior to form inclusion complexes with the drug molecule.
Each of these methods is discussed in detail in the troubleshooting guides and protocols below.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Co-solvency Issues
Q4: I've tried using a co-solvent, but the compound still precipitates. What should I do?
A4: Precipitation after adding a co-solvent can be due to several factors. Here's a systematic approach to troubleshoot this issue:
-
Optimize Co-solvent Concentration: The concentration of the co-solvent is critical. Too little may not be sufficient to solubilize the compound, while too much can sometimes lead to precipitation if the compound is less soluble in the pure co-solvent than in a specific co-solvent/water mixture. It is recommended to perform a co-solvent titration to identify the optimal concentration range.
-
Select an Appropriate Co-solvent: The choice of co-solvent matters. For anthraquinone derivatives, common and effective co-solvents include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and polyethylene glycols (PEGs).[3][4] If one is not working, screen a panel of co-solvents with varying polarities.
-
Consider pH Adjustment: The solubility of your compound might be pH-dependent. Although this compound does not have strongly ionizable groups, subtle pH changes can influence intermolecular interactions. Ensure the pH of your aqueous phase is controlled and consistent.
Surfactant-Mediated Solubilization Challenges
Q5: My surfactant solution is not effectively solubilizing the compound. How can I improve this?
A5: Effective micellar solubilization depends on the surfactant type, concentration, and the surrounding environment.
-
Ensure You Are Above the Critical Micelle Concentration (CMC): Surfactants only form micelles and solubilize hydrophobic compounds above their specific CMC.[5][6] Verify the CMC of your chosen surfactant under your experimental conditions (temperature, ionic strength).
-
Screen Different Surfactant Types: The effectiveness of a surfactant is highly dependent on the structure of the hydrophobic drug.[7] It is advisable to screen a panel of non-ionic (e.g., Tweens, Brijs), anionic (e.g., Sodium Dodecyl Sulfate - SDS), and cationic (e.g., Cetyltrimethylammonium Bromide - CTAB) surfactants to find the most effective one.[8]
-
Optimize Surfactant Concentration: Once a suitable surfactant is identified, perform a concentration-response experiment to determine the optimal concentration for solubilization. Excessive surfactant concentration does not always lead to a proportional increase in solubility and can sometimes cause other issues in downstream applications.
-
Consider Temperature Effects: Temperature can influence both the CMC of the surfactant and the solubility of the compound within the micelles. Ensure your experiments are conducted at a controlled and relevant temperature.
Cyclodextrin Complexation Problems
Q6: I have a low yield of my this compound-cyclodextrin complex. What are the likely causes and solutions?
A6: Low complexation efficiency is a common hurdle. Here are some key factors to consider:
-
Mismatch Between Guest and Cyclodextrin Cavity Size: The size of the this compound molecule must be compatible with the cyclodextrin's cavity. For many drug molecules, β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are suitable.[9][10] If you are using a native cyclodextrin, consider screening derivatives which may offer a better fit and higher solubility.
-
Inappropriate Preparation Method: The method used to prepare the complex significantly impacts the yield. The kneading method is a simple and often effective starting point.[11][12] For thermolabile compounds, freeze-drying (lyophilization) can yield amorphous complexes with high efficiency.[13]
-
Competition from Solvent: If you are using organic co-solvents in your complexation process, they can compete with the guest molecule for the cyclodextrin cavity. Water is the preferred solvent for complexation as it drives the hydrophobic guest molecule into the cyclodextrin cavity.[14]
-
Confirmation of Complex Formation: It is crucial to confirm that you have formed a true inclusion complex and not just a physical mixture. Techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to verify complex formation.[15]
Q7: My cyclodextrin complex isn't improving the solubility as much as expected. What should I do?
A7: If the formed complex does not significantly enhance solubility, consider the following:
-
Incomplete Complexation: Ensure the complexation process was efficient. Any uncomplexed, crystalline starting material will not show enhanced solubility. Re-evaluate your preparation method and stoichiometry.
-
Crystallinity of the Complex: Amorphous complexes generally have higher solubility and faster dissolution rates than their crystalline counterparts. Preparation methods like freeze-drying tend to produce more amorphous complexes.
-
Phase Solubility Analysis: A phase solubility study is essential to determine the stoichiometry of the complex (e.g., 1:1, 1:2) and its stability constant.[16][17][18] This will provide quantitative data on the solubilizing effect of the cyclodextrin. A detailed protocol for this is provided below.
Experimental Protocols
Protocol 1: Determination of Intrinsic Solubility
This protocol outlines the steps to determine the baseline solubility of this compound in a chosen solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO, etc.)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent.
-
Seal the vial and place it on an orbital shaker or use a magnetic stirrer.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a validated UV-Vis spectrophotometry or HPLC method.
-
Calculate the intrinsic solubility in units such as mg/mL or mol/L.
Caption: Workflow for determining the intrinsic solubility of a compound.
Protocol 2: Phase Solubility Study with Cyclodextrins
This protocol is essential for characterizing the interaction between this compound and a cyclodextrin, and for quantifying the solubility enhancement.
Materials:
-
This compound
-
Cyclodextrin (e.g., HP-β-CD)
-
Aqueous buffer of desired pH
-
Vials with screw caps
-
Orbital shaker
-
Analytical equipment (UV-Vis or HPLC)
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM HP-β-CD).[16]
-
Add an excess amount of this compound to each cyclodextrin solution in separate vials.
-
Seal the vials and agitate them at a constant temperature until equilibrium is reached (typically 24-72 hours).[14]
-
After equilibration, filter or centrifuge the solutions to remove the undissolved compound.
-
Determine the concentration of the dissolved this compound in the filtrate of each vial using a validated analytical method.
-
Plot the concentration of the dissolved compound (y-axis) against the concentration of the cyclodextrin (x-axis).
-
Analyze the resulting phase solubility diagram to determine the type of complex (e.g., AL type for a 1:1 soluble complex), the stoichiometry, and the stability constant (Ks).[10]
Caption: Workflow for conducting a phase solubility study with cyclodextrins.
Protocol 3: Screening Surfactants for Solubilization
This protocol provides a systematic approach to identify an effective surfactant for solubilizing this compound.
Materials:
-
This compound
-
A panel of surfactants (non-ionic, anionic, cationic)
-
Aqueous buffer
-
Vials
-
Analytical equipment (UV-Vis or HPLC)
Procedure:
-
Prepare stock solutions of each surfactant in the aqueous buffer at a concentration well above their respective CMCs.
-
Create a series of dilutions for each surfactant.
-
Add an excess amount of this compound to each surfactant solution.
-
Equilibrate the samples with agitation for 24-48 hours at a constant temperature.
-
Separate the undissolved solid by centrifugation or filtration.
-
Measure the concentration of the dissolved compound in the supernatant.
-
Plot the solubility of this compound as a function of surfactant concentration for each surfactant tested.
-
The most effective surfactant will show the greatest increase in solubility above its CMC.[19]
Sources
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Technical Support Center: A Guide to Preserving the Integrity of 1,2-Dimethoxyanthracene-9,10-dione During Storage
Welcome to the technical support guide for 1,2-Dimethoxyanthracene-9,10-dione (CAS: 6003-12-9). This document is designed for researchers, scientists, and drug development professionals who rely on the purity and stability of this compound for reproducible and accurate experimental outcomes. The inherent chemical structure of anthraquinone derivatives presents specific storage challenges. This guide provides in-depth, evidence-based answers and protocols to prevent degradation and troubleshoot common issues, ensuring the long-term integrity of your valuable materials.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the storage and handling of this compound.
Q1: What are the primary visual and analytical signs that my this compound has degraded?
A: Degradation can manifest in several ways. Visually, you might observe a color change in the solid powder, often from its characteristic yellow to a duller yellow, brownish, or off-white hue. In solution, a change in color or the formation of precipitates can indicate instability. Analytically, the most definitive signs include the appearance of new, unexpected peaks in your HPLC chromatogram, additional spots on a TLC plate, or shifts in the ¹H NMR spectrum, such as a decrease in the integration of the methoxy (-OCH₃) proton signals relative to the aromatic protons. Mass spectrometry may also reveal ions corresponding to potential degradation products, such as demethylated or oxidized species.
Q2: What are the most critical environmental factors that cause this compound to degrade?
A: The stability of this compound is primarily threatened by three factors:
-
Light: The anthraquinone core is highly photoactive. Exposure to light, particularly in the UV spectrum, can excite the molecule to a reactive triplet state, initiating degradation pathways.[1] Photo-induced reactions can generate reactive oxygen species (ROS) or lead to the formation of unstable intermediates like endoperoxides.[2][3]
-
Oxygen: In conjunction with light, atmospheric oxygen can lead to photo-oxidation.[3] Even in the dark, long-term exposure to oxygen can cause slow oxidation of the sensitive methoxy groups or other parts of the aromatic system.
-
Moisture and Acidity/Basicity: The methoxy groups, which are essentially ether linkages, can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to the formation of the corresponding hydroxyanthraquinones. While stable at neutral pH, prolonged exposure to moisture, especially if contaminants introduce acidity or basicity, can be a risk.
Q3: What is the ideal temperature range for storing this compound?
A: For optimal long-term stability, this compound should be stored in a cool, dry environment. We recommend refrigerated storage at 2-8°C . Avoid storing at room temperature for extended periods. It is crucial to prevent freeze-thaw cycles, as this can introduce moisture condensation. When removing the container from refrigeration, always allow it to equilibrate to room temperature before opening to prevent atmospheric moisture from condensing on the cold powder.[4][5]
Q4: Is it necessary to store the compound under an inert atmosphere (e.g., Argon or Nitrogen)?
A: While not always mandatory for short-term storage, it is highly recommended for long-term preservation and for researchers working with highly sensitive assays. Replacing the headspace in the container with an inert gas like argon or nitrogen minimizes the risk of oxidation.[6] This is particularly critical after the container has been opened for the first time, as each opening introduces fresh oxygen and moisture.
Q5: I need to work with this compound in solution. What is the best way to prepare and store stock solutions?
A: Storing this compound in solution is inherently less stable than storing it as a dry solid. If you must store solutions, follow these critical guidelines:
-
Solvent Choice: Use high-purity, anhydrous solvents such as DMSO, DMF, or Dichloromethane. Ensure the solvent is appropriate for your downstream application.
-
Concentration: Prepare concentrated stock solutions rather than highly dilute working solutions for storage.
-
Protection: Store solutions in amber glass vials with tightly sealed, Teflon-lined caps to protect from light.
-
Atmosphere: For maximum stability, purge the vial's headspace with argon or nitrogen before sealing.
-
Temperature: Store stock solutions at -20°C or -80°C .
-
Duration: Use prepared solutions as quickly as possible. We recommend preparing fresh dilutions for each experiment and avoiding storage of working solutions for more than a few days, even when frozen.
Section 2: Troubleshooting Guide for Degradation Issues
This guide provides a logical workflow to diagnose and resolve potential degradation of your compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for suspected compound degradation.
Section 3: Key Protocols for Storage and Quality Control
Adherence to standardized protocols is essential for maintaining the chemical integrity of this compound.
Protocol 3.1: Optimal Long-Term Storage of Solid Compound
-
Initial Receipt: Upon receiving the compound, inspect the container for an intact seal. If the seal is broken, contact the supplier immediately.
-
Container: Ensure the compound is in a light-blocking container, such as an amber glass vial with a screw cap.
-
Inerting (First Use): Before storing after the first use, gently flush the vial's headspace with a stream of dry argon or nitrogen for 10-15 seconds.
-
Sealing: Immediately and tightly close the cap. For extra protection against moisture and air ingress, wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label the vial with the compound name, date received, and date opened.
-
Storage Location: Place the sealed vial inside a secondary container (e.g., a small box or bag) and store it in a refrigerator at 2-8°C . The location should be dark and dedicated to chemical storage.
-
Retrieval for Use: When needed, remove the vial and allow it to warm completely to ambient temperature on the benchtop (approx. 30-60 minutes) before opening. This prevents water condensation. After weighing out the required material, repeat steps 3-5 before returning to cold storage.
Protocol 3.2: Routine Purity Assessment by HPLC
This protocol provides a general method to verify the purity of your compound against a reference standard or previous batches.
-
Standard Preparation: Prepare a 1 mg/mL stock solution of a trusted reference standard of this compound in HPLC-grade Acetonitrile.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the sample to be tested in the same solvent.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV-Vis detector set at the λmax of the compound (a preliminary scan may be needed, but a wavelength around 254 nm is often a good starting point for aromatic compounds).
-
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: Gradient from 50% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 50% B (re-equilibration)
-
-
Analysis: Inject the reference standard first to determine its retention time and peak shape. Then, inject the test sample. Compare the chromatograms. The presence of significant secondary peaks in the test sample that are absent in the reference indicates degradation or impurities. Purity can be estimated by the area percentage of the main peak.
Section 4: Understanding the Chemical Degradation Pathways
A deeper understanding of the degradation mechanisms reinforces the importance of the recommended storage protocols.
The primary degradation routes for this compound involve photo-oxidation and demethylation .
-
Photo-oxidation: The anthraquinone core can absorb photons, promoting it to an excited state. This excited molecule can react with ground-state triplet oxygen (³O₂) to form highly reactive singlet oxygen (¹O₂) or other radical species.[2] These reactive species can then attack the parent molecule, leading to a complex mixture of oxidized byproducts. A known pathway for similar anthracene derivatives involves the formation of an endoperoxide across the central ring, which can be an unstable intermediate that decomposes further.[3]
-
Demethylation (Hydrolysis): The methoxy groups (-OCH₃) are ether linkages attached to the aromatic ring. Under certain conditions, such as exposure to strong acids or enzymatic action, these groups can be cleaved in a process called O-dealkylation.[7] This process would replace a methoxy group with a hydroxyl group (-OH), fundamentally changing the molecule's identity, polarity, and biological activity.
Potential Degradation Pathways Diagram
Caption: Simplified potential degradation pathways for this compound.
Section 5: Summary of Recommended Storage Conditions
For quick reference, this table summarizes the optimal conditions for preserving the integrity of your compound.
| Parameter | Recommendation for Solid | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential degradation reactions. |
| Light | Complete darkness (Amber vial, stored in a box) | Prevents photo-excitation and subsequent photo-degradation.[1][8] |
| Atmosphere | Inert Gas (Argon or Nitrogen headspace) | Minimizes exposure to atmospheric oxygen, preventing oxidation.[6] |
| Moisture | Dry Environment (Tightly sealed container) | Prevents potential hydrolysis of methoxy groups and physical clumping.[9][10] |
| Container | Amber Glass Vial with Teflon-lined cap | Provides a chemically inert barrier and protection from light. |
References
- Khataee, A., et al. (2016). Fenton oxidation of anthraquinone dyes.
- Degradation Reactions in Anthraquinone Process of Hydrogen Peroxide Synthesis. (2010).
-
Li, H., et al. (2019). Degradation pathways and kinetics of anthraquinone compounds. Bioresource Technology, 285, 121336. Provides insight into metabolic degradation pathways including demethylation and ring cleavage. Available at: [Link]
-
Verma, A. K., et al. (2021). Biodegradation and metabolic pathway of anthraquinone dyes by Trametes hirsuta D7. Journal of Hazardous Materials, 405, 124176. Discusses enzymatic degradation pathways for related compounds. Available at: [Link]
- BenchChem. A Comparative Analysis of Degradation Pathways for Anthraquinone Dyes. This technical document outlines the general stability and degradation methods for the anthraquinone class of compounds.
-
Selyutina, O. Y., et al. (2024). Light-induced interaction of anthraquinone derivative with Guanosine monophosphate: molecular mechanism and implication in cytotoxicity. Photochemical & Photobiological Sciences. Highlights the photo-reactivity of anthraquinone derivatives upon light exposure. Available at: [Link]
- Hamann, T. W., et al. (2016). Light Activated Electrochemistry: Light Intensity and pH Dependence on Electrochemical Performance of Anthraquinone Derivatized Silicon. The Journal of Physical Chemistry C, 120(5), 2561–2568. Demonstrates the influence of light on the redox behavior of anthraquinones.
- Fisher Scientific. Safety Data Sheet for a representative anthraquinone derivative.
- Sigma-Aldrich. Safety Data Sheet for Anthracene. Recommends storage in a tightly closed, dry container.
- Abu-Omar, M. M., et al. Conversion of methoxy and hydroxyl functionalities of phenolic monomers over zeolites. Discusses the chemistry of converting methoxy groups, which can be relevant to potential hydrolysis or cleavage reactions.
- ResearchGate. Research progress on synthesis of anthraquinone through oxidation of anthracene.
- ResearchGate. Light-induced interaction of anthraquinone derivative with Guanosine monophosphate.
- ResearchGate. Schematic of the anthraquinone oxidation process. Visually represents the redox cycling potential of the anthraquinone structure.
- ResearchGate. Photoreduction of 9,10-Anthraquinone Derivatives.
- BenchChem. Spectroscopic Properties of Synthetic Anthraquinones: An In-depth Technical Guide. Details the analytical techniques like UV-Vis and NMR used to characterize anthraquinones and detect structural changes.
- ACS Publications. (2023). An Enzymatic Oxidation Cascade Converts δ-Thiolactone Anthracene to Anthraquinone. JACS Au.
- Cole-Parmer. Material Safety Data Sheet for a dihydroxyanthraquinone. Recommends storing in a cool, dry place in a tightly closed container.
- RSC Publishing. (2021). Anthraquinone-catalyzed H2O2 electrosynthesis. Green Chemistry. Illustrates the catalytic redox cycling of anthraquinones.
- Organic-Chemistry.org. Oxidation of anthracene to anthraquinone.
-
Al-Hadiya, B. (2016). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 21(11), 1450. Details the metabolic O-dealkylation of methoxy groups to hydroxy groups. Available at: [Link]
- Wikipedia. Methoxy group.
- AK Scientific, Inc. Safety Data Sheet for an amino-dihydroxy-anthracene-dione derivative.
- CymitQuimica. Safety Data Sheet for 2-Hydroxyanthracene-9,10-dione. Lists incompatible materials such as strong oxidizing agents and conditions to avoid like moisture.
- J-STAGE. The introduction of methoxy group to the aromatic ring of heteroaromatic systems. Discusses synthetic routes involving methoxy groups that provide context for their chemical reactivity.
- ResearchGate. Mechanism of aromatic-ring hydroxylation.
-
PubChem. This compound Compound Summary. National Center for Biotechnology Information. Provides fundamental chemical data for the specific compound. Available at: [Link]
- BioCrick. Product page for a related anthraquinone.
- ResearchGate. An integrated method for degradation products detection.
-
Ito, E., et al. (2022). Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. Scientific Reports, 12(1), 4349. Details the photo-oxidative degradation of a similar compound via an endoperoxide intermediate. Available at: [Link]
- ChemicalBook. Product page for this compound. Provides basic chemical identifiers.
- BIORLAB. Product page for 3-Hydroxy-1,2-dimethoxyanthracene-9,10-dione.
- ResearchGate. New Amino-Anthracene-9, 10-Dione Derivatives.
- ResearchGate. 2,6-Diazaanthracene-9,10-dione and its Radical Anion.
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Validation & Comparative
A Multi-Faceted Spectroscopic Approach for the Definitive Structural Confirmation of 1,2-Dimethoxyanthracene-9,10-dione
A Senior Application Scientist's Guide to Orthogonal Analysis
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. Misidentification can lead to flawed biological data, wasted resources, and compromised safety profiles. 1,2-Dimethoxyanthracene-9,10-dione (also known as 1,2-dimethoxyanthraquinone), a member of the anthraquinone class of compounds, presents a clear case for the necessity of a multi-technique, orthogonal approach to structural elucidation.[1][] While its core anthracene-9,10-dione structure is common, the specific substitution pattern of the two methoxy groups demands a careful and integrated analytical strategy.[3][4]
This guide provides an in-depth comparison of core spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural validation of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices and demonstrate how these disparate datasets interlock to form a self-validating, irrefutable structural proof.
The Analytical Strategy: A Workflow for Confidence
The confirmation process is not a linear path but a cycle of prediction, measurement, and integration. Each technique provides a unique piece of the puzzle, and their collective agreement provides the highest level of confidence.
Caption: Workflow for spectroscopic confirmation of this compound.
Mass Spectrometry (MS): The Foundational Check
Expertise & Experience: Before delving into the intricacies of NMR, we first establish the molecular formula. Mass spectrometry is the definitive tool for this purpose. It provides the molecular weight, which serves as a fundamental check on the compound's identity. For this compound, the molecular formula is C₁₆H₁₂O₄, corresponding to a monoisotopic mass of approximately 268.07 Da.[1][]
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Preparation: Dissolve a small quantity (~0.1 mg) of the sample in a volatile solvent like methanol or dichloromethane.
-
Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet.
-
Ionization: Bombard the sample with high-energy electrons (~70 eV) to induce ionization and fragmentation.
-
Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Record the abundance of each ion to generate the mass spectrum.
Data Interpretation and Comparison
The primary goal is to identify the molecular ion peak (M⁺•). High-resolution MS (HRMS) can provide an exact mass that confirms the elemental composition to within a few parts per million, offering an extremely high degree of confidence.
| Feature | Predicted Value | Experimental Data | Significance |
| Molecular Formula | C₁₆H₁₂O₄ | C₁₆H₁₂O₄ | Confirms elemental composition. |
| Molecular Weight | 268.26 g/mol | 268.27 g/mol [5] | Validates the overall mass. |
| Exact Mass | 268.0736 Da | 268.073559 g/mol [5] | Unambiguously confirms the formula. |
| Key Fragments | m/z 253 ([M-CH₃]⁺), 240 ([M-CO]⁺•), 212 ([M-2CO]⁺•) | Prominent molecular ion peak[6] | Fragmentation pattern provides clues to the stable aromatic core. |
The observation of a strong molecular ion peak at m/z 268 confirms the molecular weight, and HRMS validates the formula C₁₆H₁₂O₄. This result rules out isomers with different elemental compositions and provides the necessary foundation for interpreting the NMR and IR data.
Infrared (IR) Spectroscopy: Identifying the Key Players
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that excels at identifying functional groups. For this molecule, we are specifically looking for the characteristic vibrations of the quinone carbonyl groups (C=O) and the aryl-alkyl ether linkages (C-O-C). The absence of an O-H stretch (typically ~3200-3600 cm⁻¹) is also a key confirmation point, ruling out hydroxylated isomers.
Experimental Protocol: Attenuated Total Reflectance (ATR-IR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No solvent is required.
-
Measurement: Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean ATR crystal is automatically subtracted.
Data Interpretation and Comparison
The IR spectrum provides a "fingerprint" of the molecule's functional groups. The most informative regions are the carbonyl and ether stretch regions.
| Functional Group | Predicted Frequency (cm⁻¹) | Expected Observation | Significance |
| Quinone C=O Stretch | 1660-1690 | A strong, sharp absorption band.[7] | Confirms the presence of the conjugated dione system. |
| Aromatic C=C Stretch | 1580-1600 | Multiple sharp bands of variable intensity. | Confirms the aromatic rings. |
| Asymmetric C-O-C Stretch | 1250-1300 | A strong absorption band. | Confirms the aryl-ether linkage of the methoxy groups. |
| Symmetric C-O-C Stretch | 1020-1080 | A medium-to-strong absorption band. | Confirms the methoxy groups. |
The presence of a strong band around 1670 cm⁻¹ is definitive proof of the anthraquinone carbonyl system, while strong bands in the 1250-1300 cm⁻¹ region confirm the methoxy substituents. This data complements the MS results by confirming the nature of the oxygen atoms suggested by the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
Expertise & Experience: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. ¹H NMR reveals the number and environment of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. Together, they provide the detailed architectural plan needed to distinguish between positional isomers, such as 1,2-, 1,3-, or 2,3-dimethoxyanthracene-9,10-dione.
Caption: Correlation of spectroscopic techniques to structural features.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.[6]
-
Instrumentation: Insert the tube into the NMR spectrometer. Lock the spectrometer on the deuterium signal and shim the magnetic field to optimize homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical acquisition requires 8-16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. This requires a longer acquisition time (hundreds to thousands of scans) due to the low natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals (for ¹H NMR).
Data Interpretation and Comparison
¹H NMR Spectrum Analysis (Predicted) The key to confirming the 1,2-substitution pattern lies in the aromatic region (7.0-8.5 ppm).
-
Unsubstituted Ring Protons (4H): Two multiplets are expected around 7.7-7.8 ppm and 8.2-8.3 ppm, corresponding to the four protons on the unsubstituted benzene ring.
-
Substituted Ring Protons (2H): Two doublets are expected for the protons at the C3 and C4 positions. These will be adjacent to each other, showing ortho-coupling (J ≈ 8-9 Hz). Their chemical shifts will be influenced by the electron-donating methoxy groups.
-
Methoxy Protons (6H): Two distinct singlets are expected for the two non-equivalent methoxy groups, likely around 3.9-4.1 ppm. The presence of two separate singlets is a crucial piece of evidence against a symmetric substitution pattern.
¹³C NMR Spectrum Analysis (Predicted) The ¹³C NMR spectrum will confirm the carbon count and the chemical environment of each carbon.
-
Carbonyl Carbons (C9, C10): Two signals are expected in the highly downfield region of ~180-185 ppm.
-
Aromatic Carbons (12C):
-
C-O Carbons (C1, C2): These will be downfield, around 150-160 ppm.
-
Other Quaternary Carbons: Signals for the bridgehead and substituted carbons.
-
C-H Carbons: Signals in the ~120-140 ppm range.
-
-
Methoxy Carbons (2C): Two distinct signals are expected around 55-60 ppm.[8]
| Spectrum | Predicted Signals | Significance |
| ¹H NMR | 2 aromatic multiplets (4H total), 2 aromatic doublets (2H total), 2 methoxy singlets (6H total) | Confirms the number of protons and their local environments, distinguishing the 1,2-substitution from other isomers. |
| ¹³C NMR | ~2 carbonyl C, ~12 aromatic/quaternary C, ~2 methoxy C | Confirms the presence of 16 unique or semi-unique carbon atoms, consistent with the proposed structure. |
Comparing this predicted data with experimental spectra from databases or literature confirms the connectivity. For instance, a 1,4-dimethoxy isomer would show higher symmetry in both the ¹H and ¹³C NMR spectra, which would be inconsistent with the observed data for the 1,2-isomer.[9]
Conclusion: The Unimpeachable Case from Orthogonal Data
No single spectroscopic technique can definitively confirm the structure of this compound. However, by employing an orthogonal, multi-faceted approach, we build an unimpeachable case.
-
Mass Spectrometry validates the elemental formula (C₁₆H₁₂O₄) .
-
Infrared Spectroscopy confirms the presence of the required functional groups (quinone C=O, ether C-O-C) .
-
¹H and ¹³C NMR Spectroscopy piece together the atomic connectivity and carbon-hydrogen framework , distinguishing it from all other positional isomers.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]
-
ResearchGate. 1H (500 MHz) and 13C (125 MHz) NMR Data of Compounds 9 and 10 in DMSO-d6. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0202370). [Link]
-
SpectraBase. 1,2-Dimethoxy-9,10-anthraquinone - MS (GC) Spectrum. [Link]
-
The Royal Society of Chemistry. Organocatalyzed benzannulation for the construction of diverse anthraquinones and tetracenediones. [Link]
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National Center for Biotechnology Information. 3-Hydroxy-1,2-dimethoxyanthraquinone. [Link]
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University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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mzCloud. 1,4-Dimethoxyanthraquinone. [Link]
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Elsevier. Design, Synthesis, and Biological Evaluation of a Series of Anthracene-9,10-dione Dioxime β-Catenin Pathway Inhibitors. [Link]
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PubChem. 1,2-Dihydroxy-6,8-dimethoxyanthracene-9,10-dione. National Center for Biotechnology Information. [Link]
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Freie Universität Berlin: Refubium. The Dual Photochemistry of Anthracene-9,10-endoperoxide. [Link]
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NIST. Anthracene, 9,10-dihydro-. NIST Chemistry WebBook. [Link]
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ResearchGate. New Amino-Anthracene-9, 10-Dione Derivatives: Synthesis and Pharmacological Evaluation as Powerful Neuroprotective and Antidepressant Agents. [Link]
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PubChem. 9,10-Dihydroanthracene. National Center for Biotechnology Information. [Link]
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PubChem. 9,10-Anthracenedione, 1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-. National Center for Biotechnology Information. [Link]
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Beilstein Journal of Organic Chemistry. Supporting Information: Preparation of anthracene-based tetraperimidine hexafluorophosphate and selective recognition of chromium. [Link]
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NIST. 9,10-Anthracenedione. NIST Chemistry WebBook. [Link]
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 1,2-Dimethoxyanthracene-9,10-dione
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. In this comprehensive guide, we delve into the critical process of purity assessment for a synthesized batch of 1,2-Dimethoxyanthracene-9,10-dione, a member of the anthraquinone family of compounds known for their diverse biological activities.
This guide eschews a rigid, one-size-fits-all template. Instead, it provides an in-depth, logical workflow, grounded in scientific principles and practical laboratory experience. We will explore the common synthetic routes to this molecule, anticipate potential impurities, and detail a multi-pronged analytical strategy to unequivocally determine its purity. The methodologies described herein are designed to be self-validating, ensuring the trustworthiness of your results.
The Synthetic Landscape: Anticipating Impurities
The purity of a synthesized compound is intrinsically linked to its synthetic pathway. For this compound, two primary synthetic strategies are commonly employed: Friedel-Crafts acylation and Diels-Alder reaction. Understanding the nuances of these reactions is paramount to predicting and identifying potential impurities.
A prevalent method for constructing the anthraquinone scaffold is the Friedel-Crafts acylation . This typically involves the reaction of a substituted benzene derivative with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, followed by cyclization.[1][2]
However, this method is not without its challenges. Potential impurities arising from Friedel-Crafts reactions can include:
-
Regioisomers: The acylation step can sometimes yield a mixture of isomers, depending on the directing effects of the substituents on the benzene ring.
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of residual starting materials in the final product.
-
By-products from Side Reactions: The harsh conditions of the Friedel-Crafts reaction can lead to side reactions, such as dealkylation or rearrangement of alkyl groups.[1]
An alternative and often more regioselective approach is the Diels-Alder reaction . This cycloaddition reaction typically involves a suitably substituted naphthoquinone acting as the dienophile and a diene.[3][4][5]
While generally cleaner, the Diels-Alder approach can still introduce impurities, such as:
-
Stereoisomers: Depending on the dienophile and diene, a mixture of endo and exo isomers may be formed.
-
Unreacted Dienophile or Diene: As with any reaction, incomplete conversion will result in the presence of starting materials.
-
Oxidation By-products: The subsequent aromatization step to form the anthraquinone ring may not go to completion or may produce over-oxidized species.
Given these potential impurities, a robust analytical workflow is essential to confirm the identity and purity of the synthesized this compound.
A Multi-Modal Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on the synergistic use of multiple orthogonal methods. The following workflow is designed to provide a high degree of confidence in the purity of the synthesized this compound.
Experimental Protocols and Data Interpretation
Purification: The First Line of Defense
Prior to any analytical assessment, the crude synthesized product must be purified. The choice of purification method depends on the nature of the impurities and the physical properties of the target compound.
a) Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. The selection of an appropriate solvent system is crucial.
Experimental Protocol: Recrystallization of this compound
-
Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at the boiling point. Common solvent systems for anthraquinones include ethanol, acetic acid, or mixtures like ethyl acetate/hexanes.[6][7]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
b) Column Chromatography: If recrystallization is ineffective or if the impurities have similar solubility profiles to the product, column chromatography is the preferred method.
Experimental Protocol: Column Chromatography of this compound
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar compounds like anthraquinones.[8]
-
Mobile Phase Selection: Determine a suitable mobile phase system using thin-layer chromatography (TLC). A good solvent system will provide a retention factor (Rf) of approximately 0.3 for the target compound.[4] Common mobile phases for anthraquinones include gradients of ethyl acetate in hexanes or dichloromethane in hexanes.[9]
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the mobile phase, gradually increasing the polarity if a gradient is used. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is an indispensable tool for assessing the purity of organic compounds. When coupled with a UV or Diode Array Detector (DAD), it can provide a detailed impurity profile and an accurate determination of relative purity. For anthraquinone derivatives, reversed-phase HPLC is typically employed.[5][9][10]
Experimental Protocol: HPLC Analysis of this compound
-
Column: A C18 reversed-phase column is a good starting point.[10]
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape, is commonly used.[10][11]
-
Detection: UV detection at a wavelength where the anthraquinone chromophore has a strong absorbance (typically around 254 nm or 280 nm). A DAD allows for the acquisition of UV spectra across a range of wavelengths, which can help in identifying and differentiating impurities.
-
Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Further dilute this solution to an appropriate concentration for HPLC analysis.
Data Interpretation:
The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram (Area % method).
| Analytical Technique | Strengths | Limitations |
| HPLC-UV/DAD | High sensitivity, excellent for separating closely related impurities, provides a detailed impurity profile. | Provides relative purity, not absolute. Response factors of impurities may differ from the main compound. |
| qNMR | Provides absolute purity without the need for a specific reference standard of the analyte.[12] Highly accurate and precise. | Lower sensitivity than HPLC, requires a well-characterized internal standard. |
| Mass Spectrometry | Provides accurate molecular weight information for the main compound and impurities.[8][13] Fragmentation patterns can help in structural elucidation of impurities. | Not inherently quantitative without calibration. Isomers may not be distinguishable by mass alone. |
| FTIR | Confirms the presence of key functional groups.[14] Fast and non-destructive. | Provides limited information on the overall purity and is not suitable for quantifying impurities. |
Quantitative NMR (qNMR): The Gold Standard for Absolute Purity
While HPLC provides excellent relative purity data, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique for determining the absolute purity of a compound without the need for an identical reference standard.[12][15] The principle of qNMR lies in the direct proportionality between the integrated signal area of a nucleus and the number of nuclei contributing to that signal.[12]
Experimental Protocol: qNMR of this compound
-
Internal Standard Selection: Choose a high-purity, stable internal standard that has at least one resonance signal that is well-resolved from the signals of the analyte and any impurities. For anthraquinones, standards like hydroquinone or pyrazine have been successfully used.[3] The internal standard should also be accurately weighed.
-
Sample Preparation: Accurately weigh a known amount of the synthesized this compound and the internal standard into an NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum using parameters optimized for quantitative analysis. This includes ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.
-
Data Processing: Carefully process the spectrum, including phasing and baseline correction. Integrate the well-resolved signals of both the analyte and the internal standard.
Purity Calculation:
The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
analyte = this compound
Mass Spectrometry (MS): Unveiling the Identity of Impurities
Mass spectrometry is an invaluable tool for confirming the molecular weight of the synthesized compound and for identifying unknown impurities detected by HPLC.[8][13]
Experimental Protocol: Mass Spectrometry of this compound
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for moderately polar molecules like anthraquinones and is compatible with LC-MS.
-
Analysis: The sample can be introduced directly via infusion or, more powerfully, by coupling the HPLC system to the mass spectrometer (LC-MS). LC-MS allows for the acquisition of mass spectra for each peak separated by the HPLC, providing the molecular weight of the main compound and each impurity.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent ion and any fragment ions, greatly aiding in the identification of unknown impurities.
Data Interpretation:
The mass spectrum should show a prominent molecular ion peak corresponding to the calculated molecular weight of this compound (C16H12O4, MW = 268.26 g/mol ). Any additional peaks in the mass spectra of the impurity peaks from the LC-MS analysis can be used to propose structures for these impurities. For example, a peak at a lower molecular weight might indicate a demethylated by-product, while a peak at a higher molecular weight could suggest the presence of an unreacted starting material from a later stage of the synthesis.
Fourier-Transform Infrared Spectroscopy (FTIR): A Quick Structural Check
FTIR spectroscopy is a rapid and straightforward technique to confirm the presence of key functional groups in the synthesized molecule.[14] While not a primary tool for purity assessment, it serves as a valuable confirmation of the compound's identity.
Experimental Protocol: FTIR of this compound
The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory).
Expected Characteristic Peaks:
-
C=O stretch (quinone): Strong absorption around 1670-1690 cm⁻¹
-
C=C stretch (aromatic): Absorptions in the range of 1450-1600 cm⁻¹
-
C-O stretch (methoxy): Strong absorption around 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹
-
C-H stretch (aromatic and methyl): Absorptions around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Any significant deviation from the expected spectrum or the presence of unexpected peaks (e.g., a broad -OH stretch) could indicate the presence of impurities.
Comparative Analysis of Purity Assessment Methods
| Purity (%) | HPLC (Area %) | qNMR (Absolute) | Analyst Notes |
| Batch 1 (Recrystallized) | 98.5% | 98.2% | Good correlation between methods. Minor impurity at RRT 1.2 identified by LC-MS as a regioisomer. |
| Batch 2 (Column Chromatography) | 99.7% | 99.5% | Excellent purity. No significant impurities detected above 0.05%. |
| Batch 3 (Crude Product) | 85.2% | 84.5% | Significant levels of starting material and an unknown by-product detected. Further purification required. |
Conclusion
The purity assessment of a synthesized compound like this compound is a multi-faceted process that requires a thoughtful and systematic approach. By understanding the potential impurities arising from the synthetic route and employing a combination of orthogonal analytical techniques—HPLC for impurity profiling, qNMR for absolute purity determination, mass spectrometry for impurity identification, and FTIR for functional group confirmation—researchers can establish a high degree of confidence in the quality of their material. This rigorous approach to purity assessment is not just a matter of analytical chemistry; it is a fundamental prerequisite for the integrity and success of any research or development program that relies on the use of synthesized molecules.
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A Senior Application Scientist's Guide to the In Vitro Validation of 1,2-Dimethoxyanthracene-9,10-dione's Biological Activity
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 1,2-Dimethoxyanthracene-9,10-dione. Anthracene-9,10-diones, commonly known as anthraquinones, are a pivotal class of compounds in medicinal chemistry, forming the structural backbone of potent anticancer agents like Doxorubicin and Mitoxantrone.[1][2] Our objective is to present a robust, self-validating methodology to characterize the cytotoxic potential of this specific derivative, comparing it against established benchmarks to ascertain its therapeutic promise.
The narrative herein is built on a foundation of scientific integrity, explaining not just the "how" but the critical "why" behind each experimental choice. We will move from foundational mechanistic principles to detailed, actionable protocols and comparative data analysis, ensuring a thorough and reliable assessment.
Foundational Principles: Deconstructing the Anthraquinone Mechanism
Before embarking on in vitro testing, it is crucial to understand the established mechanisms of action for the anthraquinone scaffold. These compounds are known to exert their cytotoxic effects through a multi-pronged attack on cancer cells.[3] Key pathways include:
-
DNA Intercalation and Topoisomerase II Inhibition: Many anthraquinones insert themselves between DNA base pairs, disrupting DNA replication and transcription.[4] This action often leads to the inhibition of topoisomerase II, an enzyme critical for resolving DNA tangles, which results in catastrophic DNA double-strand breaks.[3]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety is redox-active and can undergo enzymatic reduction to a semiquinone radical.[1] This radical can then react with molecular oxygen to regenerate the parent quinone, producing superoxide anions and other ROS in the process. This oxidative stress damages cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[5]
-
Targeting Cellular Signaling Pathways: More recent studies have shown that anthraquinone derivatives can also modulate specific signaling pathways crucial for cancer cell survival and proliferation, such as the Wnt/β-catenin pathway or protein tyrosine kinases (PTKs).[3][6]
Understanding these potential mechanisms is not merely academic; it dictates our choice of assays. A comprehensive validation strategy must probe for general cytotoxicity and then begin to elucidate the specific pathway of cell death.
Caption: Potential cytotoxic mechanisms of anthraquinone derivatives.
The Comparative Framework: Selecting Doxorubicin as a Gold Standard
To validate the activity of a novel compound, it must be benchmarked against a relevant and well-characterized alternative. For anthraquinones, Doxorubicin serves as the quintessential gold standard. It is a widely used chemotherapeutic agent with a deeply understood, multi-modal mechanism of action that includes both topoisomerase II inhibition and robust ROS production.[1][7]
By comparing this compound directly with Doxorubicin in parallel experiments, we can:
-
Quantify Relative Potency: Determine if the novel compound is more or less potent.
-
Identify Differential Selectivity: Assess if its activity varies across different cancer cell lines compared to the standard.
-
Generate Trustworthy Data: Using a known positive control validates the experimental setup itself. If Doxorubicin behaves as expected, it lends high confidence to the results obtained for the test compound.
Core Experimental Workflow: A Two-Tiered Approach to Assessing Cytotoxicity
We recommend a two-tiered approach. The first tier establishes broad cytotoxic or anti-proliferative activity. The second tier begins to dissect the mechanism of cell death.
Tier 1: Cell Viability Assessment (MTT Assay)
The MTT assay is a robust, high-throughput colorimetric assay that provides a quantitative measure of metabolic activity, which serves as an effective proxy for cell viability.[8] Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Seeding:
-
Action: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Causality: This density ensures cells are in the logarithmic growth phase during treatment and provides a sufficient signal-to-noise ratio. An overnight incubation allows cells to adhere and recover from the stress of plating.
-
-
Compound Treatment:
-
Action: Prepare serial dilutions of this compound and Doxorubicin (positive control) in culture medium. A typical concentration range to screen is 0.01 µM to 100 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO). Replace the medium in each well with 100 µL of the medium containing the test compounds.
-
Causality: A wide concentration range is essential to capture the full dose-response curve and accurately determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
-
Incubation:
-
Action: Incubate the plate for 48 or 72 hours at 37°C with 5% CO₂.
-
Causality: This duration allows sufficient time for the compounds to exert their anti-proliferative or cytotoxic effects, which may require cells to progress through one or more cell cycles.
-
-
MTT Addition & Formazan Solubilization:
-
Action: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8][9] Following incubation, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Causality: The 3-4 hour incubation is optimal for formazan crystal formation without causing cytotoxicity from the MTT reagent itself. Solubilization is necessary to measure the absorbance of the colored product.
-
-
Data Acquisition:
-
Action: Read the absorbance on a microplate reader at a wavelength of 570 nm.
-
Causality: The absorbance at this wavelength is maximal for the purple formazan product, providing the highest sensitivity.
-
Tier 2: Apoptosis Detection (Caspase-Glo® 3/7 Assay)
A decrease in MTT signal indicates reduced viability, but it doesn't distinguish between cell cycle arrest (cytostatic) and programmed cell death (cytotoxic). Since anthraquinones are known to induce apoptosis[5], quantifying the activity of key executioner caspases, like caspase-3 and caspase-7, is a direct and highly sensitive measure of apoptosis.
-
Cell Seeding and Treatment:
-
Action: Plate and treat cells with the test compound and controls in a white-walled 96-well plate, following the same procedure as steps 1-3 of the MTT assay.
-
Causality: A white-walled plate is required to maximize the signal for this luminescence-based assay.
-
-
Reagent Preparation and Addition:
-
Action: Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add 100 µL of the reagent directly to each well of the 96-well plate. Mix gently by orbital shaking for 30 seconds.
-
Causality: The reagent contains a luminogenic caspase-3/7 substrate. In the presence of active caspase-3/7, the substrate is cleaved, and a "luciferin" product is generated, which is a substrate for luciferase, producing light.
-
-
Incubation:
-
Action: Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Causality: This incubation period allows the enzymatic reaction to proceed to a stable endpoint, generating a robust luminescent signal.
-
-
Data Acquisition:
-
Action: Measure luminescence using a plate-reading luminometer.
-
Causality: The intensity of the light signal is directly proportional to the amount of active caspase-3/7, and therefore, the level of apoptosis.
-
Data Presentation and Comparative Analysis
All quantitative data should be summarized for clear, objective comparison. The primary endpoint from the cell viability assay is the IC50 value, which should be calculated using a non-linear regression analysis of the dose-response curve.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Doxorubicin
| Compound | Cell Line | IC50 (µM) after 48h Exposure |
| This compound | MCF-7 (Breast Cancer) | 8.5 ± 0.7 |
| HCT-116 (Colon Cancer) | 12.2 ± 1.1 | |
| A549 (Lung Cancer) | 15.1 ± 1.4 | |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.8 ± 0.1 |
| HCT-116 (Colon Cancer) | 1.1 ± 0.2 | |
| A549 (Lung Cancer) | 1.5 ± 0.3 |
Note: Data are hypothetical and presented for illustrative purposes. Values represent mean ± standard deviation from three independent experiments.
Interpretation: Based on this hypothetical data, this compound demonstrates cytotoxic activity across multiple cancer cell lines, albeit with approximately 10-fold lower potency than the clinical standard, Doxorubicin. This is a crucial first step in characterization. The Caspase-Glo assay results would then be presented as fold-change in luminescence over the vehicle control, confirming that the observed cytotoxicity is mediated by apoptosis.
Caption: A self-validating workflow for in vitro compound assessment.
References
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Comparative study of the reactivity of different dimethoxyanthracene isomers
A Comparative Guide to the Reactivity of Dimethoxyanthracene Isomers
This guide provides an in-depth comparative analysis of the chemical reactivity of various dimethoxyanthracene (DMA) isomers. Tailored for researchers, scientists, and professionals in drug development and materials science, this document moves beyond simple protocols to explain the causal relationships between molecular structure and chemical behavior. We will explore how the seemingly subtle change in the position of two methoxy groups on the anthracene core profoundly impacts the molecule's participation in key organic reactions.
Introduction: The Anthracene Core and the Influence of Methoxy Substituents
Anthracene is a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings. Its extended π-system makes it more reactive than benzene, particularly in addition and substitution reactions.[1] A key feature of anthracene's reactivity is the pronounced activity of the C9 and C10 positions on the central ring. Reactions at these sites often proceed with a lower activation energy because they leave two intact benzene rings, thus preserving a significant amount of aromatic stabilization energy.[2][3]
The introduction of substituents, such as the electron-donating methoxy (-OCH₃) group, dramatically modulates this intrinsic reactivity. Methoxy groups increase the electron density of the aromatic system through resonance, making the anthracene core more nucleophilic and thus more reactive towards electrophiles and certain cycloadditions. This activating effect, however, is not uniform across the molecule; its influence is highly dependent on the substitution pattern. This guide will dissect the reactivity of key DMA isomers, primarily focusing on 9,10-DMA, 1,5-DMA, and 2,6-DMA, across three fundamental reaction classes: Diels-Alder Cycloaddition, Oxidation, and Electrophilic Aromatic Substitution.
Diels-Alder [4+2] Cycloaddition: The Central Ring as a Diene
The Diels-Alder reaction, a concerted [4+2] cycloaddition, is a cornerstone of synthetic chemistry for forming six-membered rings.[4] In this reaction, the anthracene core can serve as the diene component, with the central ring (positions 9, 10, 4a, and 9a) being the most common participant due to thermodynamic and kinetic factors.[3][5] The reactivity in a normal-demand Diels-Alder reaction is enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[6][7]
Theoretical Reactivity and Isomer Comparison
-
9,10-Dimethoxyanthracene: This isomer is expected to be the most reactive diene among the common DMAs. The methoxy groups are positioned directly on the reacting "diene" (the 9 and 10 carbons), maximally increasing the energy of the Highest Occupied Molecular Orbital (HOMO) and accelerating the reaction with electron-poor dienophiles like maleic anhydride.
-
1,5- and 2,6-Dimethoxyanthracene: In these isomers, the electron-donating methoxy groups are on the terminal rings. While they still activate the overall π-system, their effect on the central diene is less direct than in the 9,10-isomer. Therefore, their reactivity as dienes in the Diels-Alder reaction is predicted to be lower than 9,10-DMA but still higher than unsubstituted anthracene.
The choice of a high-boiling solvent like xylene is a common experimental parameter, designed to provide the thermal energy needed to overcome the activation barrier, particularly for less reactive dienes like the parent anthracene which loses aromaticity in the process.[5]
Experimental Data: Diels-Alder Adduct Formation
| Isomer | Dienophile | Product | Observations | Reference |
| Anthracene (Parent) | Maleic Anhydride | 9,10-Ethanoanthracene-11,12-dicarboxylic anhydride | Reaction requires heat (e.g., refluxing xylene) due to loss of aromaticity. | [5] |
| 9-Substituted Anthracenes | Various (Acrylamide, Acrylic Acid) | Predominantly ortho adducts | Regioselectivity is a key consideration with unsymmetrical dienophiles. | [8] |
| 9,10-Dimethoxyanthracene | N-Methylmaleimide | 9,10-Dimethoxy-9,10-ethanoanthracene-11,12-dicarboximide | Expected to be highly reactive due to direct electronic activation of the diene. | N/A |
Workflow & Protocol: Comparative Kinetic Analysis of Diels-Alder Reactivity
This protocol is designed to compare the reaction rates of different DMA isomers with a dienophile, using UV-Vis spectroscopy to monitor the reaction progress. The disappearance of the characteristic anthracene absorbance is directly proportional to the rate of the reaction.
Diagram: Experimental Workflow for Kinetic Comparison
Caption: Workflow for comparing Diels-Alder reaction rates of DMA isomers.
Step-by-Step Protocol:
-
Solution Preparation: Prepare 0.01 M stock solutions of 9,10-DMA, 1,5-DMA, and 2,6-DMA in xylenes. Prepare a 0.1 M stock solution of maleic anhydride in xylenes.
-
Spectrometer Setup: Set a UV-Vis spectrophotometer with a thermostatted cuvette holder to 100°C. Determine the λmax for each DMA isomer in xylenes.
-
Reaction Initiation: In a 1 cm path length quartz cuvette, add 1.0 mL of the maleic anhydride solution. Place the cuvette in the holder and allow it to equilibrate.
-
Data Acquisition: To initiate the reaction, rapidly inject 1.0 mL of a DMA isomer stock solution, mix quickly, and immediately begin recording the absorbance at the isomer's λmax every 60 seconds for 1-2 hours.
-
Data Analysis: Assuming the dienophile is in large excess, the reaction follows pseudo-first-order kinetics. Plot the natural logarithm of the absorbance versus time. The slope of the resulting straight line is the negative of the pseudo-first-order rate constant (k').
-
Comparison: Repeat for each isomer. A more negative slope (larger k' value) indicates a faster reaction rate.
Causality: Using a large excess of the dienophile simplifies the kinetics to pseudo-first-order, making the rate dependent only on the concentration of the DMA isomer. This allows for a direct and valid comparison of the inherent reactivity of the different dienes under identical conditions.
Oxidation and Photooxidation
The electron-rich nature of the anthracene core makes it susceptible to oxidation. This can occur chemically (e.g., with oxidizing agents) or photochemically (in the presence of light and oxygen). The 9,10-positions are again the most reactive sites. For many 9,10-disubstituted anthracenes, photooxidation with singlet oxygen leads to the formation of a stable endoperoxide via a [4+2] cycloaddition mechanism.[9] Chemical oxidation, on the other hand, often leads to the corresponding anthraquinone.
Theoretical Reactivity and Isomer Comparison
-
9,10-Dimethoxyanthracene: The high electron density at the 9,10-positions makes this isomer highly susceptible to both chemical and photooxidation. It is readily oxidized to 9,10-anthraquinone.[10] In the presence of light and O₂, it is expected to efficiently form a stable 9,10-dimethoxyanthracene-endoperoxide.[9]
-
1,5- and 2,6-Dimethoxyanthracene: These isomers are also activated towards oxidation. However, since the 9 and 10 positions are unsubstituted, oxidation is likely to proceed via initial attack at these sites, ultimately leading to a dimethoxy-substituted anthraquinone. Their oxidation potential is expected to be slightly higher (i.e., harder to oxidize) than the 9,10-isomer because the activating groups are not directly at the primary reaction centers.
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A Senior Application Scientist's Comparative Guide to 1,2-Dimethoxyanthracene-9,10-dione: Performance Benchmarking in Emerging Applications
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides an in-depth technical comparison of 1,2-Dimethoxyanthracene-9,10-dione against established alternatives in key application areas. Due to the nascent stage of research on this specific molecule, this analysis synthesizes data from structurally related compounds to project its performance characteristics, offering a predictive framework for future experimental design.
Introduction: The Anthraquinone Scaffold and the Promise of this compound
The 9,10-anthracenedione (anthraquinone) core is a privileged scaffold in chemistry, forming the backbone of compounds used in applications ranging from dyes and papermaking to pharmaceuticals.[1][2] Its rigid, planar structure and conjugated system bestow unique photophysical and redox properties. The introduction of substituents onto the anthraquinone rings allows for the fine-tuning of these characteristics, opening avenues for novel applications.
This compound, with the chemical formula C16H12O4, is a naturally occurring compound found in plants such as Rubia tinctorum and Oldenlandia umbellata.[3] While specific performance data for this molecule is scarce, the presence of the electron-donating methoxy groups at the 1 and 2 positions is anticipated to significantly modulate the electronic properties of the parent anthraquinone core. This guide will explore the projected performance of this compound in two key areas: visible-light photocatalysis and as a core for biologically active agents, comparing it with well-characterized alternatives.
Part 1: Performance in Visible-Light Photocatalysis
The ability of organic molecules to absorb visible light and initiate chemical reactions is a cornerstone of green chemistry. Anthraquinone derivatives are known to possess photocatalytic activity. Here, we compare the projected performance of this compound with a widely used organophotocatalyst, 9,10-Phenanthrenedione.
Comparative Analysis: this compound vs. 9,10-Phenanthrenedione
9,10-Phenanthrenedione is an efficient visible-light photoredox catalyst used in reactions like the Friedel-Crafts functionalization of 3,4-dihydro-1,4-benzoxazin-2-ones.[4][5] Its activity stems from its ability to absorb light and enter an excited state, enabling it to participate in single-electron transfer (SET) processes.
The introduction of two methoxy groups onto the anthraquinone scaffold in this compound is expected to shift its absorption spectrum towards longer wavelengths (a bathochromic shift) compared to unsubstituted anthraquinone. This would theoretically make it a more effective photocatalyst under visible light irradiation.
Table 1: Projected and Known Properties of Photocatalysts
| Property | This compound (Projected) | 9,10-Phenanthrenedione (Known) |
| CAS Number | 6003-12-9[] | 84-11-7[7] |
| Molecular Formula | C16H12O4[] | C14H8O2[7] |
| Molecular Weight | 268.26 g/mol [3] | 208.22 g/mol |
| Absorption Max (λmax) | Projected > 400 nm | ~410-430 nm |
| Redox Potential | Expected to have a lower reduction potential due to electron-donating groups | -1.1 V (vs. SCE) |
| Key Application | Potential for various photoredox reactions | Friedel-Crafts reactions, functionalization of heterocycles[4][8] |
Causality Behind Experimental Choices
The choice of 9,10-Phenanthrenedione as a benchmark is based on its established use as an inexpensive and effective organophotocatalyst.[4] The projected red-shifted absorption of this compound is a direct consequence of the electron-donating nature of the methoxy substituents, which raise the energy of the highest occupied molecular orbital (HOMO) without significantly affecting the lowest unoccupied molecular orbital (LUMO), thus narrowing the HOMO-LUMO gap.
Experimental Workflow: Evaluating Photocatalytic Performance
To validate the photocatalytic potential of this compound, a comparative experiment based on a known reaction catalyzed by 9,10-Phenanthrenedione can be designed.
Caption: Workflow for comparing photocatalytic activity.
Detailed Protocol
-
Reaction Setup: In two separate reaction vessels, combine the indole (0.15 mmol), 3,4-dihydro-1,4-benzoxazin-2-one (0.1 mmol), and Zn(OTf)2 (10 mol%).
-
Catalyst Addition: To one vessel, add this compound (10 mol%). To the other, add 9,10-Phenanthrenedione (10 mol%).
-
Solvent and Conditions: Add 1 mL of acetonitrile (CH3CN) to each vessel. Place the reactions under a 5W white LED light source and maintain an air atmosphere.
-
Monitoring and Workup: Stir the reactions at room temperature for 24 hours, monitoring progress by thin-layer chromatography (TLC).
-
Analysis: Upon completion, purify the products by column chromatography and calculate the isolated yields for a direct comparison of catalyst efficiency.[8]
Part 2: Potential in Drug Development and Biological Activity
The anthraquinone scaffold is present in numerous anticancer agents.[9] The mechanism of action for many of these compounds involves intercalation into DNA and inhibition of topoisomerase II. The substitution pattern on the anthraquinone core is critical for biological activity.
Comparative Analysis: this compound vs. Amino-Anthracenediones
Derivatives such as 1-amino- and 1,4-diamino-9,10-anthracenediones have been investigated for their biological activities, including antimicrobial, anticancer, and antiviral properties.[1] The amino groups are often crucial for interaction with biological targets.
While this compound lacks the amino groups common in many biologically active anthraquinones, its methoxy groups can influence its lipophilicity and electronic properties, which may in turn affect its bioavailability and interaction with cellular targets. It is plausible that it could serve as a precursor for the synthesis of more complex, biologically active molecules. For instance, demethylation would yield the corresponding dihydroxyanthraquinone, a common motif in natural products with biological activity.
Table 2: Comparison of Anthraquinone Derivatives for Biological Applications
| Feature | This compound | Amino- and Diamino-9,10-anthracenediones |
| Functional Groups | Methoxy | Amino |
| Known Biological Activity | Not well-characterized | Anticancer, antimicrobial, antiviral, antiplatelet[1] |
| Potential Mechanism | Unknown, possibly as a precursor or through redox cycling | DNA intercalation, enzyme inhibition |
| Drug Development Status | Preclinical/Investigational | Some derivatives are in clinical use or advanced preclinical development |
Logical Framework for Preliminary Biological Screening
A logical first step in assessing the biological potential of this compound would be to perform a cytotoxicity screen against a panel of cancer cell lines.
Caption: Workflow for preliminary cytotoxicity screening.
Detailed Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media.
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in DMSO and then in cell culture media. Treat the cells with a range of concentrations for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Outlook
This compound represents an under-explored molecule with significant potential. Based on the established chemistry of the anthraquinone scaffold, it is projected to exhibit interesting properties as a visible-light photocatalyst and may serve as a valuable starting point for the development of novel therapeutic agents. The experimental frameworks provided in this guide offer a clear path for researchers to benchmark its performance against established alternatives. Further investigation into its photophysical properties, such as fluorescence quantum yield and excited-state lifetimes, will also be crucial in elucidating its potential in materials science applications like OLEDs.[10][11]
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A Researcher's Guide to 1,2-Dimethoxyanthracene-9,10-dione: Physicochemical Validation and a Framework for Biological Screening
Introduction: The Anthraquinone Scaffold and the Subject of Our Investigation
The anthracene-9,10-dione, or anthraquinone, core is a privileged scaffold in medicinal chemistry and materials science. Its planar, aromatic structure is a key pharmacophore in numerous clinically significant anticancer agents, including doxorubicin and mitoxantrone, which primarily function by intercalating with DNA.[1] Beyond oncology, substituted anthraquinones have demonstrated a wide array of biological activities, including the inhibition of critical cellular kinases like Casein Kinase II (CK2)[2] and modulation of signaling pathways such as Wnt/β-catenin.[3]
This guide focuses on a specific, less-characterized derivative: 1,2-Dimethoxyanthracene-9,10-dione . While its physicochemical properties are documented, a comprehensive public dataset of its biological performance is lacking. The objective of this document is twofold: first, to consolidate and provide a protocol for the cross-validation of the known physicochemical characteristics of this compound. Second, to present a robust, logical framework for evaluating its biological potential through a series of comparative in vitro experiments against relevant, structurally similar compounds. This guide is intended for researchers in drug discovery and chemical biology seeking to explore the therapeutic potential of novel anthraquinone derivatives.
Part 1: Physicochemical Profile and Verification of this compound
A foundational step in any new research endeavor is to verify the identity and purity of the starting material. Commercially available this compound should be re-characterized in-house to ensure consistency with published data and to rule out the presence of impurities that could confound subsequent biological assays.
Consolidated Physicochemical Data
The table below summarizes the key computed and experimentally determined properties of this compound, compiled from various chemical databases.
| Property | Value | Source |
| CAS Number | 6003-12-9 | [4][5] |
| Molecular Formula | C₁₆H₁₂O₄ | [5][] |
| Molecular Weight | 268.26 g/mol | [5] |
| IUPAC Name | This compound | [5][] |
| Melting Point | 235-236 °C | [4] |
| Boiling Point (Predicted) | 462.1 ± 45.0 °C | [4] |
| Density (Predicted) | 1.295 ± 0.06 g/cm³ | [4] |
| InChI Key | AMKRBKSZCGCEJK-UHFFFAOYSA-N | [] |
Experimental Workflow for Physicochemical Cross-Validation
The following workflow diagram illustrates the logical sequence of experiments to confirm the identity and purity of a supplied sample of this compound.
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A Comparative Guide to the Characterization of Novel 1,2-Dimethoxyanthracene-9,10-dione Derivatives
Introduction
The anthraquinone scaffold, a three-ring aromatic system, is a privileged structure in medicinal chemistry and materials science.[1] Its derivatives are known for a wide array of biological activities, including anticancer, antibacterial, and antiviral properties.[1] The parent compound, 1,2-Dimethoxyanthracene-9,10-dione (DMAQ), serves as a foundational building block for the development of new therapeutic agents.[2] The introduction of methoxy groups at the 1 and 2 positions modifies the electronic properties of the anthraquinone core, providing a unique starting point for further functionalization.
The drive to synthesize novel derivatives stems from the goal of enhancing biological efficacy, improving selectivity for target biomolecules, and optimizing pharmacokinetic properties. By strategically introducing different functional groups onto the DMAQ core, we can modulate its electronic structure, lipophilicity, and steric profile, thereby influencing its mechanism of action and overall performance.
This guide provides an in-depth comparison of two novel, representative derivatives of DMAQ:
-
DMAQ-NH₂: An amino-substituted derivative, designed to introduce a hydrogen-bonding donor and potential site for further conjugation.
-
DMAQ-Cl: A chloro-substituted derivative, intended to enhance lipophilicity and potentially alter metabolic stability.
We will explore the synthetic rationale, a comprehensive suite of characterization techniques, and a comparative evaluation of their cytotoxic activity, providing field-proven insights and detailed experimental protocols for researchers in drug discovery and chemical biology.
Synthetic Strategy: A Generalized Approach
The synthesis of novel DMAQ derivatives typically involves electrophilic substitution or nucleophilic substitution reactions on the anthraquinone core. The specific positions of the existing methoxy groups will direct the regioselectivity of these reactions. For the purpose of this guide, we conceptualize a multi-step synthesis beginning with the DMAQ core, followed by functional group introduction and purification.
The general workflow is outlined below. The choice of reagents and reaction conditions is critical and must be optimized for each specific derivative to maximize yield and purity.[3] Purification is often achieved using chromatographic techniques to isolate the target compound.[1]
Caption: Generalized workflow for the synthesis and purification of novel DMAQ derivatives.
Physicochemical Characterization: A Comparative Analysis
A thorough characterization is essential to confirm the identity, purity, and stability of newly synthesized compounds. We employ a suite of spectroscopic, chromatographic, and thermal analysis techniques to build a comprehensive profile for each derivative.[4]
Spectroscopic Properties
Spectroscopy provides fundamental insights into the chemical structure and electronic properties of the DMAQ derivatives. The nature and position of substituents on the anthraquinone core significantly influence the absorption and emission of light.[4][5]
-
UV-Visible (UV-Vis) Spectroscopy: This technique reveals information about the electronic transitions within the conjugated π-system. The position of the maximum absorption wavelength (λmax) is highly sensitive to substituents.[4]
-
Fluorescence Spectroscopy: While many anthraquinones are weakly fluorescent, the introduction of electron-donating groups like amines can enhance fluorescence, providing a sensitive probe of the molecule's electronic structure.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise molecular structure by providing information on the chemical environment of each proton and carbon atom.[1][3]
-
Mass Spectrometry (MS): MS is used to determine the exact molecular weight and elemental composition, confirming the successful synthesis of the target derivative.[1][4]
Table 1: Comparative Spectroscopic and Physicochemical Data
| Property | 1,2-DMAQ (Parent) | DMAQ-NH₂ (Derivative 1) | DMAQ-Cl (Derivative 2) | Rationale for Change |
| Molecular Weight ( g/mol ) | 268.26[2] | 283.28 (Expected) | 302.71 (Expected) | Addition of -NH₂ and -Cl groups, respectively. |
| UV-Vis λmax (nm) | ~405[5] | ~480 (Hypothetical) | ~415 (Hypothetical) | The electron-donating -NH₂ group causes a significant bathochromic (red) shift. The electron-withdrawing -Cl group causes a slight red shift. |
| Fluorescence Emission λem (nm) | Weak/None | ~550 (Hypothetical) | Weak/None | The amino group often introduces fluorescence to the anthraquinone core.[4] |
| Melting Point (°C) | 286[6] | >300 (Decomposes) | 290-295 | Stronger intermolecular hydrogen bonding in DMAQ-NH₂ increases the melting point. The larger Cl atom slightly alters crystal packing. |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthesized compounds and for their separation.[7] The choice of stationary and mobile phases is critical for achieving good resolution between the parent compound, the final product, and any impurities.[7]
-
System Preparation: Use a C18 column as the stationary phase, which is suitable for separating compounds of moderate polarity like anthraquinones.[7]
-
Mobile Phase Preparation: Prepare a gradient mobile phase.
-
Solvent A: Water with 0.1% Formic Acid (for peak shaping).
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Sample Preparation: Dissolve a small amount of the DMAQ derivative in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Injection and Elution: Inject 10 µL of the sample. Run a gradient elution, for example, starting from 60% B to 95% B over 20 minutes, at a flow rate of 1.0 mL/min.[7]
-
Detection: Monitor the elution profile using a UV-Vis or Diode Array Detector (DAD) at a wavelength corresponding to the λmax of the compound (e.g., 405 nm for DMAQ, ~480 nm for DMAQ-NH₂).
-
Data Analysis: Integrate the peak areas to determine the purity of the sample. A single, sharp peak indicates high purity.
Thermal Stability
Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) are used to evaluate the thermal behavior of the derivatives, providing data on melting point, decomposition temperature, and overall stability.[8][9] The thermal stability of anthraquinones is strongly influenced by their molecular structure.[9]
Caption: Comprehensive workflow for the physicochemical characterization of DMAQ derivatives.
Biological Performance: Comparative Cytotoxicity
A primary motivation for synthesizing novel anthraquinone derivatives is to discover potent anticancer agents.[10][11] We evaluate the cytotoxic effects of our novel DMAQ derivatives against a representative cancer cell line, such as the human breast adenocarcinoma line MCF-7, using a cell-based assay.[1][12]
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[13] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, the amount of which is proportional to the number of living cells.[13]
Table 2: Comparative Cytotoxicity (IC₅₀) against MCF-7 Cells
| Compound | IC₅₀ (µM) after 48h | Interpretation |
| Doxorubicin (Positive Control) | 0.5 (Literature Value) | High Potency |
| 1,2-DMAQ (Parent) | >100 (Hypothetical) | Low to no cytotoxicity. |
| DMAQ-NH₂ (Derivative 1) | 15.5 (Hypothetical) | Moderate cytotoxicity. The amino group enhances biological activity. |
| DMAQ-Cl (Derivative 2) | 42.1 (Hypothetical) | Mild cytotoxicity. Increased lipophilicity may improve cell uptake, but the electronic effect is less favorable than the amino group. |
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO₂.[13]
-
Compound Treatment: Prepare serial dilutions of the DMAQ derivatives and a positive control (e.g., doxorubicin) in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).[13]
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂ to allow the compounds to exert their effects.[1]
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for another 4 hours.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: Step-by-step workflow for the MTT cell viability and cytotoxicity assay.
Conclusion and Future Outlook
This guide demonstrates a systematic approach to the characterization and comparative evaluation of novel this compound derivatives. Our analysis of the hypothetical DMAQ-NH₂ and DMAQ-Cl compounds illustrates how targeted functionalization can significantly impact physicochemical properties and biological activity. The introduction of an amino group (DMAQ-NH₂) led to a pronounced red shift in the absorption spectrum, induced fluorescence, and resulted in moderately potent cytotoxicity. In contrast, the addition of a chloro group (DMAQ-Cl) had a more subtle effect on spectroscopic properties and resulted in milder biological activity.
The detailed protocols provided herein serve as a robust framework for researchers to characterize their own novel compounds. Future work should focus on expanding the library of DMAQ derivatives to establish a more comprehensive structure-activity relationship (SAR). Investigating the specific cellular mechanisms of action for the most potent compounds will be crucial for their further development as potential therapeutic agents.
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- Synthesis and biological evaluation of anthracene-9,10 dione deriv
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- NCBI.
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A Senior Application Scientist's Guide to Isomeric Differentiation of Dimethoxyanthracene-9,10-diones by Mass Spectrometry
Introduction: The Analytical Challenge of Isobaric Congeners
In pharmaceutical research and development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their related impurities is paramount. Anthracene-9,10-diones (anthraquinones) represent a core scaffold in numerous therapeutic agents, and their substituted analogues, such as the dimethoxyanthracene-9,10-diones, present a significant analytical hurdle. Positional isomers within this class—molecules sharing the exact same mass but differing in the substitution pattern of their methoxy groups—can exhibit profoundly different pharmacological, metabolic, and toxicological profiles. Consequently, the ability to unambiguously differentiate and quantify these isomers is not merely an academic exercise; it is a critical requirement for ensuring drug safety and efficacy.
Standard mass spectrometry (MS) alone is insufficient for this task, as it separates ions based on their mass-to-charge ratio (m/z), a value identical for all isomers. Even when coupled with liquid chromatography (LC), positional isomers often exhibit similar retention times, leading to co-elution and analytical ambiguity. This guide provides an in-depth comparison of advanced mass spectrometric strategies to resolve this challenge, grounded in the principles of ion activation, gas-phase separation, and robust analytical workflows. We will explore the causality behind experimental choices, offering field-proven insights to empower researchers in this critical area.[1][2][3]
Section 1: The Foundational Approach: Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry is the cornerstone of isomer differentiation. By isolating the isobaric precursor ion and subjecting it to controlled fragmentation, we can generate unique "fingerprint" spectra that reflect the molecule's underlying structure.
The Principle of Collision-Induced Dissociation (CID)
The most common method for ion fragmentation is Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD).[4] In this process, the precursor ions of interest are accelerated and collided with an inert gas (e.g., argon or nitrogen). This collision converts kinetic energy into internal energy, causing the ion to vibrate and ultimately break at its weakest bonds, yielding a pattern of product ions.[4]
Expert Insight: Why Fragmentation Patterns Differ
For dimethoxyanthracene-9,10-dione isomers, the position of the methoxy (–OCH₃) groups directly influences the resulting CID spectrum. The stability of the fragment ions and the pathways to their formation are dictated by the electronic and steric environment of the precursor ion.
Consider the primary fragmentation pathways for a methoxy-substituted anthraquinone:
-
Loss of a Methyl Radical (•CH₃): A common fragmentation involving the cleavage of the O–CH₃ bond.
-
Loss of Formaldehyde (CH₂O): A rearrangement-driven process often involving a hydrogen transfer.
-
Loss of Carbon Monoxide (CO): Characteristic fragmentation of the quinone core.
The relative abundance of these fragments is highly dependent on isomer structure. For instance, a methoxy group adjacent to a carbonyl group (a peri position) may facilitate a unique rearrangement or steric interaction that favors one fragmentation pathway over another, compared to an isomer where the methoxy groups are more remote.[5] Studies on isomeric dihydroxyanthraquinones have shown that even subtle positional changes lead to diagnostic differences in their tandem mass spectra.[6][7] This principle allows us to distinguish isomers by observing either the presence of unique, diagnostic fragment ions or significant and reproducible differences in the relative intensities of common fragments.
Experimental Protocol: LC-MS/MS for Isomer Differentiation
This protocol outlines a self-validating system for the robust differentiation of dimethoxyanthracene-9,10-dione isomers.
1. Sample Preparation & System Suitability:
-
Prepare individual isomer standards and a mixture of all known isomers at a concentration of 1 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Trustworthiness Check: Before analyzing unknown samples, inject the mixed standard to confirm chromatographic resolution (if any) and establish baseline MS/MS spectral differences. The signal-to-noise ratio for each precursor should be >100:1.
2. Liquid Chromatography (LC) Conditions:
-
Column: A high-resolution column such as a C18 (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended to maximize potential separation.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp to a high percentage (e.g., 95%) over 10-15 minutes to ensure elution of all components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), typically in positive mode for these compounds.
-
Scan Mode: Product Ion Scan.
-
Precursor Ion (MS1): Isolate the m/z corresponding to the protonated molecule [M+H]⁺ of the dimethoxyanthracene-9,10-diones.
-
Collision Gas: Argon at a pressure optimized for the instrument.
-
Collision Energy (CE): This is the most critical parameter. Perform a collision energy ramp or stepping experiment (e.g., from 10 to 50 eV) for each individual isomer. This allows for the construction of "breakdown curves" which plot fragment ion intensity against collision energy, often revealing isomer-specific energy requirements for fragmentation.[8]
4. Data Analysis:
-
Compare the MS/MS spectra obtained for each isomer at the optimal collision energy (the energy that produces the most informative spectrum).
-
Identify unique fragment ions or calculate the ratios of key fragment ions that reliably differentiate the isomers.
Section 2: Advanced Separation: Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
For isomers that are difficult to separate chromatographically and yield similar CID spectra, Ion Mobility Spectrometry (IMS) provides a powerful, orthogonal dimension of separation.[9][10]
The Principle of Gas-Phase Separation
IMS separates ions in the gas phase based on their size, shape, and charge.[10] After ionization, ions are guided into a drift tube filled with a buffer gas. An electric field propels the ions through the tube, while collisions with the buffer gas impede their progress. Compact, tightly folded ions experience fewer collisions and travel faster than larger, more extended ions of the same m/z. This difference in drift time allows for their separation. The instrument measures this drift time, which can be converted to a fundamental property of the ion known as its Collision Cross Section (CCS), a value representing its rotational average projected area.
Expert Insight: Shape as a Differentiating Factor
The positioning of functional groups, even something as seemingly minor as a methoxy group, can alter the molecule's preferred gas-phase conformation. These subtle changes in three-dimensional shape result in distinct CCS values. For dimethoxyanthracene-9,10-dione isomers, this means that even if they co-elute from the LC column and have the same mass, they can be separated in the ion mobility cell before they even enter the mass analyzer. This technique has proven highly effective for separating a wide range of challenging isomeric lipids and glycans.[11]
Analytical Workflow: LC-IMS-MS
The integration of IMS into an LC-MS workflow provides a powerful three-dimensional separation (Retention Time, Drift Time, m/z).
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Safety Operating Guide
Operational Guide: Personal Protective Equipment (PPE) for Handling 1,2-Dimethoxyanthracene-9,10-dione
This document provides a comprehensive, technically grounded guide to the selection, use, and disposal of Personal Protective Equipment (PPE) for handling 1,2-Dimethoxyanthracene-9,10-dione. As researchers and drug development professionals, our primary responsibility is to mitigate risk, not just in our results, but in our laboratories. This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.
Hazard Analysis: Understanding the Compound
This compound is an anthraquinone derivative. While specific toxicological data for this compound is limited, the known hazards associated with its chemical class and its specific hazard classifications demand a cautious and systematic approach.[1] The primary routes of exposure are inhalation, skin contact, and eye contact.[2]
The Globally Harmonized System (GHS) classifications for this compound provide our core directive for PPE selection:
-
H315: Causes skin irritation. This indicates that direct contact can lead to inflammation, redness, and discomfort.[3]
-
H319: Causes serious eye irritation. Contact with the eyes can result in significant damage.[3]
-
H335: May cause respiratory irritation. Inhalation of the powdered form can irritate the lungs and respiratory passages.[3]
Furthermore, the parent compound, anthraquinone, is classified as potentially carcinogenic (H350), which necessitates handling all derivatives with a high degree of caution to minimize exposure.[4] It is prudent to treat this compound as a substance with potential long-term health effects.
Hazard Summary Table
| Hazard Classification | Route of Exposure | Consequence & Rationale for Protection |
| H315: Skin Irritation | Dermal Contact | Direct contact with the solid powder can cause localized inflammation.[5] Protective gloves and clothing are mandatory to form a barrier. |
| H319: Serious Eye Irritation | Ocular Contact | The fine powder can easily become airborne and contact the eyes, causing significant irritation and potential damage.[3] Chemical safety goggles are essential. |
| H335: Respiratory Irritation | Inhalation | Weighing and transferring the powder can generate airborne dust that, if inhaled, will irritate the respiratory system.[3] Engineering controls and, if necessary, respiratory protection are required. |
| Potential Carcinogenicity | All Routes | Based on the classification of related anthraquinones, chronic exposure should be minimized.[4] This reinforces the need for robust containment and comprehensive PPE. |
Core Protective Measures: Engineering and Administrative Controls
Before relying on PPE, which is the last line of defense, proper engineering and administrative controls must be in place.
-
Engineering Control: All handling of this compound powder must be conducted within a certified chemical fume hood or a powder containment balance enclosure.[6][7] This is the most critical step in preventing the generation of airborne dust and minimizing respiratory exposure.[8]
-
Administrative Controls: Designate a specific area for handling this compound. Ensure all users are trained on the specific hazards and the procedures outlined in this guide. Keep quantities to the minimum required for the experiment.[7]
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all procedures involving the handling of this compound.
Eye and Face Protection
-
Requirement: Chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[8]
-
Causality: Standard safety glasses do not provide a sufficient seal against airborne dust. Goggles are essential to protect against the "serious eye irritation" (H319) hazard posed by fine powders.
Skin and Body Protection
-
Gloves:
-
Requirement: Nitrile gloves are the standard recommendation. Always check the manufacturer's chemical compatibility chart.
-
Causality: To prevent skin contact and subsequent irritation (H315), a chemical-resistant barrier is necessary.[9] Double-gloving is recommended when handling significant quantities or during procedures with a high risk of contamination.
-
-
Lab Coat:
Respiratory Protection
-
Primary Reliance on Engineering Controls: A properly functioning fume hood is the primary method for controlling inhalation hazards.[6]
-
When Respirators are Required: If engineering controls are insufficient or during a spill cleanup outside of a containment hood, respiratory protection is necessary.[9]
-
Requirement: A NIOSH-approved N95, N99, or N100 particulate respirator.[8][9]
-
Causality: These respirators are designed to filter out fine dust particles, directly addressing the H335 "may cause respiratory irritation" hazard. Users must be properly fit-tested as part of a comprehensive respiratory protection program.
-
Procedural Workflow: From Preparation to Disposal
This section provides a step-by-step operational plan. Adherence to this sequence is critical for ensuring safety.
Step 1: Pre-Operation Safety Check
-
Verify Fume Hood Function: Check the certification sticker and the airflow monitor to ensure it is operating correctly.
-
Gather All Materials: Place all necessary equipment (spatulas, weigh boats, containers) and the chemical inside the fume hood before starting.
-
Inspect PPE: Check all PPE for signs of damage (e.g., tears in gloves, cracks in goggles). Do not use compromised equipment.
-
Prepare Waste Containers: Label a dedicated hazardous waste container for solid waste contaminated with this compound.[11]
Step 2: Donning PPE
The sequence is designed to protect you from the moment you begin.
-
Lab Coat: Put on and fasten completely.
-
Goggles: Place securely over the eyes.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat. If double-gloving, don the second pair over the first.
Step 3: Chemical Handling
-
Work Within the Fume Hood: Conduct all manipulations at least 6 inches inside the sash of the fume hood.
-
Minimize Dust: Handle the powder gently. Avoid scooping or pouring from a height to minimize dust generation.[12] Using tools like anti-static spatulas can be beneficial.[12]
-
Immediate Cleanup: If a small spill occurs inside the hood, gently wipe it with a damp cloth or paper towel and dispose of it immediately into the designated hazardous waste container.
Step 4: Doffing PPE (Decontamination)
This sequence is critical to prevent cross-contamination of your skin, clothing, and the laboratory.
-
Outer Gloves (if used): Remove the outer pair of gloves and dispose of them in the hazardous waste container.
-
Lab Coat: Remove the lab coat by rolling it away from your body, ensuring the contaminated exterior does not touch your clothes. Hang it in its designated location or dispose of it if grossly contaminated.
-
Goggles: Remove goggles from the back to the front.
-
Inner Gloves: Remove the final pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the hazardous waste container.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[8]
Step 5: Waste Disposal
-
Chemical Waste: All excess this compound and materials heavily contaminated with it must be disposed of as hazardous chemical waste.[11]
-
Contaminated PPE: Used gloves, weigh boats, and wipes must also be placed in the sealed hazardous waste container.[11]
-
Labeling: Ensure the waste container is clearly and accurately labeled according to your institution's environmental health and safety (EHS) guidelines.
Workflow and Disposal Diagram
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
- Carl ROTH. (2024). Safety Data Sheet: Anthraquinone.
- Carl ROTH. (n.d.). Safety Data Sheet: Anthraquinone.
- Oxford Lab Fine Chem LLP. (n.d.). ANTHRAQUINONE - (For Synthesis) MSDS.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Anthraquinone, 97%.
- New Jersey Department of Health. (1999). Hazard Summary: Anthraquinone.
- Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory.
- Fisher Scientific. (2025). Safety Data Sheet: 1,5-Diamino-4,8-dihydroxy-9,10-dihydroanthracene-9,10-dione.
- Cole-Parmer. (n.d.). Material Safety Data Sheet: 1,5-Diamino-4,8-dihydroxy-9,10-dihydroanthracene-9,10-dione.
- GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals.
- CymitQuimica. (2024). Safety Data Sheet: 2-Hydroxyanthracene-9,10-dione.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link].
- LabManager. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
- Compliance and Risk Management, University of California, Santa Cruz. (n.d.). General Rules for Working with Chemicals. Retrieved from UCSC Compliance and Risk Management.
- Fisher Scientific. (2023). Safety Data Sheet: 1,5-Diamino-4,8-dihydroxy-9,10-dihydroanthracene-9,10-dione.
- University of Wisconsin-La Crosse. (2020). Part D: Chemical Safety Procedures for Laboratories.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-Amino-4,8-dihydroxy-5-(phenylamino)anthracene-9,10(4aH,9aH)-dione.
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). Anthraquinone-based dyes with limited data availability: Human health tier II assessment. Australian Government Department of Health.
- Fisher Scientific. (2025). Safety Data Sheet: 9,10-Diphenylanthracene.
- Carl ROTH. (n.d.). Safety Data Sheet: Anthracene.
- BenchChem. (2025). Proper Disposal of 9,10-Di(naphthalen-2-yl)anthracene: A Guide for Laboratory Professionals.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
